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  • Product: 2-(4-Methylphenyl)-1,8-naphthyridine
  • CAS: 65182-53-8

Core Science & Biosynthesis

Foundational

Synthesis of 2-(4-Methylphenyl)-1,8-naphthyridine via Friedländer Condensation: A Technical Guide

Executive Summary The 1,8-naphthyridine scaffold is a "privileged" heterocyclic core with profound implications in medicinal chemistry, chemical biology, and materials science. Derivatives of this core serve as crucial p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,8-naphthyridine scaffold is a "privileged" heterocyclic core with profound implications in medicinal chemistry, chemical biology, and materials science. Derivatives of this core serve as crucial pharmacophores in antimicrobial agents, kinase inhibitors, and advanced fluorescent materials. The synthesis of 2-(4-methylphenyl)-1,8-naphthyridine (also known as 2-(p-tolyl)-1,8-naphthyridine) represents a classic yet highly customizable application of the Friedländer condensation.

This whitepaper provides an in-depth, mechanistically grounded guide to synthesizing this target molecule. By moving away from harsh, traditional conditions (e.g., refluxing in strong acids or bases), we focus on modern, self-validating methodologies that leverage green chemistry principles, specifically utilizing aqueous ionic liquid catalysis and solvent-free mechanochemical approaches.

Mechanistic Rationale: The Friedländer Condensation

The Friedländer condensation is the premier method for constructing the 1,8-naphthyridine core. The synthesis of 2-(4-methylphenyl)-1,8-naphthyridine requires two specific precursors:

  • 2-Aminonicotinaldehyde: Acts as the bis-electrophilic/nucleophilic core, providing the pre-formed pyridine ring equipped with an ortho-amino and an aldehyde group.

  • 4-Methylacetophenone: Acts as the active methylene partner. The α -methyl group provides the carbon nucleophile, while the carbonyl carbon serves as the electrophilic center for the incoming amine.

Causality of the Dual-Pathway Mechanism

The reaction proceeds via a cascade of condensation and cyclodehydration events. Depending on the catalytic environment and the inherent reactivity of the substrates, the mechanism follows one of two primary logical pathways [1]:

  • Pathway A (Imine-First): The amino group of 2-aminonicotinaldehyde condenses with the carbonyl of 4-methylacetophenone to form a Schiff base (imine). Subsequent intramolecular aldol-type condensation of the active methylene with the aldehyde yields the cyclized intermediate.

  • Pathway B (Aldol-First): Base-catalyzed enolization of 4-methylacetophenone leads to an initial intermolecular aldol condensation with the highly electrophilic aldehyde of 2-aminonicotinaldehyde. This is followed by intramolecular imine formation.

Both pathways converge on a final cyclodehydration step, driven thermodynamically by the formation of the fully aromatic 1,8-naphthyridine system.

Mechanism cluster_A Pathway A: Imine-First cluster_B Pathway B: Aldol-First Reagents 2-Aminonicotinaldehyde + 4-Methylacetophenone Imine Schiff Base (Imine) Intermediate Reagents->Imine -H2O Aldol Intermolecular Aldol Condensation Reagents->Aldol -H2O IntraAldol Intramolecular Aldol Addition Imine->IntraAldol Cyclodehydration Cyclodehydration (-H2O) IntraAldol->Cyclodehydration IntraImine Intramolecular Imine Formation Aldol->IntraImine IntraImine->Cyclodehydration Product 2-(4-Methylphenyl)-1,8-naphthyridine Cyclodehydration->Product Aromatization

Mechanistic pathways of the Friedländer condensation yielding 1,8-naphthyridines.

Catalytic Strategies & Condition Optimization

Historically, the Friedländer reaction required harsh conditions (e.g., concentrated NaOH or strong Lewis acids in volatile organic solvents), which often led to side reactions such as the self-condensation of 4-methylacetophenone. Modern methodologies have optimized this reaction to improve yield, reduce environmental impact, and simplify purification.

Quantitative Comparison of Catalytic Systems:

Catalyst SystemSolventReaction ConditionsTypical Yield (%)Key AdvantageReference
Choline Hydroxide (ChOH) Water50 °C, 6–10 h90–99Metal-free, green solvent, easy phase separation[1]
CeCl₃·7H₂O NoneGrinding, RT, 5–15 min85–95Solvent-free, rapid kinetics, reusable catalyst[2]
DABCO NoneMicrowave (600W), 2–4 min74–86Ultra-fast kinetics, solvent-free[3]
NaOH / KOH EtOH / H₂OReflux, 2–12 h50–75Traditional method, inexpensive reagentsHistoric

Causality of the ChOH/Water System: The use of Choline Hydroxide (ChOH) in water is highly recommended. ChOH acts as a basic ionic liquid that not only promotes the enolization of 4-methylacetophenone but also forms critical hydrogen bonds with the reactants, lowering the activation energy barrier. Furthermore, water acts as an anti-solvent for the highly hydrophobic 2-(4-methylphenyl)-1,8-naphthyridine product, driving the equilibrium forward via Le Chatelier's principle [1].

Experimental Protocol: Synthesis of 2-(4-Methylphenyl)-1,8-naphthyridine

The following protocol outlines the green synthesis of the target molecule using the ChOH-catalyzed aqueous method. This procedure is designed as a self-validating system : the water-soluble catalyst remains in the aqueous phase, while the successful formation of the hydrophobic product is physically validated by its precipitation, eliminating the need for complex chromatographic purification.

Reagents and Materials
  • 2-Aminonicotinaldehyde: 0.5 mmol (61.1 mg)

  • 4-Methylacetophenone: 0.5 mmol (67.1 mg / ~67 µL)

  • Choline Hydroxide (ChOH): 1 mol % (Catalytic amount, ~3 µL of a standard aqueous solution)

  • Deionized Water: 1.0 mL

  • Nitrogen Gas (N₂): For inert atmosphere

Step-by-Step Methodology
  • Reaction Setup: In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add 61.1 mg of 2-aminonicotinaldehyde and 1.0 mL of deionized water.

  • Reagent Addition: Introduce 67 µL of 4-methylacetophenone to the suspension. Causality: Adding the active methylene compound before the catalyst ensures homogeneous dispersion in the aqueous medium before the reaction initiates.

  • Catalyst Introduction: Add 3 µL of ChOH (1 mol %) to the reaction mixture. Purge the flask with N₂ gas for 2 minutes and seal it. Causality: The N₂ atmosphere prevents the oxidative degradation of the sensitive 2-aminonicotinaldehyde precursor at elevated temperatures.

  • Incubation: Transfer the flask to a pre-heated oil bath or heating block set to 50 °C. Stir vigorously for 6 to 10 hours.

  • Self-Validating Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a 10% Methanol/Dichloromethane eluent. The reaction is self-validating when the organic droplets of 4-methylacetophenone disappear and a solid, cream-to-yellow precipitate (the product) forms uniformly in the aqueous phase.

  • Workup and Phase Separation: Cool the reaction mixture to room temperature. The product will fully precipitate. Filter the solid under vacuum and wash with ice-cold water (3 × 2 mL). Note: The filtrate contains the ChOH catalyst, which can be recovered and recycled.

  • Purification: Recrystallize the crude solid from hot ethanol to afford pure 2-(4-methylphenyl)-1,8-naphthyridine.

Workflow Step1 Reaction Setup Mix Reagents + Catalyst (ChOH in H2O) Step2 Incubation Stir at 50°C under N2 (6-10 hours) Step1->Step2 Step3 Monitoring TLC Analysis (10% MeOH/DCM) Step2->Step3 Step4 Workup Phase Separation & Catalyst Recovery Step3->Step4 Step5 Purification Recrystallization (Yield >90%) Step4->Step5

Step-by-step experimental workflow for the green synthesis of 1,8-naphthyridines.

Analytical Validation & Characterization

To confirm the structural integrity of the synthesized 2-(4-methylphenyl)-1,8-naphthyridine, the following analytical signatures should be verified:

  • ¹H NMR (CDCl₃, 400 MHz): Look for the disappearance of the aldehyde proton ( 9.8 ppm) and the amino protons ( 6.5 ppm) of the starting material. The newly formed naphthyridine core will display characteristic downfield aromatic doublets ( 8.0–9.1 ppm) corresponding to the C3, C4, C5, C6, and C7 protons. The p-tolyl methyl group will appear as a sharp singlet at 2.4 ppm.

  • FT-IR (ATR): The absence of the strong carbonyl stretch ( C=O at 1680 cm⁻¹) and primary amine stretches ( N−H at 3300-3400 cm⁻¹) confirms complete cyclodehydration. A new strong absorption at 1600 cm⁻¹ indicates the C=N stretching of the naphthyridine ring.

  • Mass Spectrometry (ESI-MS): The expected molecular ion peak [M+H]+ should be observed at m/z 221.10 (Calculated exact mass for C₁₅H₁₂N₂ is 220.10).

References

  • Choudhury, S. S. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 19304–19313.[Link]

  • Mogilaiah, K., Kumara Swamy, J., Jyothi, S., & Kavitha, S. (2015). CeCl₃·7H₂O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines Under Solvent-Free Grinding Conditions. Indian Journal of Heterocyclic Chemistry, 24(3), 305-308. [Link]

  • Ravichandran, S., Karthikeyan, E., & Ramanathan, M. (2011). Microwave Assisted Solvent Free Friedlander Synthesis of 1,8-Naphthyridines. International Journal of Chemical Sciences, 9(2), 993-998. [Link]

Exploratory

Spectroscopic characterization of 2-(p-tolyl)-1,8-naphthyridine

Whitepaper: Spectroscopic Characterization and Photophysical Profiling of 2-(p-Tolyl)-1,8-naphthyridine Executive Summary The 1,8-naphthyridine scaffold is a privileged heterocyclic core widely recognized for its robust...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Spectroscopic Characterization and Photophysical Profiling of 2-(p-Tolyl)-1,8-naphthyridine

Executive Summary

The 1,8-naphthyridine scaffold is a privileged heterocyclic core widely recognized for its robust coordination chemistry, inherent fluorescence, and diverse biological activities[1]. The functionalization of this core at the C-2 position with a p-tolyl group yields 2-(p-tolyl)-1,8-naphthyridine , a molecule with extended π -conjugation and distinct optoelectronic properties[2]. This technical guide provides an in-depth framework for the spectroscopic characterization of this compound, detailing the causality behind its photophysical behavior, structural elucidation techniques, and self-validating experimental protocols designed for advanced research and drug development laboratories.

Structural and Electronic Implications of the p-Tolyl Substitution

Unsubstituted 1,8-naphthyridine is a relatively electron-deficient, rigid bicyclic system. The introduction of a p-tolyl moiety at the C-2 position induces two primary electronic effects:

  • Extended π -Conjugation: The phenyl ring acts as a conjugated bridge, lowering the HOMO-LUMO gap and facilitating lower-energy electronic transitions[3].

  • Inductive Electron Donation: The methyl group on the p-tolyl ring provides weak electron donation (+I effect), which enriches the electron density of the naphthyridine core, subtly altering its basicity and coordination potential[4].

These structural modifications directly dictate the molecule's behavior across all spectroscopic modalities, necessitating a rigorous, multi-technique analytical approach.

SPR Core 1,8-Naphthyridine Core Substituent p-Tolyl Substitution at C-2 Position Core->Substituent Effect1 Extended π-Conjugation Substituent->Effect1 Effect2 Electron Donation (+I) Substituent->Effect2 Outcome1 Bathochromic Shift (Red-Shifted Absorption) Effect1->Outcome1 Outcome2 Enhanced Fluorescence Quantum Yield Effect1->Outcome2 Effect2->Outcome1 Outcome3 Altered NMR Chemical Shifts (Deshielding Effects) Effect2->Outcome3

Logical relationship of p-tolyl substitution on the photophysical properties.

Photophysical Profiling: UV-Vis and Fluorescence Spectroscopy

1,8-Naphthyridine derivatives are highly valued for their luminescence, often exhibiting high quantum yields ( ΦF​ ) ranging from 0.70 to 1.0 in optimized systems[5].

UV-Vis Absorption: The absorption spectrum of 2-(p-tolyl)-1,8-naphthyridine is dominated by a strong π→π∗ transition. While the parent 1,8-naphthyridine absorbs near 300 nm, the p-tolyl derivative exhibits a bathochromic shift, with λmax​ typically observed between 330–345 nm depending on solvent polarity[6]. A weaker n→π∗ transition associated with the nitrogen lone pairs may appear as a shoulder at longer wavelengths.

Fluorescence Emission: The emission profile is highly sensitive to the microenvironment. In non-polar solvents, the molecule emits in the deep blue region (~380–400 nm). The presence of the p-tolyl group restricts non-radiative decay pathways compared to more flexible substituents, thereby enhancing the fluorescence quantum yield[7].

Table 1: Expected Photophysical & Spectroscopic Data
Analytical MethodKey ParameterExpected Value / RangeAssignment / Causality
UV-Vis λmax​ (Methanol)~335 nm π→π∗ transition from extended conjugation[6].
Fluorescence λem​ (Methanol)~390 nmRadiative relaxation from S1​→S0​ [6].
FT-IR νC=N​ ~1600 - 1580 cm −1 Naphthyridine ring stretching vibrations[5].
HRMS (ESI) [M+H]+ m/z 221.1073Confirmation of molecular formula ( C15​H12​N2​ ).

Structural Elucidation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the definitive tool for confirming the regiochemistry of the synthesized compound. The two nitrogen atoms in the 1,8-naphthyridine ring exert a profound anisotropic deshielding effect on the adjacent protons[1].

Table 2: Predicted 1 H NMR Assignments (400 MHz, CDCl 3​ )
Proton PositionMultiplicityExpected Shift ( δ , ppm)Coupling Constant ( J , Hz)
H-7 Doublet of doublets~9.154.5, 2.0 (Deshielded by adjacent N8)
H-5 Doublet of doublets~8.208.0, 2.0 (Para to N8)
H-4 Doublet~8.158.5
p-Tolyl (ortho) Doublet~8.108.0 (Deshielded by naphthyridine core)
H-3 Doublet~7.908.5
H-6 Doublet of doublets~7.458.0, 4.5
p-Tolyl (meta) Doublet~7.358.0
CH 3​ (Tolyl) Singlet~2.45-

Note: The use of deuterated solvents like CDCl 3​ or DMSO-d 6​ is dictated by the compound's solubility profile. DMSO-d 6​ will uniformly shift the spectrum downfield by ~0.1–0.2 ppm due to hydrogen bonding interactions[1].

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols must be adhered to during characterization.

Protocol A: Determination of Relative Fluorescence Quantum Yield ( ΦF​ )

Causality: Absolute quantum yields require an integrating sphere. For standard lab setups, the comparative method using a reference standard (e.g., Quinine sulfate, ΦR​=0.54 in 0.1 M H 2​ SO 4​ ) is employed.

  • Preparation: Prepare a stock solution of 2-(p-tolyl)-1,8-naphthyridine in spectroscopic-grade methanol.

  • Dilution (Critical Step): Dilute the sample until the absorbance at the excitation wavelength ( λexc​ ) is strictly < 0.05 . Why? This prevents inner-filter effects (self-absorption) which artificially deflate the measured emission intensity.

  • Data Acquisition: Record the UV-Vis absorption spectrum and the fluorescence emission spectrum (using the same λexc​ ) for both the sample and the reference standard.

  • Integration & Calculation: Integrate the area under the fluorescence emission curve ( I ). Calculate ΦF​ using the equation:

    ΦF​=ΦR​×(IR​IF​​)×(AF​AR​​)×(ηR2​ηF2​​)

    (Where A is absorbance at λexc​ , and η is the refractive index of the solvents).

Protocol B: High-Resolution NMR Acquisition Workflow
  • Sample Prep: Dissolve 5–10 mg of the highly purified compound in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS as an internal standard)[1].

  • Instrument Tuning: Lock the spectrometer to the deuterium signal of the solvent. Manually shim the Z1 and Z2 gradients to achieve a TMS peak width at half-height of < 1.0 Hz.

  • Acquisition Parameters:

    • 1 H NMR: 16–64 transients, relaxation delay (D1) of 1.5 seconds, 30° flip angle.

    • 13 C NMR: 512–1024 transients, D1 of 2.0 seconds, complete proton decoupling (WALTZ-16).

  • Processing: Apply a 0.3 Hz exponential line-broadening function (LB) prior to Fourier Transformation to enhance the signal-to-noise ratio without compromising resolution.

G Start Synthesized 2-(p-tolyl)-1,8-naphthyridine Purification Purification (Recrystallization / Column) Start->Purification UVVis UV-Vis Absorption (Conjugation & Transitions) Purification->UVVis Fluorescence Fluorescence Emission (Quantum Yield & Stokes Shift) Purification->Fluorescence NMR NMR Spectroscopy (1H & 13C Structural Elucidation) Purification->NMR MS_IR HRMS & FT-IR (Mass & Functional Groups) Purification->MS_IR Data Data Synthesis & Photophysical Profiling UVVis->Data Fluorescence->Data NMR->Data MS_IR->Data

Workflow for the comprehensive spectroscopic characterization of 1,8-naphthyridine derivatives.

Conclusion

The comprehensive spectroscopic characterization of 2-(p-tolyl)-1,8-naphthyridine requires a synergistic approach. UV-Vis and fluorescence spectroscopy reveal the extent of π -conjugation and the molecule's potential as a luminescent probe, while high-resolution NMR and HRMS provide unequivocal proof of its molecular architecture. By strictly adhering to the causality-driven protocols outlined in this guide, researchers can ensure high-fidelity data suitable for downstream applications in coordination chemistry, materials science, and pharmacology.

References

  • Synthesis, characterization, photoinduced isomerization, and spectroscopic properties of vinyl-1,8-naphthyridine derivatives and their copper(I) complexes - PubMed (Inorganic Chemistry).
  • Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1,5-a]-1,8-naphthyridine Derivatives - Journal of Chemical Sciences (ias.ac.in).
  • Synthesis, Spectroscopic Properties of Bis-Boc-L-Alanine Modified 1,8-Naphthyridine Ligand - Scientific.Net (Advanced Materials Research).
  • Spectroscopic and Synthetic Approaches to 4-Methyl-1,8-naphthyridine-2,7-diol: A Technical Guide - Benchchem.
  • Synthetic Strategies for Trapping the Elusive trans-Rh2(II,II) Formamidinate Isomer - NSF PAR.
  • SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE - ResearchGate.
  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - ACS Omega.

Sources

Foundational

Comprehensive NMR Spectral Analysis of 2-(4-Methylphenyl)-1,8-naphthyridine: A Technical Guide

Executive Summary The 1,8-naphthyridine scaffold is a privileged pharmacophore in drug development and a highly versatile ligand in materials science. Accurate structural elucidation of its derivatives is critical for es...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,8-naphthyridine scaffold is a privileged pharmacophore in drug development and a highly versatile ligand in materials science. Accurate structural elucidation of its derivatives is critical for establishing structure-activity relationships (SAR). This whitepaper provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for 2-(4-Methylphenyl)-1,8-naphthyridine . Designed for research scientists, this guide details the theoretical causality behind the chemical shifts, provides characteristic quantitative data, and outlines a self-validating experimental protocol for high-fidelity NMR acquisition.

Synthesis and Structural Context

The 1,8-naphthyridine core is characterized by a rigid, planar, nitrogen-rich bicyclic system[1]. The derivative 2-(4-methylphenyl)-1,8-naphthyridine is typically synthesized via the 1, a highly efficient, base- or acid-catalyzed cyclodehydration reaction[2]. In this pathway, 2-aminonicotinaldehyde reacts with an active methylene compound—in this case, 4-methylacetophenone.

Understanding this synthetic pathway is crucial for NMR interpretation, as trace impurities (such as unreacted starting materials or aldol byproducts) can manifest in the final spectra.

Synthesis A 2-Aminonicotinaldehyde (Precursor) D Cyclodehydration Intermediate A->D B 4-Methylacetophenone (Active Methylene) B->D C Catalyst (e.g., ChOH or KOH) C->D Catalysis E 2-(4-Methylphenyl)- 1,8-naphthyridine D->E -H2O

Fig 1: Friedländer condensation pathway for 2-(4-Methylphenyl)-1,8-naphthyridine synthesis.

Theoretical Causality in NMR Spectroscopy

The chemical shifts of 1,8-naphthyridines are governed by the anisotropic deshielding effects of the two pyridine-like ring nitrogens (N1 and N8) and the extended π -conjugation of the system[3].

  • Nitrogen Electronegativity: Protons and carbons situated α (adjacent) to the nitrogens (e.g., H-7, C-2, C-7) experience severe electron withdrawal, shifting their resonances significantly downfield.

  • Peri-Effect: Protons at the H-4 and H-5 positions experience mutual steric compression and localized magnetic field effects (the peri-effect), which deshields them relative to standard aromatic protons[4].

  • Substituent Effects: The 4-methylphenyl (p-tolyl) group at C-2 extends the conjugated system. The electron-donating nature of the methyl group via hyperconjugation slightly shields the ortho protons (H-3', H-5') on the phenyl ring compared to a naked phenyl substituent.

Quantitative Spectral Data & Mechanistic Assignments

H NMR Spectral Data (400 MHz, CDCl 3​ )

The 1 H NMR spectrum of this molecule is highly diagnostic. The unsubstituted ring (C5-C6-C7) presents as an AMX spin system, while the substituted ring (C3-C4) presents as an AX system.

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Assignment Rationale
H-7 9.12dd4.2, 2.01HMaximum deshielding due to direct α -position to N8.
H-4 8.20d8.41HDeshielded by peri-effect from H-5 and extended conjugation.
H-5 8.15dd8.1, 2.01HDeshielded by peri-effect from H-4.
H-2', H-6' 8.10d8.22HOrtho to the electron-withdrawing naphthyridine core.
H-3 7.95d8.41H β to N1, adjacent to the aryl substituent.
H-6 7.45dd8.1, 4.21H β to N8; least deshielded proton on the fused system.
H-3', H-5' 7.32d8.22HOrtho to the electron-donating methyl group.
CH 3​ 2.42s-3HBenzylic methyl group on the aryl ring.
C NMR Spectral Data (100 MHz, CDCl 3​ )

Carbon shifts are highly sensitive to the electron density dictated by the nitrogens. Quaternary carbons require specific acquisition parameters (detailed in Section 4) to be observed accurately[3].

PositionChemical Shift ( δ , ppm)Carbon TypeMechanistic Assignment Rationale
C-2 159.5Quaternary (C=N) α to N1, conjugated with the p-tolyl group.
C-8a 156.2Quaternary (C-N)Bridgehead carbon adjacent to N8.
C-7 153.8CH (C=N) α to N8.
C-4' 140.1QuaternaryIpso carbon attached to the methyl group.
C-4 137.8CH γ to N1, part of the conjugated backbone.
C-5 136.5CH γ to N8.
C-1' 135.2QuaternaryIpso carbon attached to the naphthyridine core.
C-3', C-5' 129.6CHOrtho to the methyl group.
C-2', C-6' 127.8CHOrtho to the naphthyridine core.
C-6 122.1CH β to N8.
C-4a 121.5QuaternaryBridgehead carbon.
C-3 119.2CH β to N1.
CH 3​ 21.4CH 3​ Benzylic methyl carbon.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) in your analytical workflow, the following protocol is designed as a self-validating system . Each step contains an internal check to verify the integrity of the data being acquired.

NMR_Protocol S1 Sample Prep: 15 mg in CDCl3 (Ensure high concentration for 13C) S2 Lock & Shim (B0 Homogeneity) (Target: Sharp solvent peak) S1->S2 S3 Pulse Sequence Selection (1H: zg30 | 13C: zgpg30) S2->S3 S4 Acquisition (D1=2s for 1H, D1=5s for 13C to relax quat-C) S3->S4 S5 Data Processing (Zero-filling, FT, Phase/Baseline Corr.) S4->S5 S6 Spectral Assignment (Multiplet analysis & Integration) S5->S6

Fig 2: Self-validating NMR acquisition and processing workflow for structural elucidation.

Step-by-Step Methodology
  • Sample Preparation:

    • Action: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D).

    • Causality: CDCl 3​ is chosen because it lacks acidic protons. Protic solvents (like Methanol-d4) could protonate the basic nitrogens (N1/N8) of the 1,8-naphthyridine core, drastically altering the chemical shifts and invalidating the reference data[4].

  • Probe Tuning, Matching, and Locking:

    • Action: Insert the sample, lock onto the deuterium signal of CDCl 3​ , and tune the probe to the exact resonance frequencies of 1 H and 13 C.

    • Self-Validation: The lock level must remain stable (fluctuation < 2%). A fluctuating lock indicates temperature instability or sample precipitation.

  • Shimming (B 0​ Homogeneity):

    • Action: Perform gradient shimming (e.g., topshim on Bruker systems).

    • Self-Validation: Acquire a single scan (dummy scan). Observe the Free Induction Decay (FID). A properly shimmed sample will yield an FID that decays smoothly and exponentially without "beat patterns" or sudden truncations.

  • Pulse Sequence & Acquisition ( 1 H):

    • Action: Use a standard 30° pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2 seconds. Acquire 16 scans.

    • Causality: A 30° pulse allows for faster relaxation between scans compared to a 90° pulse, preventing signal saturation and ensuring accurate integration of the proton signals.

  • Pulse Sequence & Acquisition ( 13 C):

    • Action: Use a proton-decoupled sequence (e.g., zgpg30 with WALTZ-16 decoupling). Critically, set the D1 delay to 5 seconds. Acquire 1024 to 2048 scans.

    • Causality: Quaternary carbons (C-2, C-8a, C-4', C-1', C-4a) lack attached protons to facilitate dipole-dipole relaxation. A short D1 will cause these carbons to saturate, making them invisible in the final spectrum. The extended D1 ensures complete longitudinal relaxation ( T1​ )[3].

  • Data Processing:

    • Action: Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C). Zero-fill the data to 64k points before Fourier Transformation (FT).

    • Self-Validation: Phase the spectrum manually to ensure all peaks are purely absorptive (perfectly symmetrical bases). Apply a polynomial baseline correction to ensure accurate integration values.

Conclusion

The structural validation of 2-(4-Methylphenyl)-1,8-naphthyridine relies heavily on recognizing the profound deshielding effects of the 1,8-naphthyridine core. By understanding the causality behind the chemical shifts—specifically the α -nitrogen deshielding and the peri-effect—researchers can confidently assign both 1 H and 13 C spectra. Adhering to the self-validating acquisition protocol ensures that critical structural markers, particularly the quaternary carbons, are captured with high fidelity.

References

  • Ammonium Sulphamate Catalyzed Friedlander Synthesis of 1,8-Naphthyridines in the Solid State. Sphinxsai. 2[2]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. 1[1]

  • 1,8-Naphthyridine-Derived Ni2+/Cu2+-Selective Fluorescent Chemosensor with Different Charge Transfer Processses. Inorganic Chemistry. 3[3]

  • General Pathway for a Convenient One-Pot Synthesis of Trifluoromethyl-Containing 2-amino-7-alkyl(aryl/heteroaryl)-1,8-naphthyridines and Fused Cycloalkane Analogues. PMC (NIH). 4[4]

Sources

Exploratory

Mass Spectrometry Analysis of 2-(4-Methylphenyl)-1,8-naphthyridine: A Comprehensive Technical Guide

Executive Summary The structural elucidation of heterocyclic pharmacophores is a critical bottleneck in preclinical drug development. 2-(4-Methylphenyl)-1,8-naphthyridine (Molecular Formula: C15​H12​N2​ ) represents a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of heterocyclic pharmacophores is a critical bottleneck in preclinical drug development. 2-(4-Methylphenyl)-1,8-naphthyridine (Molecular Formula: C15​H12​N2​ ) represents a highly privileged scaffold, combining the rigid, electron-deficient 1,8-naphthyridine core with a lipophilic p-tolyl moiety. This whitepaper provides an in-depth, self-validating analytical framework for the mass spectrometric (MS) characterization of this compound. Designed for analytical chemists and drug development professionals, this guide details the exact ionization mechanisms, high-resolution mass spectrometry (HRMS) parameters, and collision-induced dissociation (CID) fragmentation pathways required for unambiguous structural confirmation.

Structural & Chemical Profiling

The analytical behavior of 2-(4-Methylphenyl)-1,8-naphthyridine is dictated by its distinct sub-structures:

  • The 1,8-Naphthyridine Core : Contains two basic nitrogen atoms. These heteroatoms possess lone pairs that readily accept protons, making the molecule highly amenable to positive-ion Electrospray Ionization (ESI+).

  • The 4-Methylphenyl (p-tolyl) Group : Adds significant hydrophobicity, dictating the chromatographic retention strategy, and provides a highly predictable fragmentation signature (the tropylium ion) under tandem MS (MS/MS) conditions.

As noted in 1, high-resolution mass spectrometry (HRMS) coupled with ESI is the gold standard for confirming the elemental composition of these derivatives[1].

Analytical Workflow & Self-Validating Protocol

To ensure data integrity, the following LC-HRMS/MS methodology is designed as a self-validating system . By coupling orthogonal techniques—chromatographic retention, exact mass measurement (sub-2 ppm error), and specific CID fragmentation—false positives are systematically eliminated.

Step-by-Step Methodology
  • Step 1: Sample Preparation (Proton-Driven Equilibrium) Dissolve the synthesized analyte in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA) . Causality: The 1,8-naphthyridine nitrogens have a pKa of ~3-4. The addition of 0.1% FA (pH ~2.7) ensures the molecule is fully protonated in solution prior to aerosolization, maximizing the [M+H]+ ion yield and preventing signal splitting into sodium/potassium adducts.

  • Step 2: Chromatographic Separation (Hydrophobic Focusing) Inject 2 µL onto a sub-2 µm C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a gradient elution from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min. Causality: The p-tolyl group provides strong hydrophobic interactions with the C18 stationary phase. The rapid gradient focuses the analyte into a sharp chromatographic peak, increasing the localized concentration entering the MS source and mitigating matrix-induced ion suppression.

  • Step 3: ESI+ Ionization & HRMS Acquisition Operate the mass spectrometer (Q-TOF or Orbitrap) in ESI positive mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and sheath gas flow to optimize droplet evaporation. Causality: These parameters ensure efficient desolvation of the highly aqueous initial mobile phase, releasing the gaseous [M+H]+ ions into the high-vacuum region.

  • Step 4: Collision-Induced Dissociation (CID) Isolate the precursor ion ( m/z 221.1079) using the quadrupole (isolation width: 1.0 Da). Apply CID using Argon collision gas at Stepped Normalized Collision Energies (NCE) of 20, 30, and 40 eV.

Workflow N1 Sample Prep (0.1% FA in MeOH/H2O) N2 UHPLC Separation (C18 Column) N1->N2 N3 ESI+ Ionization (Protonation) N2->N3 N4 Quadrupole Isolation (m/z 221.1) N3->N4 N5 CID Fragmentation (Argon Gas) N4->N5 N6 TOF/Orbitrap Detection N5->N6

Figure 1: Step-by-step LC-HRMS/MS analytical workflow for 1,8-naphthyridine derivatives.

High-Resolution Mass Spectrometry (HRMS) Characterization

Before analyzing fragmentation, the intact molecular ion must be validated. The exact monoisotopic mass of neutral 2-(4-Methylphenyl)-1,8-naphthyridine ( C15​H12​N2​ ) is 220.1000 Da .

Table 1: Predicted HRMS Data for Precursor Validation

Ion SpeciesChemical FormulaTheoretical m/zExpected Mass ErrorDiagnostic Value
[M+H]+ [C15​H13​N2​]+ 221.1079 < 2 ppmPrimary target for MS/MS isolation.
[M+Na]+ [C15​H12​N2​Na]+ 243.0898 < 2 ppmSecondary confirmation; indicates trace ambient sodium.
[2M+H]+ [C30​H25​N4​]+ 441.2079 < 5 ppmDimerization artifact; confirms high source concentration.

Collision-Induced Dissociation (CID) & Fragmentation Mechanisms

The fragmentation of this compound under CID is governed by the thermodynamic stability of the fused heterocyclic core versus the lability of the peripheral functional groups.

Mechanistic Rationale (E-E-A-T)
  • Tropylium Ion Formation ( m/z 91.0548) : The most thermodynamically favored cleavage occurs at the C2 position, breaking the bond between the naphthyridine core and the p-tolyl group. The resulting 4-methylphenyl cation rapidly undergoes ring expansion to form the highly resonance-stabilized tropylium cation ( [C7​H7​]+ ). As documented in 2, the formation of the m/z 91.0542 fragment is a definitive hallmark of this structural motif[2].

  • Ring Contraction via Loss of HCN ( m/z 194.0970) : Nitrogen-containing heteroaromatics are highly prone to ring contraction under collisional activation. The 1,8-naphthyridine core undergoes a characteristic neutral loss of Hydrogen Cyanide (HCN, 27.0109 Da). According to3, this fragmentation pattern shows a remarkable parallel with 3-alkylpyridines, making the [M+H−HCN]+ ion a critical diagnostic marker for the intact core[3].

Fragmentation Parent Precursor Ion [M+H]+ m/z 221.1079 LossHCN Ring Contraction [M+H - HCN]+ m/z 194.0970 Parent->LossHCN - HCN (27.01 Da) Ring Cleavage Tropylium Tropylium Cation [C7H7]+ m/z 91.0548 Parent->Tropylium - C8H6N2 (130.05 Da) Benzylic Scission Core Naphthyridine Core [C8H7N2]+ m/z 131.0609 Parent->Core - C7H6 (90.05 Da) C2-Aryl Cleavage

Figure 2: Primary Collision-Induced Dissociation (CID) fragmentation pathways of 2-(4-Methylphenyl)-1,8-naphthyridine.

Table 2: Key CID Fragment Ions and Structural Rationale

Fragment m/zNeutral LossFormulaStructural Rationale
221.1079 None [C15​H13​N2​]+ Intact protonated precursor molecule.
194.0970 HCN (27.01 Da) [C14​H12​N]+ Ring contraction of the 1,8-naphthyridine core[3].
131.0609 C7​H6​ (90.05 Da) [C8​H7​N2​]+ Protonated 1,8-naphthyridine core following cleavage of the tolyl group.
91.0548 C8​H6​N2​ (130.05 Da) [C7​H7​]+ Formation of the stable tropylium cation from the p-tolyl group[2].

Conclusion

The mass spectrometric analysis of 2-(4-Methylphenyl)-1,8-naphthyridine requires a tailored approach that leverages the basicity of its heterocyclic core and the predictable fragmentation of its peripheral aryl group. By utilizing acidic mobile phases to drive ESI+ protonation and applying stepped CID energies, analysts can generate a robust, self-validating dataset. The presence of the exact precursor mass ( m/z 221.1079), combined with the diagnostic neutral loss of HCN ( m/z 194.0970) and the formation of the tropylium ion ( m/z 91.0548), provides unequivocal proof of the compound's structural identity.

References

  • Studies on the Development of New Efficient Corrosion Inhibitors for Crude Oil Pipelines: Electrochemical Impedance Spectroscopy Results for 1,8-Naphthyridines Source: SciELO URL: [Link]

  • Liquid Chromatography-High-Resolution Mass Spectrometry-Based In Vitro Toxicometabolomics of the Synthetic Cathinones 4-MPD and 4-MEAP in Pooled Human Liver Microsomes Source: PMC (PubMed Central) URL:[Link]

Sources

Foundational

An In-depth Technical Guide on the Solubility Studies of 2-(4-Methylphenyl)-1,8-naphthyridine in Common Organic Solvents

Introduction: The Critical Role of Solubility in Drug Development In the landscape of pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its bioavailability and, consequently, its therapeutic efficacy.[1][2] A significant portion of new chemical entities (NCEs) emerging from drug discovery pipelines exhibit poor aqueous solubility, a characteristic that can impede their clinical development.[3][4] Understanding and quantifying the solubility of a potential drug candidate in various solvents is therefore a critical early-stage activity. This knowledge informs formulation strategies, aids in the design of purification processes, and is essential for developing robust analytical methods.[5][6]

This technical guide provides a comprehensive framework for conducting solubility studies, using 2-(4-Methylphenyl)-1,8-naphthyridine as a model compound. The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[7][8] A thorough understanding of the solubility of this class of compounds is paramount for their successful development into therapeutic agents.

Compound and Solvent Characterization

The Solute: 2-(4-Methylphenyl)-1,8-naphthyridine

2-(4-Methylphenyl)-1,8-naphthyridine is a heterocyclic compound with a molecular structure that suggests a degree of aromaticity and potential for various intermolecular interactions. The presence of the naphthyridine core, with its two nitrogen atoms, introduces polarity and the capacity for hydrogen bonding, while the methylphenyl group contributes to its lipophilicity. The interplay of these structural features will govern its solubility in different organic solvents.

Solvent Selection: A Rationale-Driven Approach

The choice of solvents for a solubility study is not arbitrary; it is a strategic decision based on the physicochemical properties of both the solute and the solvents.[9] The principle of "like dissolves like" serves as a fundamental guideline, suggesting that solutes dissolve best in solvents with similar polarity.[10][11] For a comprehensive understanding of the solubility profile of 2-(4-Methylphenyl)-1,8-naphthyridine, a diverse set of organic solvents with varying polarities, hydrogen bonding capabilities, and dielectric constants should be selected. A representative selection could include:

  • Protic Solvents: Methanol, Ethanol (capable of hydrogen bonding)

  • Aprotic Polar Solvents: Acetonitrile, Dimethyl Sulfoxide (DMSO)

  • Nonpolar Solvents: Toluene, Hexane

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[2][12][13] It involves equilibrating an excess amount of the solid solute with the solvent of interest at a constant temperature until the solution is saturated.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of crystalline 2-(4-Methylphenyl)-1,8-naphthyridine to a series of sealed vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[13]

    • Place the vials in a constant temperature shaker bath. The temperature should be precisely controlled, for instance, at 298.15 K (25 °C) and 310.15 K (37 °C), to mimic ambient and physiological conditions, respectively.

    • Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached.[14]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to permit the sedimentation of the excess solid.[13]

    • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a suitable filter (e.g., 0.45 µm PTFE) to remove any undissolved particles. This step is critical to prevent artificially high solubility readings.[15]

    • Dilute the filtered aliquot with the respective solvent to a concentration that falls within the linear range of the analytical method to be used.

Visualization of the Experimental Workflow

Shake_Flask_Method Figure 1: Shake-Flask Method Workflow cluster_preparation Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess solute to solvent B Equilibrate at constant temperature with agitation A->B 24-72 hours C Allow sedimentation of excess solid B->C D Withdraw and filter supernatant C->D E Dilute aliquot D->E F Quantify concentration (HPLC/UV-Vis) E->F

Caption: A schematic representation of the shake-flask method for determining thermodynamic solubility.

Analytical Quantification: HPLC and UV-Vis Spectrophotometry

The concentration of the dissolved solute in the prepared samples can be accurately determined using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[10][16]

HPLC Method

HPLC is a highly sensitive and specific method for quantifying the concentration of a solute.[15][17]

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A reverse-phase C18 column is often a good starting point for compounds like 2-(4-Methylphenyl)-1,8-naphthyridine.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a pH modifier, should be optimized to achieve good separation and peak shape.

  • Calibration: A calibration curve is constructed by injecting standard solutions of known concentrations of the solute and plotting the peak area against the concentration.[10] The concentration of the unknown samples is then determined from this curve.

UV-Vis Spectrophotometry Method

UV-Vis spectrophotometry is a simpler and often faster method, provided the solute has a distinct chromophore and there are no interfering substances in the solvent.[18][19]

  • Wavelength Selection: The wavelength of maximum absorbance (λmax) for 2-(4-Methylphenyl)-1,8-naphthyridine in each solvent should be determined by scanning a solution of the compound across the UV-Vis spectrum.[20]

  • Calibration: A Beer-Lambert law calibration curve is generated by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax.[18] The concentration of the experimental samples is then calculated from their absorbance values.

Data Presentation and Analysis

The experimentally determined solubility data should be presented in a clear and organized manner, typically in a table. The solubility can be expressed in various units, such as mole fraction (x), molarity (mol/L), or mass/volume (mg/mL).

Table 1: Solubility of 2-(4-Methylphenyl)-1,8-naphthyridine in Common Organic Solvents at 298.15 K and 310.15 K

SolventTemperature (K)Solubility (mol/L)Solubility (mg/mL)
Methanol298.15Experimental ValueCalculated Value
310.15Experimental ValueCalculated Value
Ethanol298.15Experimental ValueCalculated Value
310.15Experimental ValueCalculated Value
Acetonitrile298.15Experimental ValueCalculated Value
310.15Experimental ValueCalculated Value
DMSO298.15Experimental ValueCalculated Value
310.15Experimental ValueCalculated Value
Toluene298.15Experimental ValueCalculated Value
310.15Experimental ValueCalculated Value
Hexane298.15Experimental ValueCalculated Value
310.15Experimental ValueCalculated Value

Thermodynamic Analysis: Unveiling the Driving Forces of Dissolution

The temperature dependence of solubility provides valuable insights into the thermodynamics of the dissolution process. The Gibbs free energy (ΔG°sol), enthalpy (ΔH°sol), and entropy (ΔS°sol) of solution can be calculated using the van't Hoff and Gibbs equations.[21][22]

van't Hoff Equation

The relationship between solubility and temperature is described by the van't Hoff equation:

ln(x) = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)

where:

  • x is the mole fraction solubility

  • ΔH°sol is the standard enthalpy of solution

  • R is the ideal gas constant (8.314 J/mol·K)

  • T is the absolute temperature in Kelvin

  • ΔS°sol is the standard entropy of solution

By plotting ln(x) versus 1/T, a linear relationship should be observed, from which ΔH°sol can be determined from the slope (-ΔH°sol / R) and ΔS°sol from the intercept (ΔS°sol / R).[23]

Gibbs Free Energy of Solution

The standard Gibbs free energy of solution (ΔG°sol) can be calculated using the following equation:

ΔG°sol = -RT * ln(x)

A negative ΔG°sol indicates a spontaneous dissolution process.[24][25] Furthermore, the Gibbs-Helmholtz equation relates these thermodynamic parameters:

ΔG°sol = ΔH°sol - TΔS°sol

This equation allows for the dissection of the driving forces of dissolution. A positive ΔH°sol indicates an endothermic process, where energy is required to break the solute-solute and solvent-solvent interactions. A positive ΔS°sol suggests an increase in disorder as the solute dissolves, which can drive the process even if it is endothermic.[24]

Visualization of Thermodynamic Analysis

Thermodynamic_Analysis Figure 2: Thermodynamic Analysis Workflow cluster_data Experimental Data cluster_calculation Calculations cluster_interpretation Interpretation A Solubility data at different temperatures (T) B Calculate mole fraction (x) A->B C Plot ln(x) vs 1/T (van't Hoff plot) B->C F Calculate ΔG°sol = -RTln(x) B->F D Determine slope and intercept C->D E Calculate ΔH°sol and ΔS°sol D->E G Analyze spontaneity (ΔG°sol) E->G H Determine enthalpic and entropic contributions E->H F->G

Caption: A flowchart illustrating the process of thermodynamic analysis from experimental solubility data.

Conclusion and Implications

This technical guide has outlined a robust and scientifically sound methodology for determining the solubility of 2-(4-Methylphenyl)-1,8-naphthyridine in a range of common organic solvents. By employing the shake-flask method coupled with reliable analytical techniques such as HPLC or UV-Vis spectrophotometry, researchers can obtain high-quality, reproducible solubility data. The subsequent thermodynamic analysis provides a deeper understanding of the molecular interactions that govern the dissolution process.

The insights gained from such studies are invaluable for drug development professionals. They guide the selection of appropriate solvent systems for synthesis, purification, and formulation, ultimately accelerating the journey of a promising compound from the laboratory to the clinic. The principles and protocols detailed herein are broadly applicable to the solubility assessment of a wide array of small molecule drug candidates.

References

  • Vertex AI Search. The Importance of Solubility for New Drug Molecules.
  • Alwsci. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction.
  • PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • WuXi AppTec. 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Veranova.
  • PubMed. Drug solubility: importance and enhancement techniques.
  • MDPI.
  • Pharmaceutical Sciences.
  • Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection.
  • PubMed. Experimental and computational screening models for prediction of aqueous drug solubility.
  • Chromatography Forum. how can i test the solubility in hplc please ?.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Enamine. Shake-Flask Solubility Assay.
  • American Chemical Society. UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells.
  • ACS Publications.
  • Biomedical and Pharmacology Journal. Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy.
  • Alwsci. A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions.
  • Scholars Research Library. Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer.
  • AP Chemistry. 9.6 Free Energy of Dissolution.
  • PMC. Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol)
  • ACS Publications.
  • Chemistry LibreTexts. 6.4: Gibbs Energy and Solubility.
  • ACS Publications. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
  • Wikipedia. 1,8-Naphthyridine.
  • Royal Society of Chemistry.

Sources

Exploratory

Theoretical Calculations on the Electronic Structure of 2-(4-Methylphenyl)-1,8-naphthyridine: A Comprehensive Computational Guide

Executive Summary & Rationale 1,8-Naphthyridine derivatives are privileged scaffolds in both medicinal chemistry and advanced materials science due to their robust biological activities and highly tunable photophysical p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

1,8-Naphthyridine derivatives are privileged scaffolds in both medicinal chemistry and advanced materials science due to their robust biological activities and highly tunable photophysical properties[1]. The specific functionalization of the 1,8-naphthyridine core with a p-tolyl (4-methylphenyl) group at the C2 position creates 2-(4-Methylphenyl)-1,8-naphthyridine . This modification extends the π-conjugation system while introducing a weak electron-donating inductive effect via the methyl group.

Understanding the electronic behavior of this molecule is critical for predicting its chemical reactivity, binding affinity to biological targets, and optical emission properties. This technical guide outlines the rigorous ab initio and Density Functional Theory (DFT) protocols required to elucidate its geometric and electronic structure.

Computational Methodology & Self-Validating Protocol

To achieve high-fidelity electronic structure mapping, standard molecular mechanics are insufficient. Density Functional Theory (DFT) is the gold standard, specifically utilizing hybrid functionals that provide an optimal balance between computational cost and the accurate prediction of molecular geometries for heterocyclic aromatic systems[2].

Step-by-Step Methodology
  • Initial Modeling & Coordinate Generation: Construct the 3D structure of 2-(4-Methylphenyl)-1,8-naphthyridine using a graphical interface (e.g., GaussView). Pre-optimize the structure using a basic molecular mechanics force field (e.g., UFF) to establish a reasonable starting geometry.

  • Geometry Optimization: Execute the optimization in Gaussian 16 using the Opt keyword. The B3LYP functional paired with the 6-311++G(d,p) basis set is mandatory.

    • Causality of Choice: The triple-zeta basis set (6-311) accurately models valence electrons. The inclusion of diffuse functions (++) is critical for describing the expanded electron density of the nitrogen lone pairs (N1 and N8) in the naphthyridine ring. Polarization functions (d,p) allow for the asymmetric distortion of atomic orbitals, which is essential for accurately calculating the steric clash and resulting dihedral angle between the two ring systems[3].

  • Frequency Validation (The Self-Validating Step): Append the Freq keyword to the calculation.

    • System Validation: The calculation must yield exactly zero imaginary frequencies (NImag=0). This mathematically confirms that the optimized geometry resides at a true global or local minimum on the Potential Energy Surface (PES), rather than a transitional saddle point. If an imaginary frequency is detected, the geometry must be perturbed along the normal mode of that frequency and re-optimized.

  • Solvation Modeling: For UV-Vis predictions, apply the Conductor-like Polarizable Continuum Model (CPCM) using a relevant solvent (e.g., ethanol) to mimic experimental dielectric environments.

DFT_Workflow Input Initial Geometry 2-(4-Methylphenyl)-1,8-naphthyridine Opt Geometry Optimization B3LYP / 6-311++G(d,p) Input->Opt Freq Frequency Calculation (Validate NImag = 0) Opt->Freq split Freq->split FMO FMO Analysis HOMO-LUMO Gap split->FMO MEP MEP & NBO Analysis Charge Distribution split->MEP TDDFT TD-DFT (CAM-B3LYP) Excited States split->TDDFT

Fig 1. Step-by-step computational workflow for DFT and TD-DFT analysis.

Geometric Optimization and Conformational Analysis

The structural integrity and optical behavior of 2-(4-Methylphenyl)-1,8-naphthyridine hinge on the inter-ring dihedral angle (C3-C2-C1'-C2').

  • The Causality of Twist: Steric repulsion between the naphthyridine protons (at C3) and the ortho-protons of the p-tolyl ring prevents absolute coplanarity. DFT calculations typically reveal a dihedral angle of approximately 25°–35°. This slight twist represents a thermodynamic compromise: the molecule minimizes steric clash while attempting to maximize p -orbital overlap to maintain extended π-conjugation across the C-C inter-ring bond[3].

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the chemical reactivity, kinetic stability, and optical transitions of the molecule[4].

  • HOMO Localization: Predominantly localized over the p-tolyl ring and the adjacent nitrogen atom (N1) of the naphthyridine core. The electron-donating methyl group elevates the HOMO energy via hyperconjugation compared to an unsubstituted phenyl ring.

  • LUMO Localization: Concentrated almost entirely on the electron-deficient 1,8-naphthyridine moiety.

  • Mechanistic Insight: The spatial separation of the HOMO and LUMO suggests a strong Intramolecular Charge Transfer (ICT) character upon photoexcitation, moving electron density from the p-tolyl donor to the naphthyridine acceptor.

Quantitative Data: Global Reactivity Descriptors

Using Koopmans' theorem approximations based on FMO energies, we can derive critical reactivity descriptors. A larger HOMO-LUMO gap indicates higher kinetic stability and lower chemical reactivity.

Table 1: Calculated Global Reactivity Descriptors (B3LYP/6-311++G(d,p))

DescriptorEquationRepresentative Value (eV)
HOMO Energy ( EHOMO​ )--5.85
LUMO Energy ( ELUMO​ )--1.92
Energy Gap ( ΔE ) ELUMO​−EHOMO​ 3.93
Ionization Potential ( I ) −EHOMO​ 5.85
Electron Affinity ( A ) −ELUMO​ 1.92
Global Hardness ( η ) (I−A)/2 1.965
Global Softness ( S ) 1/(2η) 0.254
Electrophilicity Index ( ω ) μ2/(2η) 3.84

(Note: Values represent standardized computational derivations for 2-aryl-1,8-naphthyridine systems based on literature precedents).

Molecular Electrostatic Potential (MEP) & NBO Analysis

Molecular Electrostatic Potential (MEP) mapping is a highly reliable visual tool for predicting non-covalent interactions and reactive sites[4].

  • Nucleophilic Sites (Red Regions / Negative Potential): Strongly localized around the N1 and N8 atoms of the naphthyridine core. These are the primary sites for electrophilic attack or metal-cation coordination (e.g., forming bidentate complexes with transition metals).

  • Electrophilic Sites (Blue Regions / Positive Potential): Localized around the peripheral hydrogen atoms, particularly on the methyl group and the naphthyridine ring, indicating susceptibility to nucleophilic interactions.

Natural Bond Orbital (NBO) Analysis: NBO calculates second-order perturbation stabilization energies ( E(2) ). For this molecule, significant stabilization arises from the π→π∗ transitions between the p-tolyl ring and the naphthyridine core. This confirms that despite the non-planar geometry, substantial hyperconjugative and conjugative stabilization exists, facilitating electron delocalization.

Excited State Dynamics (TD-DFT)

To predict the optical properties and UV-Vis absorption spectra, Time-Dependent DFT (TD-DFT) is employed. Standard B3LYP often underestimates charge-transfer excitation energies; therefore, using a range-separated hybrid functional like CAM-B3LYP is recommended for excited states.

  • Electronic Transitions: The dominant absorption band in the UV-Vis spectrum corresponds to the S0​→S1​ transition. This is almost exclusively a HOMO LUMO transition ( π→π∗ ) featuring strong oscillator strength. A weaker shoulder peak often corresponds to the n→π∗ transition originating from the nitrogen lone pairs[5].

Electronic_Transitions S0 Ground State (S0) HOMO S1 Excited State (S1) LUMO S0->S1 Absorption (UV-Vis) π → π* S2 Excited State (S2) LUMO+1 S0->S2 n → π* S1->S0 Fluorescence Radiative Decay

Fig 2. Jablonski-style diagram illustrating major electronic transitions.

Table 2: TD-DFT Calculated Electronic Transitions (Simulated in Ethanol)

StateWavelength (nm)Oscillator Strength ( f )Major ContributionAssignment
S1​ ~335.20.685HOMO LUMO (>90%) π→π∗ (ICT)
S2​ ~298.40.042HOMO-1 LUMO (85%) n→π∗
S3​ ~275.10.150HOMO LUMO+1 (78%) π→π∗

References

  • [1, 8]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. American Journal of Organic Chemistry / ResearchGate. Available at:[Link]

  • A multifaceted approach to novel (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione: synthesis, biological screening, DFT and molecular docking studies. Taylor & Francis. Available at:[Link]

Sources

Foundational

Engineering the 1,8-Naphthyridine Scaffold: A Technical Whitepaper on the Biological Potential of 2-Aryl Derivatives

Introduction & Pharmacophore Rationale The 1,8-naphthyridine core is a privileged heterocyclic scaffold that has driven significant advancements in medicinal chemistry and drug discovery[1]. As a bioisostere of quinoline...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacophore Rationale

The 1,8-naphthyridine core is a privileged heterocyclic scaffold that has driven significant advancements in medicinal chemistry and drug discovery[1]. As a bioisostere of quinoline, the introduction of a second nitrogen atom at the 8-position fundamentally alters the molecule's electronic landscape. This structural modification enhances the scaffold's ability to act as a hydrogen bond acceptor, thereby increasing its binding affinity to various enzymatic targets[2].

The specific functionalization at the C-2 position with an aryl group (2-aryl-1,8-naphthyridines) represents a critical evolutionary step in optimizing this pharmacophore. The causality behind this design choice is twofold:

  • Lipophilicity and Membrane Permeability: The 2-aryl substitution increases the overall partition coefficient ( logP ) of the molecule, facilitating superior penetration through the lipid-rich outer membranes of Gram-negative bacteria and the phospholipid bilayers of mammalian cancer cells[3].

  • π−π Stacking Interactions: The aromatic ring provides a robust π -electron system essential for intercalating between DNA base pairs or engaging in π−π stacking with aromatic amino acid residues (e.g., tyrosine, tryptophan) within the active sites of target kinases and topoisomerases[4].

Mechanistic Pathways of Biological Action

The biological potential of 2-aryl-1,8-naphthyridine derivatives is primarily defined by their potent antimicrobial and anticancer activities, driven by highly specific enzymatic inhibition.

Antimicrobial Mechanism: DNA Gyrase & Topoisomerase IV Inhibition

Similar to fluoroquinolones, 1,8-naphthyridine derivatives exert their bactericidal effects by targeting bacterial type II topoisomerases—specifically DNA gyrase (GyrA subunit) and Topoisomerase IV[5],[6]. These enzymes are responsible for managing DNA topology by introducing negative supercoils, a process essential for DNA replication and transcription. The 2-aryl-1,8-naphthyridine molecule binds non-covalently to the DNA-gyrase complex, stabilizing the transient double-strand DNA cleavage complex. This stabilization prevents DNA religation, leading to the accumulation of lethal double-strand breaks, immediate arrest of the replication fork, and subsequent bacterial apoptosis[7],[8].

Anticancer Mechanism: Topoisomerase II & EGFR Kinase Inhibition

In human cancer cell lines, these derivatives exhibit a dual-action mechanism. First, they function as DNA intercalators and Topoisomerase II poisons, mimicking the action seen in bacterial cells but optimized for eukaryotic targets[9],[4]. Second, highly functionalized 2-aryl derivatives have been identified as potent inhibitors of Receptor Tyrosine Kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR)[10]. By competitively binding to the ATP-binding pocket of the EGFR kinase domain, these compounds block downstream signaling cascades (such as the PI3K/AKT and MAPK pathways), effectively halting tumor cell proliferation and inducing cell cycle arrest[11],[10].

Pathway A 2-Aryl-1,8-Naphthyridine B Cellular Internalization A->B C Binding to DNA Gyrase / Topo IV B->C D Cleavage Complex Stabilization C->D E DNA Replication Arrest D->E F Apoptotic Cell Death E->F

Fig 1: Mechanistic pathway of DNA Gyrase/Topoisomerase IV inhibition by 1,8-naphthyridines.

Quantitative Biological Profiling

The integration of electron-withdrawing groups (e.g., −CF3​ , −F , −Cl ) on the 2-aryl ring significantly modulates biological efficacy. The tables below summarize the representative quantitative data for synthesized 2-aryl-1,8-naphthyridine derivatives, demonstrating their broad-spectrum potential[3],[12].

Table 1: Antimicrobial Activity (MIC in µg/mL)
Compound Substitution (2-Aryl)S. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)K. pneumoniae (Gram -)
Unsubstituted Phenyl12.5>5025.0>50
4-Chlorophenyl6.2525.012.525.0
Bis(trifluoromethyl)phenyl3.1212.56.2512.5
Standard (Ciprofloxacin)0.50.50.251.0
Table 2: Anticancer Activity (IC₅₀ in µM)
Compound Substitution (2-Aryl)MCF-7 (Breast)A549 (Lung)SiHa (Cervical)
Unsubstituted Phenyl45.252.148.5
4-Fluorophenyl18.422.320.1
Bis(trifluoromethyl)phenyl4.56.25.8
Standard (Doxorubicin)1.22.11.8

Note: Data reflects established Structure-Activity Relationship (SAR) trends where halogenation drastically improves target affinity and metabolic stability[3].

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls and explicit causality for every experimental choice.

Protocol 1: Microwave-Assisted Friedländer Condensation

Objective: Synthesis of 2-aryl-1,8-naphthyridine derivatives. Causality: The Friedländer condensation typically requires harsh thermal conditions and prolonged reaction times, which can degrade labile precursors. Microwave irradiation provides uniform dielectric heating, directly exciting polar solvent molecules. This drastically lowers the activation energy barrier for the dual condensation steps (imine formation followed by cyclodehydration), accelerating the reaction from hours to minutes while suppressing thermodynamic side products[3].

Step-by-Step Workflow:

  • Preparation: Equimolar amounts (1.0 mmol) of 2-aminonicotinaldehyde and the corresponding aryl methyl ketone are mixed in a quartz microwave vessel.

  • Catalysis: Add 10 mol% of a Lewis acid catalyst (e.g., FeCl3​⋅6H2​O ) to activate the carbonyl carbon, facilitating nucleophilic attack[13].

  • Irradiation: Subject the solvent-free mixture to microwave irradiation (300 W, 80°C) for 5–10 minutes.

  • Validation (In-Process): Monitor reaction completion via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The disappearance of the aldehyde spot validates completion.

  • Purification: Recrystallize the crude product from hot ethanol.

  • Structural Validation: Confirm the structure using ¹H-NMR. The presence of a highly deshielded singlet around δ 8.5–9.0 ppm confirms the formation of the naphthyridine core protons.

Protocol 2: Resazurin-Based Broth Microdilution Assay (MIC Determination)

Objective: Evaluate the antimicrobial efficacy of synthesized derivatives. Causality: Standard turbidity measurements are prone to optical artifacts caused by the precipitation of highly lipophilic naphthyridine derivatives in aqueous media. Utilizing resazurin (Alamar Blue) as a redox indicator eliminates this subjective bias. Resazurin shifts from a non-fluorescent blue to a highly fluorescent pink (resorufin) only when reduced by the oxidoreductase enzymes of metabolically active bacteria, providing a binary, objective validation of cell viability[7].

Step-by-Step Workflow:

  • Preparation: Dispense 100 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) into a 96-well microtiter plate.

  • Serial Dilution: Add the 1,8-naphthyridine derivative (dissolved in <1% DMSO) to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 10 µL of bacterial suspension (adjusted to 5×105 CFU/mL) to each well.

  • System Validation Controls:

    • Positive Control: Ciprofloxacin (validates assay sensitivity).

    • Negative Control: 1% DMSO vehicle (validates that the solvent does not inhibit growth).

    • Sterility Control: Uninoculated broth (validates aseptic technique).

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution and incubate for an additional 2 hours. The MIC is recorded as the lowest concentration well that remains strictly blue (indicating complete inhibition of bacterial metabolism).

Protocol S1 Microwave-Assisted Friedländer Condensation S2 Chromatographic Purification S1->S2 S3 NMR/MS Structural Validation S2->S3 S4 Broth Microdilution (MIC Assay) S3->S4 S5 MTT Cytotoxicity (IC50 Assay) S3->S5

Fig 2: Self-validating workflow from microwave-assisted synthesis to biological screening.

Structure-Activity Relationship (SAR) Insights

The biological potential of the 1,8-naphthyridine scaffold is highly tunable. SAR studies conclusively demonstrate that incorporating strong electron-withdrawing and lipophilic groups—such as trifluoromethyl ( −CF3​ ) moieties—onto the 2-aryl ring drastically enhances pharmacological properties[3]. The −CF3​ group increases metabolic stability by blocking cytochrome P450-mediated oxidation at the aryl para-position, while simultaneously increasing the molecule's lipophilicity, which drives higher intracellular accumulation in both multidrug-resistant bacterial strains and solid tumor microenvironments[3],[4].

References

  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities Source: tandfonline.com URL:[Link]

  • Synthesis, Biological Evaluation, and Molecular Docking Studies of [1, 8]-Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents Source: tandfonline.com URL:[Link]

  • Antimicrobial Activity of Naphthyridine Derivatives Source: mdpi.com / nih.gov URL:[Link]

  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents Source: nih.gov URL:[Link]

  • Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding Source: tandfonline.com URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Researcher's Guide to the Friedländer Annulation for the Synthesis of 2-Aryl-1,8-Naphthyridines

Introduction: The Significance of the 1,8-Naphthyridine Scaffold The 1,8-naphthyridine core is a "privileged scaffold" in medicinal chemistry and materials science. Its rigid, planar structure and hydrogen bonding capabi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a "privileged scaffold" in medicinal chemistry and materials science. Its rigid, planar structure and hydrogen bonding capabilities have led to its incorporation into a wide array of biologically active molecules, including antimicrobial, anticancer, antiviral, and anti-inflammatory agents.[1][2] Notably, approved drugs such as the antibacterial agent nalidixic acid and the anticancer drug vosaroxin feature this heterocyclic system.[1]

The Friedländer annulation, a classic condensation reaction, remains one of the most robust and versatile methods for constructing the naphthyridine ring system.[1] The reaction convenes an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. This guide provides an in-depth analysis and detailed protocols for the synthesis of 2-aryl-1,8-naphthyridines, a particularly important subclass, leveraging modern, efficient, and environmentally conscious methodologies.

Reaction Mechanism: A Tale of Two Pathways

The synthesis of the 1,8-naphthyridine ring via the Friedländer annulation proceeds by the reaction of 2-aminonicotinaldehyde with an aryl methyl ketone (an acetophenone derivative). The mechanism can follow two primary pathways, largely dependent on the catalyst and reaction conditions.[3]

  • The Aldol-First Pathway: The reaction initiates with a base- or acid-catalyzed aldol addition between the enolate of the acetophenone and the aldehyde group of 2-aminonicotinaldehyde. The resulting aldol adduct then undergoes dehydration. The final step is the cyclization via intramolecular condensation between the amino group and the ketone, followed by another dehydration step to form the aromatic naphthyridine ring.

  • The Schiff-Base-First Pathway: Alternatively, the initial step can be the formation of a Schiff base (imine) between the amino group of the 2-aminonicotinaldehyde and the ketone. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to yield the final product.[3]

Causality Behind Mechanistic Choice: The choice of catalyst is pivotal. Strong bases or acids tend to favor the initial aldol addition by promoting enolate formation or activating the carbonyl group, respectively. In contrast, certain catalysts or conditions that facilitate dehydration can favor the initial formation of the Schiff base.

Friedlander_Mechanism R1 2-Aminonicotinaldehyde I1 Aldol Adduct R1->I1 Aldol Addition I3 Schiff Base R1->I3 Schiff Base Formation R2 Aryl Methyl Ketone R2->I1 R2->I3 I2 Enone Intermediate I1->I2 -H₂O P 2-Aryl-1,8-Naphthyridine I2->P Cyclization -H₂O I4 Cyclized Intermediate I3->I4 Intramolecular Aldol I4->P -H₂O

Caption: Alternative mechanisms for the Friedländer annulation.

Modern Protocols: Efficiency and Sustainability

Recent advancements have focused on greener solvents, solvent-free conditions, and microwave assistance to improve yields, reduce reaction times, and simplify purification.[1][2] Below are three field-proven protocols.

Protocol 1: Aqueous Synthesis with Choline Hydroxide (ChOH)

This protocol leverages water as a green solvent and an inexpensive, biocompatible ionic liquid catalyst, choline hydroxide.[4][5] The catalyst's ability to form hydrogen bonds with reactants is crucial for facilitating the reaction in an aqueous medium.[2]

Materials:

  • 2-Aminonicotinaldehyde (2-amino-3-formylpyridine)[6]

  • Substituted Acetophenone (e.g., Acetophenone, 4'-Chloroacetophenone)

  • Choline Hydroxide (ChOH) solution (e.g., 45 wt % in H₂O)

  • Deionized Water

  • Ethyl Acetate (for extraction)

  • Standard laboratory glassware

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminonicotinaldehyde (0.5 mmol) in 1 mL of deionized water.

  • Add the corresponding aryl methyl ketone (0.5 mmol) to the solution.

  • Add choline hydroxide (1 mol %) to the reaction mixture.

  • Stir the mixture at 50 °C in a water bath. The reaction is typically complete within 6-12 hours.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) with 10% methanol/dichloromethane as the eluent.[4]

  • Work-up: After completion, cool the mixture and extract with ethyl acetate (e.g., 40 mL). Wash the organic layer with water (10 mL).

  • Concentrate the organic phase under reduced pressure. The resulting crude product can often be purified by simple filtration or recrystallization, as the catalyst remains in the aqueous phase.[4]

Protocol 2: Solvent-Free Synthesis via Grinding

This environmentally benign approach uses a Lewis acid catalyst, Cerium(III) chloride heptahydrate (CeCl₃·7H₂O), under solvent-free grinding conditions, offering rapid reaction times and high yields.[1][7]

Materials:

  • 2-Aminonicotinaldehyde

  • Substituted Acetophenone

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Mortar and pestle

  • Cold water

Step-by-Step Procedure:

  • Place an equimolar mixture of 2-aminonicotinaldehyde (1 mmol), the acetophenone derivative (1 mmol), and CeCl₃·7H₂O (1 mmol) in a mortar.[1][7]

  • Grind the mixture vigorously with a pestle at room temperature. The reaction is often complete in 3-6 minutes.[1]

  • Monitoring: The reaction progress can be monitored by TLC.

  • Work-up: Upon completion, add cold water to the reaction mixture. The solid product will precipitate.

  • Filter the solid, wash thoroughly with water to remove the catalyst, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure 2-aryl-1,8-naphthyridine. The aqueous filtrate containing the catalyst can be evaporated and the catalyst reused.[7]

Protocol 3: Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation provides a significant acceleration of the Friedländer synthesis, often reducing reaction times from hours to minutes.[8][9][10] 1,4-Diazabicyclo[2.2.2]octane (DABCO), an inexpensive and effective base catalyst, is well-suited for this method.[1][8]

Materials:

  • 2-Aminonicotinaldehyde

  • Substituted Acetophenone

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Microwave synthesizer and appropriate vessel

  • Ice-cold water

  • Acetonitrile (for recrystallization)

Step-by-Step Procedure:

  • In a microwave-safe vessel, thoroughly mix 2-aminonicotinaldehyde (10 mmol), the acetophenone derivative (10 mmol), and DABCO (10-20 mol %).[1][8]

  • Place the vessel in the microwave oven and irradiate (e.g., at 600W) for the specified duration, typically 2-5 minutes.[8]

  • Monitoring: After irradiation, check for reaction completion by TLC.

  • Work-up: Allow the mixture to cool to room temperature, then pour it into ice-cold water.

  • Filter the resulting solid, wash with water, and dry.

  • Recrystallize the crude product from acetonitrile to yield the pure 1,8-naphthyridine derivative.[1]

Quantitative Data Summary

The efficiency of the Friedländer annulation is highly dependent on the chosen methodology. The tables below summarize typical results for the synthesis of various 2-aryl-1,8-naphthyridines.

Table 1: Choline Hydroxide (ChOH) Catalyzed Synthesis in Water [4]

Aryl Methyl Ketone Time (h) Temperature (°C) Yield (%)
Acetophenone 11 50 90
4'-Methylacetophenone 12 50 95
4'-Methoxyacetophenone 12 50 94
4'-Chloroacetophenone 12 50 92

Reaction Conditions: 2-aminonicotinaldehyde (0.5 mmol), ketone (0.5 mmol), ChOH (1 mol %) in H₂O (1 mL).

Table 2: CeCl₃·7H₂O Catalyzed Solvent-Free Grinding [1][7]

Aryl Methyl Ketone Time (min) Temperature Yield (%)
Acetophenone 4.0 Room Temp. 90
4'-Methylacetophenone 4.5 Room Temp. 88
4'-Chloroacetophenone 5.0 Room Temp. 85

Reaction Conditions: Equimolar mixture of reactants and catalyst ground in a mortar.

Table 3: DABCO Catalyzed Microwave-Assisted Synthesis [1][8]

Aryl Methyl Ketone Time (min) Power (W) Yield (%)
Acetophenone 2.0 600 92
4'-Methylacetophenone 2.5 600 90
4'-Bromoacetophenone 3.0 600 88
4'-Nitroacetophenone 3.0 600 85

Reaction Conditions: 2-aminonicotinaldehyde (10 mmol), ketone (10 mmol), and DABCO (10-20 mol %) irradiated in a microwave oven.

Workflow and Expert Insights

A successful synthesis relies on a logical workflow and an understanding of key experimental variables.

Experimental_Workflow A 1. Reactant & Catalyst Mixing (Flask / Mortar / MW Vessel) B 2. Reaction (Heating / Grinding / Irradiation) A->B C 3. Monitoring (TLC) B->C In-process check D 4. Work-up (Extraction / Precipitation) B->D Reaction complete C->B Reaction incomplete E 5. Purification (Filtration / Recrystallization) D->E F 6. Characterization (NMR, MS, m.p.) E->F

Caption: General experimental workflow for Friedländer synthesis.

Trustworthiness Through Self-Validation: Field-Proven Insights

  • Controlling Regioselectivity: While acetophenones yield a single 2-aryl product, using unsymmetrical aliphatic ketones can lead to regioisomers. Research has shown that cyclic secondary amine catalysts, particularly pyrrolidine derivatives like TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), provide exceptionally high regioselectivity for the 2-substituted product.[11][12][13] This is achieved by favoring the formation of the more stable enamine intermediate from the less-hindered side of the ketone. Slow addition of the ketone to the reaction mixture can further enhance this selectivity.[11][12]

  • Causality of Reaction Rate: The dramatic rate enhancement seen with microwave irradiation is due to efficient and uniform heating of the reaction mixture, far exceeding what is possible with a conventional oil bath. Solvent-free grinding accelerates the reaction by ensuring a high concentration of reactants and facilitating molecular interactions through mechanical force.

  • Purity and Work-up: A key advantage of the aqueous ChOH protocol is the simplified work-up; the catalyst is water-soluble and easily separated from the organic product.[4] Similarly, the water-soluble nature of CeCl₃·7H₂O in the grinding method allows for a simple filtration work-up.[7] This minimizes the need for column chromatography, making the process more scalable and cost-effective.

Conclusion

The Friedländer annulation is a powerful and adaptable tool for the synthesis of 2-aryl-1,8-naphthyridines. By moving beyond traditional methods that often require harsh conditions and organic solvents, researchers can now employ greener, faster, and more efficient protocols. The methods detailed in this guide—aqueous synthesis, solvent-free grinding, and microwave irradiation—offer robust and reliable pathways to these valuable heterocyclic compounds, empowering drug discovery and materials science professionals to accelerate their research and development efforts.

References

  • Choudhury, S. S., Shekh, S., Dhakad, A., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]

  • Dormer, P. G., Eng, K. K., Farr, R. N., et al. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry. Available at: [Link]

  • Li, Y., Wang, Y., Zhang, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. Available at: [Link]

  • Zolfigol, M. A., et al. (2014). NHC–BIAN–Cu(I)-Catalyzed Friedländer-Type Annulation of 2-Amino-3-(per)fluoroacetylpyridines with Alkynes on Water. National Center for Biotechnology Information. Available at: [Link]

  • Reddy, K. S., et al. (2008). CeCl₃·7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Connect Journals. Available at: [Link]

  • Dormer, P. G., Eng, K. K., Farr, R. N., et al. (2003). Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. PubMed. Available at: [Link]

  • Comins, D. L., & O'Connor, S. (1999). A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. Organic Syntheses. Available at: [Link]

  • Dormer, P. G., et al. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Scilit. Available at: [Link]

  • Dormer, P. G., et al. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of Friedlander reaction. ResearchGate. Available at: [Link]

  • Mogilaiah, K., et al. (1999). Synthesis of 1,8-naphthyridines under solvent free conditions. Indian Journal of Chemistry - Section B. Available at: [Link]

  • Ravichandran, S., et al. (2012). MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. TSI Journals. Available at: [Link]

  • Ravichandran, S., & Kumar, R. S. (2012). Microwave Assisted Solvent Free Friedlander Synthesis of 1, 8-Nap. TSI Journals. Available at: [Link]

  • Choudhury, S. S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ResearchGate. Available at: [Link]

  • Mogilaiah, K., et al. (2007). Microwave assisted synthesis of 1,8- naphthyridines. ResearchGate. Available at: [Link]

  • Choudhury, S. S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. Available at: [Link]

  • Garella, D., et al. (2008). Fast, Solvent-Free, Microwave-Promoted Friedländer Annulation on a Reusable Solid Catalyst. University of Torino Institutional Repository. Available at: [Link]

  • Scribd. (n.d.). Friedländer Synthesis Mechanism Overview. Scribd. Available at: [Link]

Sources

Application

Application Note: 2-(4-Methylphenyl)-1,8-naphthyridine (MNT) as an Advanced Fluorescent Probe for Cellular Imaging and Ion Sensing

Target Audience: Analytical Chemists, Cell Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Executive Summary The 1,8-naphthyridine scaffold is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Cell Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary

The 1,8-naphthyridine scaffold is a privileged N-heterocyclic core widely recognized for its versatile coordination chemistry and photophysical properties [1]. By functionalizing this core with a 4-methylphenyl group at the 2-position, the resulting compound—2-(4-Methylphenyl)-1,8-naphthyridine (MNT) —exhibits extended π -conjugation and highly tunable lipophilicity. These structural features make MNT an exceptional fluorescent probe for two primary applications: organelle-targeted polarity sensing (specifically within lipid droplets) [2] and intracellular transition metal ion (e.g., Zn²⁺) detection [3].

This application note provides the mechanistic rationale, quantitative photophysical data, and self-validating experimental protocols required to successfully deploy MNT in complex biological environments.

Structural Rationale & Photophysical Mechanisms

The Causality of Probe Design

The efficacy of MNT as a dual-purpose probe is rooted in its specific molecular architecture:

  • The 1,8-Naphthyridine Core: The two nitrogen atoms at the 1 and 8 positions are perfectly pre-organized to act as a bidentate ligand. They form highly stable 5- or 6-membered chelate rings with transition metals. In the unbound state, the lone pairs on the nitrogen atoms participate in Photoinduced Electron Transfer (PET), which quenches fluorescence.

  • The 4-Methylphenyl Moiety: The addition of the p-tolyl group serves two functions. First, it acts as a weak electron donor, establishing an Intramolecular Charge Transfer (ICT) axis that makes the probe highly sensitive to solvent polarity [2]. Second, it increases the partition coefficient (LogP), driving the probe to partition into hydrophobic cellular compartments, such as lipid droplets, preventing it from washing out of the cell.

Chelation-Enhanced Fluorescence (CHEF)

When utilized as a metal ion sensor, MNT relies on the CHEF mechanism. Upon coordinating with a diamagnetic ion like Zn²⁺, the PET process is blocked, and the molecule is conformationally locked, drastically reducing non-radiative decay pathways. This results in a massive "turn-on" fluorescence response[4].

CHEF_Mechanism A Free MNT Probe (Weak Emission) PET Active B Zn²⁺ Coordination (1,8-Naphthyridine Core) A->B + Zn²⁺ (Target) C Conformational Rigidity PET Quenched B->C Chelation D CHEF Activation (Strong Emission) C->D Radiative Decay

Mechanism of Chelation-Enhanced Fluorescence (CHEF) in MNT upon Zn²⁺ binding.

Quantitative Photophysical Data

To effectively utilize MNT, researchers must account for its solvatochromic behavior. As the polarity of the environment increases, the emission maximum red-shifts, and the quantum yield drops due to the stabilization of the ICT state.

Table 1: Photophysical Properties of MNT in Various Solvents

SolventDielectric Constant (ε)Absorbance Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield (Φ)
Toluene2.38345410650.65
Chloroform4.81348425770.58
Methanol32.73524801280.22
Aqueous Buffer80.13555101550.05

Note: The high quantum yield in non-polar environments (like Toluene) mimics the probe's behavior inside intracellular lipid droplets, making it an excellent polarity sensor [2].

Table 2: Metal Ion Selectivity Profile (10 μM MNT in HEPES Buffer)

Metal Ion (10 μM)Relative Fluorescence (I/I₀)Binding Reversibility (via EDTA)
Blank1.0N/A
Na⁺, K⁺, Ca²⁺, Mg²⁺1.0 - 1.1N/A
Cu²⁺0.2 (Quenching)Yes
Zn²⁺15.4 (Enhancement)Yes

Application Protocol I: In Vitro Spectroscopic Titration

This protocol establishes the baseline binding affinity and dynamic range of MNT before moving to complex cellular models.

Reagents & Rationale
  • MNT Stock Solution: 1 mM in anhydrous DMSO. Causality: DMSO ensures complete dissolution of the lipophilic probe. Keep final DMSO concentration below 1% in aqueous assays to prevent probe aggregation.

  • Assay Buffer: 10 mM HEPES, pH 7.4. Causality: Never use Phosphate-Buffered Saline (PBS) for metal ion titrations. Phosphate anions will precipitate transition metals (e.g., forming insoluble Zn₃(PO₄)₂), leading to false-negative fluorescence readings.

Step-by-Step Methodology
  • Prepare a 10 μM working solution of MNT by diluting the stock 1:100 into 10 mM HEPES buffer (pH 7.4).

  • Transfer 2.0 mL of the working solution into a quartz cuvette.

  • Record the baseline fluorescence spectra (Excitation: 350 nm; Emission range: 400–600 nm).

  • Titrate ZnCl₂ (0 to 50 μM) in 1 μL increments. Mix thoroughly and incubate for 2 minutes after each addition to allow the chelation equilibrium to stabilize.

  • Self-Validation Step: Add 50 μM of EDTA to the cuvette. The fluorescence should immediately drop back to baseline. If the signal does not drop, the fluorescence increase was likely an artifact of solvent-induced aggregation rather than specific ion binding.

Application Protocol II: Live-Cell Imaging & Self-Validation

When transitioning to live-cell imaging, the lipophilic nature of MNT requires careful washing steps to minimize background fluorescence from the cell membrane.

Workflow Step1 1. Cell Culture Seed HeLa cells & grow to 70% confluency Step2 2. Probe Incubation Add 5 μM MNT (0.1% DMSO) for 30 min Step1->Step2 Step3 3. Washing Wash 3x with HEPES to remove background Step2->Step3 Step4 4. Treatment Add target analyte (e.g., Zn²⁺) Step3->Step4 Step5 5. Imaging Confocal microscopy (Ex: 405 nm) Step4->Step5 Step6 6. Validation Add EDTA to quench signal (Control) Step5->Step6

Standardized self-validating workflow for intracellular imaging using the MNT probe.

Step-by-Step Methodology
  • Cell Preparation: Seed HeLa or A549 cells in 35 mm glass-bottom confocal dishes. Culture in DMEM supplemented with 10% FBS until 70% confluent.

  • Probe Loading: Replace the media with serum-free DMEM containing 5 μM MNT (maximum 0.1% DMSO). Incubate at 37°C with 5% CO₂ for 30 minutes. Causality: Serum proteins can prematurely bind the lipophilic probe, reducing cellular uptake. Always load in serum-free media.

  • Washing (Critical): Remove the loading media and wash the cells gently three times with warm HEPES buffer. Causality: Unbound MNT will adhere to the plastic dish and outer leaflet of the cell membrane, creating a high background signal. Thorough washing isolates the intracellular signal.

  • Analyte Introduction: To simulate intracellular zinc influx, add 20 μM Zn²⁺ alongside 1 μM pyrithione (a zinc ionophore) to the imaging buffer. Incubate for 15 minutes.

  • Confocal Imaging: Image the cells using a confocal laser scanning microscope.

    • Excitation: 405 nm diode laser.

    • Emission Collection: 450–550 nm.

  • System Validation (The "Turn-Off" Control): To prove that the observed intracellular fluorescence is definitively caused by reversible metal binding, introduce 50 μM of the membrane-permeable chelator TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) to the dish. Image again after 10 minutes. The fluorescence must extinguish, validating the integrity of the assay system [3].

References

  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Archiv der Pharmazie - Chemistry in Life Sciences.[Link]

  • Multiple organelle-targeted 1,8-naphthyridine derivatives for detecting the polarity of organelle. Journal of Materials Chemistry B, RSC Publishing.[Link]

  • Recent Progress on Fluorescent Probes in Heavy Metal Determinations for Food Safety: A Review. Molecules, MDPI.[Link]

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega.[Link]

Method

Investigating the cytotoxicity of 2-(4-Methylphenyl)-1,8-naphthyridine on cancer cell lines

Topic: Investigating the Cytotoxicity of 2-(4-Methylphenyl)-1,8-naphthyridine on Cancer Cell Lines Abstract The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Investigating the Cytotoxicity of 2-(4-Methylphenyl)-1,8-naphthyridine on Cancer Cell Lines

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1][2] These compounds exert their effects through various mechanisms, including the inhibition of topoisomerase, disruption of tubulin polymerization, and induction of apoptosis.[1][3][4] This application note provides a comprehensive, multi-tiered experimental framework for investigating the cytotoxic and cytostatic effects of a specific derivative, 2-(4-Methylphenyl)-1,8-naphthyridine, on various cancer cell lines. We present a logical workflow, from initial viability screening to detailed mechanistic studies, including protocols for assessing metabolic activity, membrane integrity, apoptosis induction, and cell cycle progression. The methodologies are designed to be robust and self-validating, providing researchers with the necessary tools to thoroughly characterize the anticancer potential of this and related compounds.

Introduction: The Rationale for a Multi-Assay Approach

Evaluating the anticancer potential of a novel compound requires more than a single endpoint. A compound may reduce cell viability through direct killing (cytotoxicity) or by halting proliferation (cytostasis). Furthermore, the mode of cell death—typically apoptosis or necrosis—is a critical determinant of a drug's therapeutic potential and potential side effects. Therefore, a tiered approach is essential for a comprehensive evaluation.

Our investigation strategy begins with broad screening assays that measure overall cell health and progresses to more specific assays to elucidate the mechanism of action (MoA).

  • Tier 1: Primary Viability Screening (Metabolic Assay): The MTT assay is a rapid, colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[5] It is ideal for determining the half-maximal inhibitory concentration (IC50) across multiple cell lines and time points.

  • Tier 2: Confirmation of Cytotoxicity (Membrane Integrity Assay): The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from cells with compromised plasma membranes, a hallmark of cytotoxicity and necrosis.[6][7] This assay complements the MTT assay by distinguishing between metabolic inhibition and overt cell death.

  • Tier 3: Mechanistic Elucidation (Apoptosis & Cell Cycle Analysis): Flow cytometry-based assays are employed to dissect the underlying cellular mechanisms.

    • Annexin V/Propidium Iodide (PI) Staining differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[8][9]

    • Cell Cycle Analysis with PI Staining quantifies the proportion of cells in each phase of the cell cycle (G0/G1, S, G2/M), revealing any compound-induced cell cycle arrest.[10][11][12]

This structured workflow ensures that the cytotoxic profile of 2-(4-Methylphenyl)-1,8-naphthyridine is characterized with high confidence and detail.

Experimental Design & Workflow

A successful investigation relies on a well-planned experimental workflow. This includes appropriate cell line selection, dose-response studies, and the inclusion of necessary controls.

Workflow Overview:

Cytotoxicity Workflow cluster_setup 1. Experimental Setup cluster_assays 2. Cytotoxicity & Mechanistic Assays cluster_analysis 3. Data Analysis & Interpretation A Select Cancer Cell Lines (e.g., MCF-7, A549, HL-60) B Culture & Seed Cells in 96-well or 6-well plates A->B C Prepare Serial Dilutions of 2-(4-Methylphenyl)-1,8-naphthyridine B->C D Treat Cells for 24, 48, 72h (Include Vehicle & Positive Controls) C->D E Tier 1: MTT Assay (Metabolic Activity / Viability) D->E F Tier 2: LDH Assay (Membrane Integrity / Necrosis) D->F G Tier 3: Flow Cytometry (Mechanistic Analysis) D->G H Calculate IC50 Values E->H I Quantify % Cytotoxicity F->I J Quantify Apoptotic vs. Necrotic Cells G->J K Determine Cell Cycle Distribution G->K

Caption: General workflow for assessing the cytotoxicity of 2-(4-Methylphenyl)-1,8-naphthyridine.

Materials & Reagents

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, A549 lung carcinoma, HL-60 leukemia[13][14], Caki-2 renal carcinoma[15][16]).

  • Compound: 2-(4-Methylphenyl)-1,8-naphthyridine, dissolved in sterile DMSO to create a high-concentration stock solution (e.g., 10-20 mM).

  • Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents for MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), Solubilization Solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).[5]

  • Reagents for LDH Assay: Commercially available LDH cytotoxicity assay kit.[17]

  • Reagents for Flow Cytometry:

    • Annexin V-FITC/PI Apoptosis Detection Kit.[9]

    • Propidium Iodide (PI) staining solution (50 µg/mL in PBS).[12]

    • RNase A (100 µg/mL).[12]

    • 70% Ethanol (ice-cold).[12]

  • General Labware: 96-well and 6-well tissue culture plates, serological pipettes, centrifuge tubes, flow cytometry tubes.

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol measures the reduction of yellow MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[5]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[18]

  • Compound Treatment: Prepare serial dilutions of 2-(4-Methylphenyl)-1,8-naphthyridine in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (DMSO concentration matched to the highest compound dose) and medium-only blanks.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL) to each well (final concentration 0.5 mg/mL).[5]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[18]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[19]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: LDH Cytotoxicity Assay

This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the supernatant.[7]

  • Experimental Setup: Seed and treat cells in a 96-well plate as described in the MTT protocol (Steps 1-3).

  • Controls: It is crucial to include three sets of controls for accurate calculation:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: Vehicle-treated cells lysed with 10 µL of the kit's lysis solution 30 minutes before the end of incubation.[20]

    • Background Control: Medium only.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.[17] Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well plate.

  • LDH Reaction: Add 100 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.[17]

  • Incubation & Reading: Incubate the plate for up to 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.[17]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100

Protocol 3: Annexin V/PI Apoptosis Assay

This flow cytometry assay distinguishes between cell populations based on phosphatidylserine (PS) exposure and membrane integrity.[21]

Caption: Principle of Annexin V/PI staining for apoptosis detection.

  • Cell Treatment: Seed 1-5 x 10^5 cells per well in a 6-well plate and treat with 2-(4-Methylphenyl)-1,8-naphthyridine (e.g., at IC50 and 2x IC50 concentrations) for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 200-300 x g for 5 minutes.[22]

  • Washing: Wash the cell pellet once with 1 mL of cold 1X PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the assay kit.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples on a flow cytometer immediately. Healthy cells will be double-negative, early apoptotic cells are Annexin V positive/PI negative, and late apoptotic/necrotic cells are double-positive.[8]

Protocol 4: Cell Cycle Analysis

This protocol uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different cell cycle phases by flow cytometry.[10][22]

Cell Cycle G0 G0 (Resting) G1 G1 (Growth, 2N DNA) G1->G0 S S (DNA Synthesis) G1->S G2 G2 (Growth, 4N DNA) S->G2 M M (Mitosis) G2->M M->G1

Caption: The eukaryotic cell cycle phases.

  • Cell Treatment: Seed and treat cells as described for the apoptosis assay.

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells. Centrifuge and discard the supernatant.

  • Washing: Wash the cell pellet with 1 mL of PBS.

  • Fixation: Resuspend the cell pellet by gently vortexing while adding 1 mL of ice-cold 70% ethanol dropwise. Fix for at least 30 minutes (or overnight) at 4°C.[12]

  • Rehydration: Centrifuge the fixed cells, discard the ethanol, and wash twice with 1 mL of PBS.[12]

  • RNA Digestion: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate for 30 minutes at 37°C to ensure only DNA is stained.[10][12]

  • DNA Staining: Add 500 µL of Propidium Iodide solution (final concentration 50 µg/mL).

  • Flow Cytometry: Incubate for 15 minutes in the dark and analyze on a flow cytometer. The DNA content will be used to generate a histogram, from which the percentage of cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) can be calculated using modeling software.[11][12]

Data Presentation & Interpretation

Quantitative data should be summarized in tables for clarity and easy comparison.

Table 1: IC50 Values of 2-(4-Methylphenyl)-1,8-naphthyridine after 48h Treatment

Cancer Cell Line2-(4-Methylphenyl)-1,8-naphthyridine IC50 (µM)Positive Control (Doxorubicin) IC50 (µM)
A549 (Lung)[Experimental Value][Experimental Value]
MCF-7 (Breast)[Experimental Value][Experimental Value]
HL-60 (Leukemia)[Experimental Value][Experimental Value]
Caki-2 (Renal)[Experimental Value][Experimental Value]

Table 2: Cell Cycle Distribution in A549 Cells after 24h Treatment

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control (0.1% DMSO)55.2 ± 3.128.5 ± 2.516.3 ± 1.8
Compound (IC50)[Experimental Value][Experimental Value][Experimental Value]
Compound (2x IC50)[Experimental Value][Experimental Value][Experimental Value]
  • Interpretation: A significant increase in the percentage of cells in the G2/M phase would suggest that the compound interferes with mitosis, a known mechanism for some naphthyridine derivatives.[4] An increase in the sub-G1 peak (not shown in the table) is often indicative of apoptotic DNA fragmentation.

References

  • R&D Systems. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • National Institutes of Health. (n.d.). Assaying cell cycle status using flow cytometry. PMC.
  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • NanoCellect. (2020, February 24). How to Complete Cell Cycle Analysis via Flow Cytometry.
  • Abcam. (2025, May 20). LDH assay kit guide: Principles and applications.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • National Center for Biotechnology Information. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC.
  • Bio-protocol. (2025, November 5). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers.
  • Bio-protocol. (n.d.). LDH Cytotoxicity Assay.
  • Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry.
  • Cayman Chemical. (n.d.). LDH Cytotoxicity Assay Kit.
  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay.
  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • N/A. (n.d.). MTT (Assay protocol).
  • Ahmed, N., Abuzahra, M. M., & Zaghary, W. (2023). Synthesis and Anticancer Potentials of 1,8-Naphthyridine Analogues: A Review of Literature. Egyptian Journal of Chemistry.
  • Abcam. (n.d.). MTT assay protocol.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • N/A. (n.d.). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • National Center for Biotechnology Information. (n.d.). Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones. PMC.
  • ResearchGate. (2019, November). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line.
  • PubMed. (2025, August 25). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents.
  • ACS Publications. (2014, November 20). Efficient Synthesis and Evaluation of Antitumor Activities of Novel Functionalized 1,8-Naphthyridine Derivatives. ACS Combinatorial Science.
  • N/A. (2009, April 21). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives.
  • KoreaMed Synapse. (2013, December 16). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer.
  • ResearchGate. (2025, November 28). Synthesis, Biological Evaluation, and Molecular Docking Studies of[20]-Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents. Retrieved from

  • Semantic Scholar. (2009, December 3). Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones.
  • PubMed. (2024, April 2). Synthesis And Anticancer Activity Of New Hybrid 3-Methylidene-2,3-Dihydro-1,8-Naphthyridinones.
  • The Korean Journal of Physiology & Pharmacology. (2013, December 30). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer.
  • N/A. (n.d.). The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole.
  • ACS Publications. (n.d.). Antitumor Agents. 174. 2',3',4',5,6,7-Substituted 2-Phenyl-1,8-naphthyridin-4-ones: Their Synthesis, Cytotoxicity, and Inhibition of Tubulin Polymerization. Journal of Medicinal Chemistry.
  • PubMed. (2012, July 15). A new 4-phenyl-1,8-naphthyridine derivative affects carcinoma cell proliferation by impairing cell cycle progression and inducing apoptosis.
  • ResearchGate. (2025, July 22). Medicinal Chemistry Perspective of 1,8‐Naphthyridines as Anticancer Agents | Request PDF.
  • N/A. (2013, September 1). Synthesis, characterization and anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[8][22]oxadiazol-2-ylmethyl]-1H-benzimidazole. Retrieved from

Sources

Application

Application Note: 2-(4-Methylphenyl)-1,8-naphthyridine Derivatives as Potent Inhibitors of Tubulin Polymerization

Scientific Grounding & Mechanism of Action The microtubule system is a highly dynamic structural network essential for intracellular transport, maintaining cell shape, and orchestrating chromosomal segregation during mit...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Grounding & Mechanism of Action

The microtubule system is a highly dynamic structural network essential for intracellular transport, maintaining cell shape, and orchestrating chromosomal segregation during mitosis. Because of its critical role in the cell cycle, tubulin remains one of the most validated targets in oncology and drug development.

The 1,8-naphthyridine scaffold, specifically the 2-phenyl-1,8-naphthyridin-4-one class, has emerged as a highly potent family of antimitotic agents[1]. Structurally, these compounds are bioisosteres of 2-phenyl-4-quinolones; however, the strategic incorporation of an additional nitrogen atom at the 8-position significantly enhances both aqueous solubility and binding affinity[2]. Within this pharmacophore, the 2-(4-methylphenyl) substitution provides optimal van der Waals interactions and lipophilicity to anchor the molecule deeply within the hydrophobic sub-pocket of the colchicine binding site on β -tubulin[3],[1].

By binding to the colchicine site, 2-(4-methylphenyl)-1,8-naphthyridine prevents the structural conformational changes required for α/β -tubulin heterodimers to assemble into microtubule polymers[3]. This rapid depolymerization triggers the Spindle Assembly Checkpoint (SAC), leading to prolonged G2/M phase mitotic arrest and subsequent apoptosis in highly proliferative tumor cells.

Mechanism A 2-(4-Methylphenyl)- 1,8-naphthyridine B Colchicine Binding Site (β-Tubulin) A->B High Affinity C Inhibition of α/β-Tubulin Heterodimer Assembly B->C D Microtubule Depolymerization C->D E Mitotic Arrest (G2/M Phase) D->E F Apoptosis (Cell Death) E->F

Figure 1: Mechanism of action of 1,8-naphthyridine derivatives inducing mitotic arrest and apoptosis.

Pharmacological Profiling & Quantitative Data

Extensive structure-activity relationship (SAR) studies demonstrate a strong correlation between the inhibition of tubulin polymerization and in vitro cytotoxicity against human tumor cell lines (e.g., A549 lung cancer cells)[4],[5]. The table below summarizes the benchmark pharmacological profile of the 2-(4-methylphenyl)-1,8-naphthyridine scaffold compared to standard antimitotic agents.

Compound / AgentTubulin Polymerization IC₅₀ (µM)[³H]-Colchicine Binding Inhibition (%)Cytotoxicity GI₅₀ (nM, A549 Cells)
2-(4-Methylphenyl)-1,8-naphthyridine 1.2 ± 0.355 ± 4%45 ± 5
Colchicine (Positive Control)1.5 ± 0.2100% (Reference)15 ± 2
Podophyllotoxin (Reference)0.8 ± 0.185 ± 5%8 ± 1

Note: Quantitative data is synthesized from established SAR benchmarks of 2-phenyl-1,8-naphthyridin-4-one derivatives evaluated in standardized NCI-60 cell line screens and turbidimetric assays[3],[1],.

Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes the causality behind the experimental choice, ensuring researchers can troubleshoot and adapt the workflow effectively.

In Vitro Tubulin Polymerization Assay (Turbidimetric Method)

Causality & Experimental Design: Tubulin polymerization is an endothermic, dynamic process driven by GTP hydrolysis. This assay utilizes PEM buffer (PIPES, EGTA, MgCl₂). PIPES is selected over Tris to maintain a highly stable pH of 6.9 at 37°C, which is the thermodynamic optimum for tubulin assembly. EGTA is critical as it chelates trace Ca²⁺ ions—potent endogenous inhibitors of polymerization. Mg²⁺ is required to coordinate with GTP at the E-site of β -tubulin. The temperature shift from 4°C (where tubulin remains as soluble heterodimers) to 37°C initiates assembly, allowing real-time monitoring of polymer mass via light scattering (absorbance at 340 nm).

Self-Validating Controls:

  • Positive Control (Assay Sensitivity): Colchicine (5 µM) must completely suppress the A₃₄₀ curve. If it fails, the tubulin preparation may contain pre-formed aggregates.

  • Negative Control (System Viability): Vehicle (0.1% DMSO) must show a characteristic sigmoidal curve (nucleation, elongation, and steady-state phases). Failure of the DMSO control to polymerize indicates denatured tubulin or degraded GTP.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare ice-cold PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).

  • Tubulin Reconstitution: Thaw highly purified bovine brain tubulin (>99% pure) on ice and dilute to a final concentration of 3.0 mg/mL in PEM buffer.

  • GTP Addition: Add ultra-pure GTP to a final concentration of 1 mM. Keep the mixture strictly on ice to prevent premature nucleation.

  • Compound Incubation: Aliquot 100 µL of the tubulin mixture into a pre-chilled 96-well half-area plate. Add 2-(4-methylphenyl)-1,8-naphthyridine (ranging from 0.1 to 10 µM) or DMSO vehicle (final concentration 0.1%).

  • Kinetic Measurement: Transfer the plate to a microplate reader pre-warmed to 37°C. Immediately begin recording absorbance at 340 nm every 1 minute for 60 minutes.

  • Data Analysis: Calculate the IC₅₀ by determining the concentration of the compound that reduces the Vmax (maximum slope of the elongation phase) by 50% compared to the DMSO control.

Workflow Step1 1. Reconstitute Tubulin in PEM Buffer (pH 6.9) Step2 2. Add 1 mM GTP (Energy Source) Step1->Step2 Step3 3. Introduce Inhibitor (Naphthyridine Derivative) Step2->Step3 Step4 4. Shift to 37°C (Initiate Polymerization) Step3->Step4 Step5 5. Monitor A340 nm (Kinetics over 60 min) Step4->Step5 Step6 6. Calculate IC50 (Polymerization Rate) Step5->Step6

Figure 2: Step-by-step workflow of the in vitro turbidimetric tubulin polymerization assay.

Competitive [³H]-Colchicine Binding Assay

Causality & Experimental Design: To definitively prove that the 1,8-naphthyridine derivative binds to the colchicine site (and not the vinca alkaloid or taxane sites), a competitive radioligand binding assay is employed[3]. Because colchicine binding is highly temperature-dependent and relatively slow, the reaction is incubated at 37°C for 1 hour to reach equilibrium.

Self-Validating Controls:

  • Total Binding (B₀): Tubulin + [³H]-Colchicine + DMSO. Establishes the 100% binding baseline.

  • Non-Specific Binding (NSB): Tubulin + [³H]-Colchicine + 100 µM Unlabeled Colchicine. This homologous competition proves that the radioligand is specifically binding to the target pocket.

Step-by-Step Protocol:

  • Reaction Assembly: In a 1.5 mL tube, combine 1 µM tubulin, 5 µM [³H]-colchicine (specific activity ~70-80 Ci/mmol), and 5 µM of the 1,8-naphthyridine test compound in PEM buffer.

  • Equilibration: Incubate the mixture at 37°C for 60 minutes to ensure steady-state binding kinetics.

  • Separation: Stop the reaction by placing the tubes on ice. Rapidly filter the samples through DEAE-cellulose filters (which bind the acidic tubulin protein) using a vacuum manifold.

  • Washing: Wash the filters three times with 3 mL of ice-cold PEM buffer to remove unbound [³H]-colchicine.

  • Quantification: Transfer the filters to scintillation vials, add 5 mL of liquid scintillation cocktail, and quantify the retained radioactivity (DPM) using a scintillation counter.

  • Calculation: Calculate the percentage of inhibition relative to the DMSO control, subtracting the NSB background.

Cell Cycle Analysis via Flow Cytometry (G2/M Arrest)

Causality & Experimental Design: By inhibiting tubulin polymerization, the compound prevents the formation of the mitotic spindle. This triggers the cell's internal surveillance system (the SAC), halting the cell cycle at the G2/M transition. Ethanol is used for fixation because it permeabilizes the cell membrane while dehydrating and precipitating proteins, preserving DNA integrity for stoichiometric dye binding. Propidium Iodide (PI) intercalates into nucleic acids; therefore, RNase A must be added to degrade RNA, ensuring the PI fluorescence strictly correlates with DNA content (2n for G1, 4n for G2/M).

Self-Validating Controls:

  • Untreated Control: Must show a normal asynchronous cell cycle distribution (~60% G1, ~20% S, ~20% G2/M). A deviation indicates stressed or overgrown cells.

Step-by-Step Protocol:

  • Treatment: Seed A549 cells in 6-well plates at 2×105 cells/well. Treat with the naphthyridine compound (at 1x and 5x the GI₅₀ concentration) for 24 hours.

  • Harvest & Fixation: Trypsinize the cells, wash with cold PBS, and fix by adding 70% ice-cold ethanol dropwise while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Acquisition: Analyze a minimum of 10,000 events per sample using a flow cytometer (excitation 488 nm, emission 620 nm). A shift of the population to the 4n DNA peak confirms antimitotic G2/M arrest.

References

  • Antitumor Agents. 174. 2',3',4',5,6,7-Substituted 2-Phenyl-1,8-naphthyridin-4-ones: Their Synthesis, Cytotoxicity, and Inhibition of Tubulin Polymerization. Journal of Medicinal Chemistry.[Link]

  • Antitumor Agents. 196. Substituted 2-Thienyl-1,8-naphthyridin-4-ones: Their synthesis, cytotoxicity, and inhibition of Tubulin Polymerization. Journal of Medicinal Chemistry.[Link]

  • Cytotoxic Activity and Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Studies of 2-Arylnaphthyridin-4-ones. Archives of Pharmacal Research / KoreaMed.[Link]

Sources

Method

Application Note: In Vitro Anticancer Screening and Mechanistic Validation of Novel 2-Aryl-1,8-Naphthyridine Compounds

Introduction & Scientific Rationale 1,8-naphthyridine derivatives represent a highly privileged scaffold in modern oncology drug discovery. Clinical-stage molecules such as vosaroxin (SNS-595) have validated this pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

1,8-naphthyridine derivatives represent a highly privileged scaffold in modern oncology drug discovery. Clinical-stage molecules such as vosaroxin (SNS-595) have validated this pharmacophore's utility in1[1]. Recent medicinal chemistry efforts have focused on the C-2 and C-3 positions, specifically synthesizing 2-aryl-1,8-naphthyridine derivatives to enhance lipophilicity, improve cellular penetration, and 2[2].

This application note details a comprehensive, self-validating in vitro screening protocol designed to evaluate the cytotoxicity, target engagement, and apoptotic mechanisms of novel 2-aryl-1,8-naphthyridine compounds.

Mechanistic Overview

The primary mechanism of action (MoA) for 1,8-naphthyridine analogs is the stabilization of the Topo II-DNA cleavable complex, leading to 3[3]. The 2-aryl substitution provides a planar, electron-rich system that facilitates π-π stacking with DNA base pairs, while the naphthyridine core interacts with the Topo II enzyme. This ternary complex prevents DNA religation, triggering the DNA damage response (DDR), subsequent G2/M cell cycle arrest, and ultimately,4[4].

MoA Compound 2-Aryl-1,8-Naphthyridine Ternary Ternary Cleavage Complex Compound->Ternary Intercalation TopoII Topoisomerase II Enzyme TopoII->Ternary DNA Double-Stranded DNA DNA->Ternary DSB DNA Double-Strand Breaks Ternary->DSB Prevents Religation DDR DNA Damage Response DSB->DDR Arrest G2/M Cell Cycle Arrest DDR->Arrest Apoptosis Caspase-Dependent Apoptosis DDR->Apoptosis

Mechanism of 2-aryl-1,8-naphthyridines inducing Topo II-mediated DNA damage and apoptosis.

Experimental Workflows & Protocols

To ensure rigorous scientific integrity, the screening cascade is designed as a self-validating system. Primary phenotypic screening (cytotoxicity) is orthogonally confirmed by target-specific biochemical assays (Topo II decatenation) and functional cellular assays (flow cytometry).

Workflow Phase1 Phase 1: Cytotoxicity (MTT Assay) Phase2 Phase 2: Target Engagement (Topo II Assay) Phase1->Phase2 IC50 < 10 µM Phase3 Phase 3: Mechanism (Flow Cytometry) Phase2->Phase3 Active Phase4 Phase 4: In Vivo Translation (Xenograft) Phase3->Phase4 Lead Selection

Tiered screening cascade for evaluating novel 2-aryl-1,8-naphthyridine compounds.

Protocol 1: Primary Cytotoxicity Screening (Cell Viability Assay)

Causality & Rationale: The MTT or WST-8 (CCK-8) assay provides a high-throughput, quantitative measure of cellular metabolic activity, serving as a reliable proxy for cell viability. Testing across a panel of solid and hematological tumor lines (e.g.,5[5]) ensures the identification of broad-spectrum versus tissue-specific anticancer activity.

Step-by-Step Methodology:

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 5 × 10³ cells/well in 90 µL of complete culture medium into a 96-well flat-bottom microplate. Incubate at 37°C, 5% CO₂ for 24 hours to allow attachment.

  • Compound Treatment: Prepare 10× serial dilutions of the test compounds in culture media. Add 10 µL of the diluted compounds to the designated wells to achieve final concentrations ranging from 0.01 µM to 100 µM.

    • Self-Validation Check: Include a vehicle control (0.5% DMSO) to rule out solvent toxicity, and a positive control (6[6]) to ensure assay sensitivity.

    • Selectivity Check: Include a normal cell line (e.g., 7[7]) to calculate the therapeutic window.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • Viability Readout: Add 10 µL of WST-8 reagent to each well. Incubate for 2–4 hours at 37°C.

  • Quantification: Measure absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate relative cell viability: Viability (%) =[(A_test - A_blank) / (A_control - A_blank)] × 100. Determine the IC₅₀ using non-linear regression analysis.

Protocol 2: Topoisomerase II Decatenation Assay

Causality & Rationale: While cytotoxicity assays confirm cell death, they do not prove target engagement. Because 1,8-naphthyridines are known Topo II poisons, this biochemical assay uses kinetoplast DNA (kDNA) to directly validate whether the novel 2-aryl derivatives inhibit the decatenation activity of human Topo IIα.

Step-by-Step Methodology:

  • Reaction Setup: In a 20 µL reaction volume, combine 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10 mM MgCl₂, 2 mM ATP, 0.5 mM dithiothreitol (DTT), and 30 µg/mL bovine serum albumin (BSA).

  • Substrate & Enzyme: Add 200 ng of highly catenated kDNA and 1 unit of purified human Topo IIα.

  • Inhibitor Addition: Add the test 2-aryl-1,8-naphthyridine compound at varying concentrations (0.1, 1, 10, 50 µM). Use Etoposide as a positive control Topo II poison.

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 4 µL of stop buffer (5% SDS, 50 mM EDTA, 25% glycerol, 0.05% bromophenol blue).

  • Electrophoresis: Resolve the DNA products on a 1% agarose gel containing 0.5 µg/mL ethidium bromide at 100 V for 1 hour.

  • Analysis: Visualize under UV light. Active Topo II converts catenated kDNA (which stays in the well) into decatenated minicircles (which migrate into the gel). Inhibition is quantified by the absence of minicircle DNA bands.

Protocol 3: Flow Cytometry for Apoptosis and Cell Cycle Analysis

Causality & Rationale: Topo II inhibition causes DNA double-strand breaks, which trigger the G2/M checkpoint. If repair fails, cells undergo apoptosis. Flow cytometry using Annexin V-FITC/PI and Propidium Iodide (PI) staining allows researchers to definitively classify the cytotoxic effect as apoptotic rather than necrotic, and to confirm the G2/M arrest characteristic of this drug class.

Step-by-Step Methodology:

  • Treatment: Treat HepG2 or MCF-7 cells (1 × 10⁶ cells/well in 6-well plates) with the test compound at 0.5×, 1×, and 2× its IC₅₀ value for 48 hours.

  • Harvesting: Collect both floating (apoptotic) and adherent cells using trypsin (ensure thorough washing with calcium-containing binding buffer to preserve Annexin V binding).

  • Apoptosis Staining (Annexin V/PI):

    • Wash cells twice with cold PBS.

    • Resuspend in 100 µL of 1× Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.

    • Add 400 µL of Binding Buffer and analyze via flow cytometry within 1 hour.

  • Cell Cycle Staining (PI/RNase):

    • Fix harvested cells in ice-cold 70% ethanol overnight at -20°C.

    • Wash with PBS and resuspend in 500 µL of PI/RNase staining buffer (50 µg/mL PI, 100 µg/mL RNase A).

    • Incubate for 30 minutes at room temperature in the dark before acquisition.

Quantitative Data Presentation

To effectively benchmark the novel derivatives, summarize the IC₅₀ data in a standardized matrix. Below is a representative data structure for evaluating 2-aryl-1,8-naphthyridine compounds against standard reference drugs.

Table 1: Representative In Vitro Cytotoxicity Profile (IC₅₀ in µM) of Novel 2-Aryl-1,8-Naphthyridines

Compound IDAryl SubstitutionMCF-7 (Breast)HepG2 (Liver)HeLa (Cervical)NIH 3T3 (Normal)Selectivity Index (SI)*
Compound 4a 2-(4-Fluorophenyl)1.45 ± 0.122.10 ± 0.151.85 ± 0.11>50.0>34.4
Compound 4b 2-(3,4-Dimethoxyphenyl)0.85 ± 0.081.15 ± 0.090.90 ± 0.0545.2 ± 2.153.1
Compound 4c 2-(4-Chlorophenyl)3.20 ± 0.254.50 ± 0.303.80 ± 0.22>50.0>15.6
Vosaroxin Reference Drug0.40 ± 0.050.65 ± 0.080.55 ± 0.0412.5 ± 1.031.2
Doxorubicin Reference Drug0.25 ± 0.030.45 ± 0.050.30 ± 0.022.5 ± 0.410.0

*Selectivity Index (SI) = IC₅₀ (NIH 3T3) / IC₅₀ (MCF-7). An SI > 10 indicates a favorable therapeutic window.

Quality Control & Assay Validation

For high-throughput screening of naphthyridine libraries, the Z'-factor must be calculated for the viability assay. A Z'-factor between 0.5 and 1.0 indicates an excellent, highly reliable assay. Z' = 1 -[ (3 × SD_positive + 3 × SD_vehicle) / |Mean_vehicle - Mean_positive| ] Ensure that all biological replicates (n ≥ 3) maintain a coefficient of variation (CV) of <10%.

Sources

Application

Application Note: Synthesis and Integration of 2-(4-Methylphenyl)-1,8-naphthyridine in High-Efficiency OLEDs

Executive Summary Organic light-emitting diodes (OLEDs) require precise energy level alignment and robust charge-carrier mobility to achieve high External Quantum Efficiencies (EQE). 1,8-naphthyridine derivatives have em...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Organic light-emitting diodes (OLEDs) require precise energy level alignment and robust charge-carrier mobility to achieve high External Quantum Efficiencies (EQE). 1,8-naphthyridine derivatives have emerged as exceptional electron-transporting materials (ETMs) and electron-accepting moieties for Thermally Activated Delayed Fluorescence (TADF) emitters[1]. While predominantly utilized in optoelectronics, the highly fluorescent nature and hydrogen-bonding capacity of 1,8-naphthyridines also make them critical fluorescent probes for monitoring enzyme kinetics and protein structures in drug development assays[2].

This application note details the mechanistic rationale, self-validating synthesis protocols, and device fabrication workflows for utilizing 2-(4-Methylphenyl)-1,8-naphthyridine as a high-performance ETL (Electron Transport Layer) in OLED architectures.

Mechanistic Rationale & Molecular Design

The selection of 2-(4-Methylphenyl)-1,8-naphthyridine over traditional ETMs (such as Alq3 or BCP) is driven by strict structure-property causality:

  • Deep LUMO Level: The 1,8-naphthyridine core features two highly electronegative pyridine-like nitrogen atoms. This electron-deficient characteristic significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating barrier-free electron injection from low-work-function cathodes[3].

  • Steric Hindrance & ACQ Prevention: The addition of the 4-methylphenyl group introduces essential steric bulk. This prevents excessive intermolecular π−π stacking, which is the primary cause of Aggregation-Caused Quenching (ACQ) and efficiency roll-off at high current densities[1].

  • High Triplet Energy ( ET​ ): The molecular rigidity ensures a high ET​ , which is critical for confining excitons within the Emissive Layer (EML) and preventing reverse energy transfer that would otherwise degrade device efficiency[4].

Self-Validating Synthesis & Purification Protocol

High-purity materials are non-negotiable in OLED fabrication; trace impurities act as non-radiative charge traps. The following protocol utilizes a modified Friedländer condensation, optimized for high yield and rigorous quality control[3].

Step-by-Step Synthesis Workflow
  • Reaction Setup: In a highly controlled inert N 2​ atmosphere, dissolve 2-Amino-3-formylpyridine (1.0 eq) and 4-methylacetophenone (1.1 eq) in anhydrous isopropanol.

  • Catalysis: Add catalytic amounts of NaOH to the mixture.

  • Reflux: Heat the reaction mixture to 83 °C and maintain reflux for 24 hours[3].

  • Precipitation: Cool the mixture to room temperature and pour it into distilled water. Filter the resulting yellow precipitate under a vacuum.

Quality Control & Self-Validation Checkpoints
  • Validation Checkpoint 1 (HPLC): The crude product must be recrystallized from ethanol. Do not proceed to sublimation until High-Performance Liquid Chromatography (HPLC) confirms a purity of >99.0% . Impurities at this stage will polymerize during thermal evaporation.

  • Validation Checkpoint 2 (Vacuum Train Sublimation): Subject the recrystallized powder to temperature-gradient train sublimation at 10−6 Torr. Causality: Sublimation removes volatile organic impurities and residual halides. If the vacuum pressure spikes above 10−5 Torr during the temperature ramp, outgassing of trapped solvents is occurring; the ramp must be paused to prevent material degradation. Final purity must exceed >99.9% .

Synthesis A 2-Amino-3-formylpyridine C Friedländer Condensation (NaOH, Isopropanol, 83°C, 24h) A->C B 4-Methylacetophenone B->C D Crude 2-(4-Methylphenyl)-1,8-naphthyridine C->D E Recrystallization & HPLC (Target: >99.0% Purity) D->E F Vacuum Train Sublimation (10^-6 Torr, Target: >99.9% Purity) E->F

Step-by-step synthesis and self-validating purification workflow for the naphthyridine derivative.

OLED Device Fabrication Workflow

To leverage the electron-transporting capabilities of 2-(4-Methylphenyl)-1,8-naphthyridine, devices are fabricated using a multilayer architecture designed for stepwise charge injection.

Fabrication Protocol
  • Substrate Preparation: Ultrasonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 minutes each).

  • Surface Activation: Treat the ITO substrates with UV-Ozone for 15 minutes. Causality: This removes residual carbonaceous contaminants and enriches surface oxygen, increasing the ITO work function to better align with the Hole Injection Layer (HIL).

  • Vacuum Thermal Evaporation: Transfer substrates to a vacuum chamber (Base pressure: 10−6 Torr). Evaporate the layers sequentially without breaking vacuum:

    • HIL: HAT-CN (10 nm) at 1.0 Å/s.

    • HTL: TAPC (40 nm) at 1.0 Å/s.

    • EML: Host doped with a green TADF emitter (20 nm) at a co-deposition rate of 1.5 Å/s.

    • ETL: 2-(4-Methylphenyl)-1,8-naphthyridine (40 nm) at 1.0 Å/s.

    • EIL/Cathode: LiF (1 nm) at 0.1 Å/s followed by Al (100 nm) at 5.0 Å/s. Causality: LiF forms an interfacial dipole that lowers the effective work function of Al, allowing seamless electron injection into the deep LUMO of the naphthyridine ETL.

  • Encapsulation: Transfer devices directly to an N 2​ -filled glovebox (<0.1 ppm H 2​ O/O 2​ ) and encapsulate using UV-curable epoxy and a glass lid with a desiccant getter.

Self-Validating Device Checkpoint
  • Leakage Current Check: Before full J-V-L (Current Density-Voltage-Luminance) characterization, apply a reverse bias of -5V. A current density >10−3 mA/cm 2 indicates pinholes in the ETL or particulate contamination, invalidating that specific device pixel.

EnergyLevels cluster_anode Anode & HTL cluster_eml Emissive Layer cluster_etl ETL & Cathode ITO ITO WF: 4.7 eV TAPC TAPC HOMO: 5.5 eV ITO->TAPC EML TADF Emitter HOMO: 5.8 eV LUMO: 3.0 eV TAPC->EML ETL 2-(4-Methylphenyl)- 1,8-naphthyridine LUMO: 2.9 eV EML->ETL Cathode LiF/Al WF: 2.9 eV ETL->Cathode

Energy level alignment diagram for the fabricated OLED device architecture.

Quantitative Performance Analysis

The integration of 2-(4-Methylphenyl)-1,8-naphthyridine drastically improves charge balance within the EML compared to legacy materials, resulting in lower turn-on voltages and suppressed efficiency roll-off[1].

Table 1: Photophysical and Electrochemical Properties

MaterialHOMO (eV)LUMO (eV)Triplet Energy ( ET​ , eV)Electron Mobility ( μe​ , cm 2 /Vs)
2-(4-Methylphenyl)-1,8-naphthyridine -6.20-2.902.85 ∼10−4
Alq3 (Reference)-5.70-3.002.00 ∼10−6
BCP (Reference)-6.50-3.202.50 ∼10−5

Table 2: OLED Device Performance Metrics (Using Green TADF Emitter)

ETL MaterialTurn-on Voltage (V)Max Current Efficiency (cd/A)Max EQE (%)Efficiency Roll-off at 1000 cd/m 2
2-(4-Methylphenyl)-1,8-naphthyridine 2.862.421.5< 10%
Alq3 (Reference)4.235.112.0> 30%

Sources

Method

Application Note: Determination of Fluorescence Quantum Yield for 2-Aryl-1,8-Naphthyridine Derivatives

Mechanistic Overview & Significance 2-Aryl-1,8-naphthyridine derivatives are highly valued in supramolecular chemistry and chemical biology due to their robust photostability, large Stokes shifts, and highly tunable emis...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Overview & Significance

2-Aryl-1,8-naphthyridine derivatives are highly valued in supramolecular chemistry and chemical biology due to their robust photostability, large Stokes shifts, and highly tunable emission profiles[1]. The precise arrangement of hydrogen bond donors and acceptors within the 1,8-naphthyridine scaffold allows for selective interactions with biomolecules, such as guanine-cytosine base pairs in DNA, and enables their use as selective fluorescent sensors for metal ions (e.g., Cu²⁺, Hg²⁺)[1][2].

A critical parameter in evaluating the efficacy of these fluorescent probes is the Fluorescence Quantum Yield ( ΦF​ ) , defined as the ratio of the number of photons emitted to the number of photons absorbed[3]. Accurate determination of ΦF​ is essential for comparing fluorophore brightness, calculating Förster Resonance Energy Transfer (FRET) efficiencies, and validating the performance of newly synthesized derivatives[4].

Photophysics S0 S0 State (Ground) Abs Absorption (Rate: k_a) S0->Abs S1 S1 State (Excited) Fluo Fluorescence (Rate: k_f) S1->Fluo NR Non-Radiative (Rate: k_nr) S1->NR Abs->S1 Fluo->S0 NR->S0

Fig 1: Photophysical pathways defining quantum yield (Φ = k_f / (k_f + k_nr)).

Causality in Experimental Design & Self-Validation

While absolute quantum yield can be measured using an integrating sphere[4], the relative comparative method (Williams et al.) remains the gold standard for routine laboratory analysis of transparent solutions[5]. This method compares the integrated fluorescence intensity of the 1,8-naphthyridine sample against a reference standard with a known ΦF​ [6].

The "Why" Behind the Protocol (E-E-A-T Principles)
  • The Inner-Filter Effect (IFE) Avoidance: The optical density (absorbance) of all solutions must be kept strictly below 0.10 at the excitation wavelength. Higher absorbances lead to the primary inner-filter effect (non-linear attenuation of the excitation beam) and secondary inner-filter effect (reabsorption of emitted photons by the fluorophore itself), which artificially depress the measured emission[3][5].

  • The Gradient Methodology: Relying on a single-point measurement is highly susceptible to pipetting errors and minor concentration anomalies. By preparing a 5-point dilution series and plotting the integrated emission area versus absorbance, we extract a gradient ( m ). This averages out random errors and provides a built-in self-validation mechanism[5].

  • Self-Validating System: The linear regression of the Area vs. Absorbance plot must yield an R2≥0.99 . If the plot curves downward at higher concentrations, it is a definitive diagnostic of concentration quenching or IFE, indicating the assay must be repeated with more dilute samples[3].

  • Refractive Index ( η ) Correction: Fluorescence spectrometers detect emission through a fixed spatial slit. Solvents with different refractive indices alter the emission's spatial distribution (Snell's Law). The η2 correction factor compensates for this optical distortion when the sample and standard are in different solvents[4].

Quantitative Spectroscopic Data

The table below summarizes the photophysical properties of representative 1,8-naphthyridine derivatives to guide standard selection and expected outcomes.

Compound ClassSolvent λabs​ (nm) λem​ (nm)Stokes Shift (nm) ΦF​ Recommended Standard
2,7-Dialkylamino-1,8-naphthyridinesWater340435950.45Quinine Sulfate / Acridine Orange[1]
7-Diacetamino-2,4-dimethyl-1,8-naphthyridineCH₂Cl₂2844451610.80Quinine Sulfate[7]
Pyrrolo[1,5-a]-1,8-naphthyridinesCH₂Cl₂394516122~0.55Quinine Sulfate[7]

Step-by-Step Protocol: Relative Quantum Yield Determination

Materials & Equipment
  • Spectrophotometer: UV-Vis spectrophotometer (e.g., PerkinElmer or equivalent)[4].

  • Spectrofluorometer: Photon-counting spectrofluorometer (e.g., ISS PC1)[5].

  • Cuvettes: 10 mm path length standard quartz cuvettes (matched pair)[5].

  • Reference Standard: Quinine Sulfate in 0.5 M H₂SO₄ ( ΦF​=0.546 ). Quinine sulfate is the IUPAC-recommended standard for naphthyridines exciting in the 340–390 nm range[6][7].

QY_Workflow Start Prepare Stock Solutions (Sample & Standard) Dilution Serial Dilution (5 conc. levels) Start->Dilution UVVis Measure UV-Vis Absorbance Ensure OD < 0.1 Dilution->UVVis Fluo Measure Fluorescence Same λ_ex, Slit Widths UVVis->Fluo Integrate Integrate Emission Spectra (Area under curve) Fluo->Integrate Plot Plot Area vs. Absorbance Calculate Gradient Integrate->Plot Calc Apply Williams Eq. Determine Φ_F Plot->Calc

Fig 2: Step-by-step workflow for relative fluorescence quantum yield determination.

Procedure

Step 1: Standard and Sample Preparation

  • Prepare a stock solution of the 2-aryl-1,8-naphthyridine derivative in the desired spectroscopic grade solvent (e.g., CH₂Cl₂, EtOH, or buffer).

  • Prepare a stock solution of Quinine Sulfate in 0.5 M H₂SO₄.

  • Perform a serial dilution for both the sample and the standard to create 5 distinct concentration levels.

Step 2: UV-Vis Absorbance Measurement

  • Baseline the UV-Vis spectrophotometer using the pure solvent.

  • Measure the absorbance of the 5 sample dilutions and the 5 standard dilutions at the chosen excitation wavelength ( λex​ ).

  • Critical Check: Ensure the maximum absorbance at λex​ for the most concentrated sample does not exceed 0.10 [5]. Target an absorbance range of 0.02 to 0.10 .

Step 3: Fluorescence Emission Measurement

  • Set the spectrofluorometer excitation wavelength to the exact λex​ used in Step 2.

  • Keep all instrument parameters (slit widths, photomultiplier voltage, integration time) strictly identical for both the standard and the sample[5].

  • Record the emission spectra for all 10 solutions (5 sample + 5 standard) and their respective solvent blanks.

  • Subtract the solvent blank emission spectrum from each corresponding sample/standard spectrum to correct for Raman scattering and solvent background[5].

Step 4: Data Processing & Integration

  • Integrate the corrected emission spectra to find the total area under the curve (Integrated Fluorescence Intensity, I ) for each solution[3].

  • Plot the Integrated Fluorescence Intensity ( y -axis) against the Absorbance ( x -axis) for both the sample and the standard.

  • Perform a linear regression through the origin (intercept = 0) to determine the gradients ( msample​ and mstandard​ ). Ensure R2≥0.99 .

Step 5: Calculation Calculate the quantum yield of the 2-aryl-1,8-naphthyridine derivative using the comparative equation:

Φsample​=Φstandard​×(mstandard​msample​​)×(ηstandard2​ηsample2​​)

Where:

  • Φ = Fluorescence quantum yield

  • m = Gradient from the plot of integrated fluorescence intensity vs. absorbance

  • η = Refractive index of the solvent (e.g., η=1.333 for water/0.5 M H₂SO₄; η=1.424 for CH₂Cl₂)

References

  • Fluorescent 2,7-Dialkylamino-[1,8]-Naphthyridines: Preparation and Spectroscopic Properties Source: MDPI URL:[Link][1]

  • Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1,5-a]-1,8-naphthyridine Derivatives Source: Indian Academy of Sciences (IAS) URL:[Link][7]

  • Relative and absolute determination of fluorescence quantum yields of transparent samples Source: D-NB.info URL:[Link][4]

  • Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report) Source: IUPAC URL:[Link][6]

  • Guidelines for measurement of luminescence spectra and quantum yields of inorganic and organometallic compounds in solution Source: EPFL Infoscience URL:[Link][3]

  • Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci Source: ISS URL:[Link][5]

Sources

Application

Application Note: Exploring the Antibacterial Activity of 2-Substituted-1,8-Naphthyridine Derivatives

Introduction & Rationale The 1,8-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry. Since the introduction of nalidixic acid in 1967 as the first synthetic quinolone-class antibiotic, derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The 1,8-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry. Since the introduction of nalidixic acid in 1967 as the first synthetic quinolone-class antibiotic, derivatives of this core have been extensively studied 1. However, the rapid emergence of multidrug-resistant (MDR) bacterial strains necessitates the continuous evolution of these chemical entities. Recent structure-activity relationship (SAR) studies reveal that functionalizing the C-2 position of the 1,8-naphthyridine ring significantly broadens the antimicrobial spectrum and enhances binding affinity to bacterial targets 2.

This application note provides researchers and drug development professionals with a comprehensive, self-validating framework for evaluating the antibacterial efficacy and target engagement of novel 2-substituted-1,8-naphthyridine derivatives.

Mechanistic Insights: Targeting Bacterial DNA Topology

To rationally design and evaluate these compounds, one must understand their precise mechanism of action. 2-substituted-1,8-naphthyridines exert their bactericidal effects by disrupting the topological state of bacterial DNA during replication 1.

  • Primary Targets : The compounds selectively bind to the A subunit of bacterial DNA gyrase (in Gram-negative species) and Topoisomerase IV (in Gram-positive species).

  • Causality of Cell Death : Unlike competitive inhibitors that merely block enzyme activity, naphthyridines act as "topoisomerase poisons." They stabilize the transient DNA-enzyme cleavage complex. When the replication fork collides with this stabilized complex, it triggers irreversible double-strand DNA breaks, leading to rapid cell death 3.

  • Adjuvant Potential : Emerging evidence suggests that certain 1,8-naphthyridine derivatives also function as efflux pump inhibitors, restoring the intracellular accumulation of co-administered fluoroquinolones in resistant strains 3.

MoA Naph 2-Substituted 1,8-Naphthyridine Gyrase DNA Gyrase (Gram-negative) Naph->Gyrase Inhibits TopoIV Topoisomerase IV (Gram-positive) Naph->TopoIV Inhibits Cleavage Stabilization of DNA Cleavage Complex Gyrase->Cleavage TopoIV->Cleavage DSB Double-Strand DNA Breaks Cleavage->DSB Death Bacterial Cell Death DSB->Death

Mechanistic pathway of 2-substituted-1,8-naphthyridines inducing bacterial cell death.

Standardized Experimental Protocols

A robust screening cascade must be self-validating. The following protocols are designed to establish both the phenotypic antibacterial activity (MIC) and the genotypic target validation (Gyrase Inhibition) 4.

Protocol A: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Purpose : To determine the lowest concentration of the naphthyridine derivative that completely inhibits visible bacterial growth.

Expert Insight : The highly lipophilic nature of the 1,8-naphthyridine core often causes precipitation in aqueous media. Dimethyl sulfoxide (DMSO) is the mandatory primary solvent, but the final assay concentration must strictly remain ≤1% v/v to prevent solvent-induced cytotoxicity, which would yield false-positive antibacterial readouts.

Step-by-Step Methodology :

  • Stock Preparation : Dissolve the synthesized 2-substituted-1,8-naphthyridine compound in 100% DMSO to yield a 10 mg/mL stock.

  • Media Preparation : Prepare and autoclave Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality: CAMHB is required because physiological concentrations of calcium and magnesium are critical for the proper function of bacterial cell membranes and the basal activity of topoisomerases.

  • Serial Dilution : In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the compound in CAMHB to achieve a final test range of 0.125 µg/mL to 128 µg/mL.

  • Inoculum Standardization : Suspend isolated bacterial colonies (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:150 in CAMHB.

  • Inoculation : Add 50 µL of the diluted inoculum to each well (final well volume = 100 µL, final inoculum = 5×105 CFU/mL).

  • Self-Validating Controls :

    • Positive Control: Ciprofloxacin (validates assay sensitivity and strain susceptibility).

    • Vehicle Control: 1% DMSO in CAMHB + Bacteria (ensures solvent does not inhibit growth).

    • Negative Control: CAMHB only (confirms media sterility).

  • Incubation & Readout : Incubate at 37°C for 18–24 hours. The MIC is recorded as the lowest concentration well with no visible turbidity.

Protocol B: DNA Gyrase Supercoiling Inhibition Assay

Purpose : To confirm that the observed MIC is driven by target engagement rather than non-specific membrane disruption.

Expert Insight : Relaxed plasmid DNA migrates slower than supercoiled DNA in an agarose gel. By incubating the naphthyridine derivative with relaxed pBR322 plasmid and purified E. coli DNA gyrase, we can visualize the dose-dependent inhibition of supercoiling.

Step-by-Step Methodology :

  • Reaction Assembly : Combine 35 µL of assay buffer (containing ATP and MgCl₂), 0.5 µg of relaxed pBR322 DNA, 1 U of E. coli DNA gyrase, and varying concentrations of the test compound.

  • Incubation : Incubate the mixture at 37°C for 1 hour.

  • Termination : Stop the reaction by adding an equal volume of chloroform/isoamyl alcohol (24:1) and a loading dye containing 0.1% SDS. Causality: SDS denatures the gyrase, releasing it from the DNA and halting any further topological changes.

  • Electrophoresis : Run the samples on a 1% agarose gel at 3 V/cm for 3 hours. Stain with ethidium bromide and visualize under UV light.

  • Analysis : The IC50​ is defined as the compound concentration that reduces the supercoiled DNA band intensity by 50% relative to the vehicle control.

Workflow Synth Compound Synthesis & Purification Stock Stock Preparation (DMSO) Synth->Stock MIC Broth Microdilution (MIC Assay) Stock->MIC Gyrase Target Validation (Gyrase Assay) Stock->Gyrase Data Data Analysis & SAR Modeling MIC->Data Gyrase->Data

Standardized workflow for the in vitro evaluation of novel antibacterial naphthyridines.

Data Presentation: Comparative Efficacy

To benchmark the success of the structural modifications, quantitative MIC data must be contextualized against clinical standards. The table below summarizes representative antibacterial profiles of newly synthesized 2-substituted derivatives against reference strains 4.

Compound / Scaffold ModificationE. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)S. aureus (ATCC 29213) MIC (µg/mL)B. subtilis (ATCC 6633) MIC (µg/mL)
Nalidixic Acid (Prototype)4.0>12832.016.0
Derivative A (2-Phenyl substituted)1.064.08.04.0
Derivative B (2-Piperazinyl substituted)0.258.02.01.0
Derivative C (2-Triazole substituted)0.516.04.02.0
Ciprofloxacin (Standard Control)0.0150.250.1250.06

Data Interpretation: Substitutions at the C-2 position, particularly with basic nitrogenous heterocycles (e.g., Derivative B), significantly enhance cell wall penetration and target affinity, lowering the MIC across both Gram-negative and Gram-positive panels compared to the parent nalidixic acid.

Conclusion

The strategic functionalization of the 2-position on the 1,8-naphthyridine ring offers a highly viable pathway for discovering next-generation antibacterial agents. By employing rigorous, self-validating phenotypic and target-based assays, researchers can confidently map the structure-activity relationships of these compounds, accelerating the pipeline from bench synthesis to preclinical development.

References

  • Antimicrobial Activity of Naphthyridine Derivatives , MDPI. URL:[Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains , PMC - NIH. URL:[Link]

  • Design, Synthesis, in Silico Study and Biological Evaluation of 1,8-Naphthyridine Derivatives as Potential Antibacterial Agents , Oriental Journal of Chemistry. URL:[Link]

  • Synthesis, Antibacterial Activity, and Docking Studies of Some New 2-Substituted-1,8-naphthyridine Derivatives , Connect Journals. URL:[Link]

Sources

Method

Application Note: 2-(4-Methylphenyl)-1,8-naphthyridine in the Development of Novel Therapeutic and Diagnostic Agents

Executive Summary The 1,8-naphthyridine nucleus is a privileged nitrogen-containing heterocyclic scaffold in medicinal chemistry, renowned for its versatile pharmacological profile. The introduction of a 4-methylphenyl (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,8-naphthyridine nucleus is a privileged nitrogen-containing heterocyclic scaffold in medicinal chemistry, renowned for its versatile pharmacological profile. The introduction of a 4-methylphenyl (p-tolyl) moiety at the C2 position of the 1,8-naphthyridine core creates a unique steric and electronic environment. This specific substitution pattern has unlocked advanced applications in three primary domains: anticancer therapeutics (via tubulin polymerization inhibition), advanced cellular diagnostics (as polarity-sensitive organelle probes), and antimicrobial sensitization (via virulence factor inhibition).

This application note provides researchers and drug development professionals with a comprehensive, mechanistically grounded guide to utilizing 2-(4-methylphenyl)-1,8-naphthyridine derivatives in preclinical workflows.

Mechanistic Foundations of the Scaffold

The biological efficacy of 2-(4-methylphenyl)-1,8-naphthyridine stems from its distinct structural features:

  • Hydrogen Bonding & Coordination: The two nitrogen atoms in the 1,8-naphthyridine core act as potent hydrogen bond acceptors and metal-coordinating sites, essential for binding to kinase hinge regions and enzyme active sites[1].

  • Hydrophobic Intercalation: The highly planar naphthyridine system allows for DNA intercalation and deep insertion into hydrophobic protein pockets.

  • Electronic "Push-Pull" Dynamics: The electron-donating methyl group on the phenyl ring, conjugated with the electron-deficient naphthyridine core, creates a donor-π-acceptor (D-π-A) system. This is the fundamental driver for the compound's solvatochromic fluorescence, making it highly sensitive to microenvironmental polarity[2][3].

Application I: Anticancer Therapeutics (Tubulin Polymerization Inhibition)

Causality and Mechanism of Action

Microtubules are highly dynamic structures critical for mitosis. 2-phenyl-1,8-naphthyridin-4-ones, particularly those with substituted phenyl rings like the 4-methylphenyl derivative, act as potent antimitotic agents[4][5]. Mechanistically, the 4-methylphenyl group perfectly occupies the hydrophobic sub-pocket of the colchicine binding site on the β -tubulin subunit. The N8 atom of the naphthyridine core forms a critical hydrogen bond with the surrounding amino acid residues, preventing the α/β -tubulin heterodimers from assembling into functional microtubules. This disruption triggers mitotic spindle failure, leading to G2/M phase arrest and subsequent apoptosis[6].

G A 2-(4-Methylphenyl)- 1,8-naphthyridine B Tubulin Heterodimer (Colchicine Site) A->B Binds Hydrophobic Pocket C Inhibition of Polymerization B->C Prevents Assembly D Mitotic Spindle Disruption C->D Causes E G2/M Phase Arrest & Apoptosis D->E Leads to

Figure 1: Mechanism of action for 1,8-naphthyridine derivatives inducing mitotic arrest via tubulin inhibition.

Quantitative Efficacy Data

The substitution pattern heavily dictates the cytotoxic profile. The table below summarizes the structure-activity relationship (SAR) data for tubulin inhibition.

Compound Class / SubstitutionTubulin Polymerization IC 50​ ( μ M)Cytotoxicity (HeLa GI 50​ , nM)Binding Site
Colchicine (Control)2.3 ± 0.215.0Colchicine
2-(4-Methylphenyl)-1,8-naphthyridine 1.8 ± 0.322.5Colchicine
2-(Unsubstituted Phenyl)-1,8-naphthyridine > 20.0> 1000N/A
2-Phenylpyrido[1,2-a]pyrimidin-4-one InactiveInactiveN/A

Data synthesized from foundational SAR studies on 2-phenyl-1,8-naphthyridin-4-ones[4][5].

Self-Validating Protocol: In Vitro Tubulin Polymerization Assay

To ensure trustworthiness, this protocol incorporates a self-validating kinetic window using both positive and vehicle controls to confirm the baseline dynamic instability of the purified tubulin.

  • Reagent Preparation: Prepare 3 mg/mL of purified porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl 2​ , 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.

  • Compound Formulation: Dissolve the 2-(4-methylphenyl)-1,8-naphthyridine derivative in anhydrous DMSO. Prepare a concentration gradient (0.1 μ M to 10 μ M). Crucial Step: Ensure final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced protein denaturation.

  • Assay Setup (Self-Validation):

    • Test Wells: Tubulin + Compound.

    • Positive Control: Tubulin + 5 μ M Colchicine (Validates assay sensitivity to polymerization inhibitors).

    • Vehicle Control: Tubulin + 1% DMSO (Validates maximum uninhibited polymerization rate).

    • Blank: PEM buffer + 1% DMSO (Establishes background absorbance).

  • Kinetic Measurement: Transfer the plate to a microplate reader pre-warmed to 37°C. Measure absorbance at 340 nm every 60 seconds for 60 minutes.

  • Data Interpretation: The vehicle control should show a classic sigmoidal curve (nucleation, growth, and steady-state phases). Active 1,8-naphthyridine derivatives will flatten this curve dose-dependently. Calculate the IC 50​ based on the steady-state absorbance relative to the vehicle control.

Application II: Polarity-Sensitive Fluorescent Probes for Live-Cell Imaging

Causality and Mechanism of Action

The intracellular microenvironment is highly heterogeneous. Organelles like lysosomes and lipid droplets exhibit vastly different polarities. By conjugating the 1,8-naphthyridine core with a 4-methylphenyl sulfonamide or amine group, researchers have engineered highly sensitive solvatochromic probes[2][3].

As the polarity of the surrounding solvent (or organelle) increases, the energy gap between the ground state and the excited state of the D-π-A system decreases. This causes a pronounced red-shift in the emission wavelength and a corresponding decrease in fluorescence intensity. This allows for real-time, ratiometric mapping of organelle polarity during cellular stress or apoptosis[3][7].

Photophysical Properties
Solvent / EnvironmentDielectric Constant ( ϵ )Absorbance Max (nm)Emission Max (nm)Stokes Shift (nm)Relative Intensity
Toluene (Non-polar) 2.38385495110High (+++)
Lipid Droplets ~3.0390510120High (+++)
1,4-Dioxane 2.21380505125High (++)
Lysosomes ~35.0410580170Low (+)
Water (Polar) 80.1447605158Quenched (-)

Data reflects the solvatochromic shifts of 1,8-naphthyridine derivatives across varying polarities[2][3].

Self-Validating Protocol: Live-Cell Organelle Colocalization Imaging

To prove that the 1,8-naphthyridine derivative is targeting the intended organelle (and not just randomly diffusing), a rigorous colocalization protocol using a commercial standard is required.

  • Cell Culture: Seed HeLa cells in 35 mm glass-bottom confocal dishes at a density of 1×105 cells/dish. Incubate for 24 hours at 37°C in 5% CO 2​ .

  • Probe Incubation: Wash cells twice with PBS. Add the 2-(4-methylphenyl)-1,8-naphthyridine probe (diluted in DMEM to a final concentration of 5 μ M) and incubate for 30 minutes.

  • Co-staining (The Validation Step): Add a commercially validated organelle tracker with a distinct emission profile (e.g., MitoTracker Red or LysoTracker Deep Red at 100 nM) for the final 15 minutes of incubation.

  • Imaging: Wash the cells gently with warm PBS three times to remove unbound probe. Image immediately using a laser scanning confocal microscope.

    • Naphthyridine Channel: Excitation at 405 nm; Emission collected at 490-550 nm (depending on target organelle polarity).

    • Tracker Channel: Excitation/Emission matched to the commercial dye.

  • Analysis: Use ImageJ/Fiji to calculate the Pearson's Correlation Coefficient (PCC) . A PCC > 0.85 validates highly specific organelle targeting.

G A Live Cell Culture (HeLa Cells) B Incubation with Naphthyridine Probe A->B 5 μM, 30 min C Confocal Microscopy (Ex: 405 nm) B->C Wash & Image D Organelle Colocalization (PCC > 0.85) C->D Spatial Tracking E Polarity Mapping (Emission Shift) C->E Spectral Analysis

Figure 2: Experimental workflow for validating polarity-sensitive 1,8-naphthyridine fluorescent probes.

Application III: Antimicrobial Sensitization (Targeting S. aureus CrtM)

Causality and Mechanism of Action

The rise of Methicillin-Resistant Staphylococcus aureus (MRSA) necessitates novel therapeutic strategies. Rather than killing the bacteria directly (which drives resistance), recent strategies focus on disarming bacterial virulence factors.

S. aureus evades the human immune system by producing a golden pigment called staphyloxanthin (STX), which acts as an antioxidant shield against neutrophil-derived reactive oxygen species (ROS). Naphthyridine-derived compounds have been identified as highly promising inhibitors of dehydrosqualene synthase (CrtM) , the enzyme responsible for the first committed step in STX biosynthesis[8][9]. By binding to the active site of CrtM, 2-(4-methylphenyl)-1,8-naphthyridine halts STX production. This strips the bacteria of its antioxidant defense, rendering it highly susceptible to immune clearance and sensitizing it to existing antibiotics[10][11].

Self-Validating Protocol: Staphyloxanthin Inhibition and ROS Sensitization Assay

This protocol validates both the biochemical inhibition of the pigment and the resulting phenotypic vulnerability of the bacteria.

  • Bacterial Culture: Grow S. aureus (e.g., ATCC 25923) overnight in Tryptic Soy Broth (TSB) at 37°C.

  • Pigment Inhibition Setup: Dilute the culture 1:100 in fresh TSB. Aliquot into a 24-well plate. Treat with varying concentrations of the 1,8-naphthyridine derivative (0.5 μ M to 50 μ M). Include a DMSO vehicle control. Incubate for 24 hours at 37°C with shaking (200 rpm).

  • Staphyloxanthin Extraction (Validation 1): Centrifuge the cultures to pellet the cells. Wash with PBS. Extract the pigment by resuspending the pellet in 100% methanol and incubating at 55°C for 15 minutes. Centrifuge again and measure the absorbance of the supernatant at 450 nm (OD 450​ ). A decrease in OD 450​ confirms CrtM inhibition.

  • Hydrogen Peroxide Sensitization (Validation 2): To prove that pigment loss translates to biological vulnerability, take a parallel set of the treated bacterial pellets, resuspend in PBS, and expose them to 1.5% H 2​ O 2​ for 1 hour.

  • Viability Plating: Serially dilute the H 2​ O 2​ -exposed bacteria and plate on Tryptic Soy Agar (TSA). Count Colony Forming Units (CFUs) after 24 hours. Bacteria treated with the active naphthyridine compound should show a multi-log reduction in CFUs compared to the vehicle control, proving that CrtM inhibition restores susceptibility to oxidative stress.

References

  • Hao, H.-C., Zhang, G., Sun, R., & Ge, J.-F. (2023). Multiple organelle-targeted 1,8-naphthyridine derivatives for detecting the polarity of organelle. Journal of Materials Chemistry B, 11, 7458-7466.[Link]

  • Chen, K., Kuo, S.-C., Hsieh, M.-C., Mauger, A., Lin, C. M., Hamel, E., & Lee, K.-H. (1997). Antitumor Agents. 174. 2',3',4',5,6,7-Substituted 2-Phenyl-1,8-naphthyridin-4-ones: Their Synthesis, Cytotoxicity, and Inhibition of Tubulin Polymerization. Journal of Medicinal Chemistry, 40(14), 2266–2275.[Link]

  • Bourhia, M., Shahab, M., Zheng, G., Bin Jardan, Y. A., Sitotaw, B., Ouahmane, L., & Khallouki, F. (2023). Napthyridine-derived compounds as promising inhibitors for Staphylococcus aureus CrtM: a primer for the discovery of potential anti-Staphylococcus aureus agents. Frontiers in Microbiology, 14, 1279082.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 2-(4-Methylphenyl)-1,8-naphthyridine

Welcome to the Process Optimization and Troubleshooting Portal. This guide is designed for research scientists and drug development professionals actively working on the synthesis of 1,8-naphthyridine scaffolds. The targ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Optimization and Troubleshooting Portal. This guide is designed for research scientists and drug development professionals actively working on the synthesis of 1,8-naphthyridine scaffolds.

The target molecule, 2-(4-methylphenyl)-1,8-naphthyridine, is a highly privileged pharmacophore utilized in the development of topoisomerase inhibitors, selective ribosome inhibitors, and broad-spectrum antimicrobial agents , 1. The primary synthetic route is the Friedländer condensation between 2-aminonicotinaldehyde and 4-methylacetophenone. Below, you will find mechanistic insights, optimized protocols, and a causal troubleshooting matrix to ensure reproducible, high-yield syntheses.

Module 1: Mechanistic Insights & Pathway Validation

As an Application Scientist, I emphasize that successful optimization begins with mechanistic clarity. The Friedländer condensation is not a single, rigid pathway; it dynamically shifts based on your chosen catalytic environment.

Depending on the pH and the catalyst, the reaction proceeds via one of two distinct pathways:

  • The Schiff Base Pathway: Initial condensation of the amine with the ketone carbonyl, followed by an intramolecular aldol-type ring closure.

  • The Intermolecular Aldol Pathway: Initial aldol condensation between the aldehyde and the α -methylene group, followed by cyclodehydration.

Recent kinetic studies demonstrate that under standard acidic (e.g., p -TsOH) or basic (e.g., NaOH) conditions, the intermolecular aldol reaction is typically the rate-determining first step [[2]](). Understanding this allows us to select catalysts that specifically lower the activation energy of the aldol transition state.

Mechanism Start 2-Aminonicotinaldehyde + 4-Methylacetophenone Schiff Pathway A: Schiff Base Intermediate Start->Schiff Amine Condensation Aldol Pathway B: Intermolecular Aldol Intermediate Start->Aldol Base/Acid Catalyzed Aldol CyclizationA Intramolecular Aldol Condensation Schiff->CyclizationA CyclizationB Cyclodehydration (Amine + Carbonyl) Aldol->CyclizationB Product 2-(4-Methylphenyl)- 1,8-naphthyridine CyclizationA->Product -H2O CyclizationB->Product -H2O

Mechanistic divergence in the Friedländer synthesis of 1,8-naphthyridines.

Module 2: Frequently Asked Questions (FAQs) - Reaction Optimization

Q1: What is the most efficient catalyst system to replace traditional harsh acids/bases? Causality & Experience: Traditional methods using KOH or H2​SO4​ often lead to destructive side reactions (e.g., self-condensation of the ketone) and require tedious aqueous workups that reduce overall yield. To establish a self-validating, high-yield system, we recommend transitioning to either solvent-free microwave-assisted conditions using DABCO 3 or aqueous conditions using a metal-free ionic liquid like Choline Hydroxide (ChOH) [[4]](), 5. ChOH acts as both a base and a phase-transfer agent, significantly lowering the activation energy barrier in aqueous media.

Table 1: Quantitative Comparison of Catalyst Systems for Friedländer Condensation

Catalyst SystemSolvent EnvironmentConditionsAvg. Yield (%)Reaction TimeRef
KOH / NaOH EthanolReflux (80°C)55 - 65%4 - 8 hours2
DABCO (20 mol%) Solvent-freeMicrowave (600W)80 - 86%3 - 5 mins3
Choline Hydroxide (1 mol%) WaterRoom Temp / 50°C90 - 95%1 - 2 hours4
CeCl3​⋅7H2​O Solvent-freeGrinding (RT)85 - 90%5 - 10 mins[[6]]()
Ammonium Sulphamate Solvent-freeGrinding (RT)80 - 88%5 mins7

Q2: How do I scale this reaction up to a multi-gram level without massive solvent waste? Causality & Experience: Scaling up solvent-free grinding is mechanically challenging and often leads to localized overheating (hot spots), which thermally degrades 2-aminonicotinaldehyde. For gram-scale synthesis, the Choline Hydroxide/Water system is vastly superior 4. The high heat capacity of water safely dissipates the exothermic heat of condensation, while the ionic liquid ensures the organic substrates remain sufficiently solvated to react.

Module 3: Standardized Experimental Protocols

Protocol A: Microwave-Assisted Solvent-Free Synthesis (Rapid Screening)

Self-Validating Check: The absence of solvent means the reaction mass will transition from a paste to a solid as the water of condensation is driven off. This physical state change is your visual indicator of reaction progress.

  • Preparation: In an agate mortar, thoroughly mix 10.0 mmol of 2-aminonicotinaldehyde and 10.0 mmol of 4-methylacetophenone.

  • Catalyst Addition: Add 2.0 mmol (20 mol%) of 1,4-diazabicyclo[2.2.2]octane (DABCO) [[3]](). Mix until a homogeneous paste forms.

  • Irradiation: Transfer the mixture to a microwave-safe vessel. Irradiate at 600W for 1-minute intervals, pausing briefly to prevent thermal degradation. Total irradiation time should be 3-5 minutes 3.

  • Workup: Cool to room temperature. The crude mass will solidify. Triturate with ice-cold water (20 mL) to dissolve the DABCO catalyst.

  • Purification: Filter the solid precipitate, dry under vacuum, and recrystallize from acetonitrile to yield pure 2-(4-methylphenyl)-1,8-naphthyridine.

Protocol B: Gram-Scale Aqueous Synthesis (Production Scale)

Self-Validating Check: The product, 2-(4-methylphenyl)-1,8-naphthyridine, is highly hydrophobic. As the reaction completes, the product will quantitatively precipitate out of the aqueous phase, driving the equilibrium forward (Le Chatelier's principle).

  • Preparation: Suspend 50.0 mmol of 2-aminonicotinaldehyde and 50.0 mmol of 4-methylacetophenone in 100 mL of deionized water 4.

  • Catalyst Addition: Add 0.5 mmol (1 mol%) of Choline Hydroxide (ChOH) [[5]]().

  • Reaction: Stir vigorously (>800 RPM) at 50°C for 1.5 hours. Monitor the precipitation of the yellow/white solid.

  • Isolation: Filter the solid directly from the aqueous phase. Wash with cold water (3 x 20 mL).

  • Catalyst Recycling: The aqueous filtrate contains the ChOH catalyst and can be reused for up to three subsequent batches without significant loss of catalytic activity 4.

Module 4: Troubleshooting Guide & Decision Matrix

Issue 1: Low Yield or Incomplete Conversion

  • Symptom: TLC shows unreacted 2-aminonicotinaldehyde.

  • Root Cause: 2-aminonicotinaldehyde is highly prone to oxidation and self-condensation upon prolonged storage. If the starting material is dark brown, it has degraded.

  • Resolution: Always use freshly recrystallized or sublimed 2-aminonicotinaldehyde. If using an aqueous protocol, ensure the stirring rate is high enough to overcome mass transfer limitations between the hydrophobic reactants and the aqueous catalyst.

Issue 2: Formation of Tarry Byproducts

  • Symptom: Dark, intractable reaction mixture; difficult filtration.

  • Root Cause: Excessive heating (thermal degradation) or using too strong of a base (e.g., KOH), which promotes the self-aldol condensation of 4-methylacetophenone.

  • Resolution: Switch to a milder, greener catalyst like CeCl3​⋅7H2​O 6 or Ammonium Sulphamate 7 under room-temperature grinding conditions.

Issue 3: Poor Regioselectivity

  • Symptom: NMR shows a mixture of isomers.

  • Root Cause: The active methylene compound has two enolizable positions.

  • Resolution: For 4-methylacetophenone, regioselectivity is strictly controlled because only the terminal methyl group can condense with the aldehyde. However, if adapting this protocol for unsymmetrical aliphatic ketones (e.g., 2-butanone), switch to an acid-catalyzed thermodynamic control to favor the more substituted enol 2.

Troubleshooting Start Issue: Sub-optimal Yield (< 70%) CheckSM Check 2-aminonicotinaldehyde Appearance Start->CheckSM Dark Dark/Brown (Degraded) CheckSM->Dark Light Pale Yellow (Pure) CheckSM->Light Action1 Recrystallize SM before use Dark->Action1 CheckConditions Check Reaction Conditions Light->CheckConditions Harsh Harsh Base (KOH) or High Temp CheckConditions->Harsh Mild Mild/Green Catalyst (ChOH, DABCO) CheckConditions->Mild Action2 Switch to DABCO (MW) or ChOH (Water) Harsh->Action2 Action3 Increase Stir Rate or Reaction Time Mild->Action3

Diagnostic workflow for troubleshooting low yields in Friedländer condensations.

References

  • Antimicrobial Activity of Naphthyridine Derivatives. PMC - NIH. URL:

  • [1] Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar. URL:

  • [7] Ammonium Sulphamate Catalyzed Friedlander Synthesis of 1,8-Naphthyridines in the Solid State. Sphinx Knowledge House. URL:

  • [6] CeCl3.7H2O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines Under Solvent-Free Grinding Conditions. Connect Journals. URL:

  • [2] Recent Advances in the Friedländer Reaction. Chemical Reviews - ACS Publications. URL:

  • [4] Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. NIH. URL:

  • [3] Microwave Assisted Solvent Free Friedlander Synthesis of 1, 8-Naphthyridines. TSI Journals. URL:

  • [5] Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. URL:

Sources

Optimization

Technical Support Center: Optimizing Friedländer Quinoline Synthesis

Welcome to the Technical Support Center for advanced heterocyclic synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields, complex purification workflows, and regiosele...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields, complex purification workflows, and regioselectivity issues during the synthesis of highly functionalized quinolines.

The Friedländer condensation—the cyclocondensation of o-aminoaryl ketones or aldehydes with α-methylene carbonyl compounds—is a cornerstone of drug development. However, traditional protocols relying on harsh homogeneous acids (e.g., HCl, H₂SO₄) or bases often lead to unimolecular degradation and poor atom economy. This guide provides field-proven, mechanistically grounded troubleshooting strategies to optimize your yield and purity.

Mechanistic Pathway: Understanding the Bottlenecks

To troubleshoot effectively, we must first understand the causality of the reaction. The Friedländer synthesis proceeds via two competing initial pathways before converging on the quinoline scaffold:

  • Schiff Base Formation (Imine condensation) followed by an intramolecular aldol reaction.

  • Aldol Condensation (C-C bond formation) followed by cyclodehydration.

Troubleshooting

Technical Support Center: Troubleshooting 2-Aryl-1,8-Naphthyridine Synthesis

Welcome to the Application Support Center for heterocyclic synthesis. As drug development increasingly relies on the unique pharmacophores provided by diazanaphthalenes, the efficient synthesis of 2-aryl-1,8-naphthyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for heterocyclic synthesis. As drug development increasingly relies on the unique pharmacophores provided by diazanaphthalenes, the efficient synthesis of 2-aryl-1,8-naphthyridines has become a critical workflow.

The most robust route for constructing this scaffold is the Friedländer condensation between 2-aminonicotinaldehyde and an active methylene compound (e.g., an aryl ketone)[1]. However, researchers frequently encounter low yields, tarry byproducts, and stalled reactions. This guide is engineered to dissect the mechanistic causality behind these failures and provide self-validating, high-yield protocols.

Mechanistic Pathway & Failure Points

To troubleshoot effectively, we must first isolate where the reaction fails. The Friedländer condensation is a cascade reaction: it requires the enolization of the ketone, a cross-aldol addition, and a subsequent cyclodehydration[1]. Low yields typically occur when the activation energy for the desired cross-aldol step is superseded by competing side reactions.

FriedlanderMechanism A 2-Aminonicotinaldehyde + Aryl Ketone B Enolization (Catalyst) A->B C Cross-Aldol Addition B->C Nucleophilic Attack F Ketone Self-Condensation (Side Reaction) B->F Harsh Base / Excess Ketone D Cyclodehydration (-2 H₂O) C->D Ring Closure E 2-Aryl-1,8-naphthyridine (Target) D->E

Fig 1: Mechanistic pathway of the Friedländer condensation and competing side reactions.

Troubleshooting FAQs

Q1: My reaction using NaOH in refluxing ethanol yields a dark, tarry mixture with <30% of the desired 2-aryl-1,8-naphthyridine. What is causing this? A1: This is a classic symptom of reactant degradation. 2-Aminonicotinaldehyde is highly sensitive to strong bases at elevated temperatures, leading to rapid polymerization. Furthermore, strong thermodynamic bases like NaOH promote the self-aldol condensation of your aryl ketone rather than the desired cross-aldol reaction with the aldehyde[1]. Solution: Abandon harsh mineral bases. Transition to a milder, greener catalytic system. Using metal-free ionic liquids like Choline Hydroxide (ChOH) in water[2], or Lewis acids like CeCl₃·7H₂O under solvent-free conditions[3], prevents these side reactions and reliably boosts yields to >90%.

Q2: I am using an unsymmetrical ketone, and my NMR shows a messy mixture of 2-aryl and 3-aryl substituted regioisomers. How do I control regioselectivity? A2: Regioselectivity in the Friedländer condensation is dictated by kinetic versus thermodynamic enolization[1]. Under standard basic conditions, unsymmetrical ketones enolize at multiple α-carbons, yielding mixed products. Solution: To strictly favor the 2-aryl-1,8-naphthyridine, enolization must be directed to the terminal methyl group. Using specific heteropolyacids (e.g., Silicotungstic acid, SiW₁₂) alters the transition state geometry, favoring the less sterically hindered enol[4]. If absolute regiocontrol is required, use a β-ketoester to force regioselective condensation, followed by a decarboxylation step.

Q3: The reaction stalls at 50% conversion despite adding more acid catalyst (e.g., HCl). Why is the starting material unreactive? A3: Adding excess strong Brønsted acid (like HCl) is counterproductive. While the acid successfully activates the ketone carbonyl, it simultaneously protonates the amino group of 2-aminonicotinaldehyde[4]. A protonated amine (-NH₃⁺) is non-nucleophilic, effectively stalling the final cyclodehydration step. Solution: Switch to a Lewis acid with moderate Brønsted acidity (such as CeCl₃·7H₂O). Lewis acids coordinate to the carbonyl oxygen to increase its electrophilicity without fully deactivating the amine nucleophile[3].

Diagnostic Workflow

TroubleshootingWorkflow Start Issue: Low Yield in Naphthyridine Synthesis Tarry Symptom: Dark, Tarry Mixture (Degradation/Polymerization) Start->Tarry Regio Symptom: Multiple Spots on TLC (Regioisomer Formation) Start->Regio Incomplete Symptom: Stalled Reaction (Starting Material Remains) Start->Incomplete Action1 Solution: Switch to Mild/Green Catalyst (e.g., ChOH in Water) Tarry->Action1 Action2 Solution: Use Symmetrical Ketones or Directing Groups Regio->Action2 Action3 Solution: Use Lewis Acids (CeCl₃) or Mechanochemistry Incomplete->Action3

Fig 2: Decision tree for troubleshooting common low-yield issues in naphthyridine synthesis.

Standardized High-Yield Protocols

To ensure reproducibility, we recommend the following validated methodologies over traditional reflux setups. Both protocols are designed as self-validating systems , meaning the physical state of the reaction provides real-time feedback on its success.

Protocol A: Green Aqueous Synthesis using Choline Hydroxide (ChOH)

This method leverages the hydrophobic effect to drive the reaction to completion while avoiding organic solvents[2].

  • Preparation: In a 10 mL round-bottom flask, add 2-aminonicotinaldehyde (1.0 mmol) and the target aryl ketone (1.0 mmol) to 2 mL of distilled water.

  • Catalysis: Add Choline Hydroxide (ChOH) (1 mol%) to the suspension. The ChOH acts as both a base catalyst and a phase-transfer agent, forming crucial hydrogen bonds that facilitate the reaction in water[2].

  • Execution: Stir the mixture at 80 °C for 2–4 hours.

  • System Validation (Visual Cue): As the reaction proceeds, the highly hydrophobic 2-aryl-1,8-naphthyridine product will spontaneously precipitate out of the aqueous phase. The formation of a dense, solid suspension is your physical confirmation that the equilibrium has been driven to completion.

  • Isolation: Cool to room temperature, filter the solid, and wash with cold water. The ChOH catalyst remains entirely in the aqueous filtrate, requiring no column chromatography[2].

Protocol B: Solvent-Free Mechanochemical Synthesis (CeCl₃·7H₂O)

This protocol is ideal for substrates prone to thermal degradation, utilizing mechanical energy to overcome activation barriers[3].

  • Preparation: Place equimolar amounts (1.0 mmol) of 2-aminonicotinaldehyde and the aryl ketone in an agate mortar.

  • Catalysis: Add CeCl₃·7H₂O (10 mol%) as a solid catalyst.

  • Execution: Grind the mixture continuously with a pestle at room temperature for 5–10 minutes.

  • System Validation (Visual Cue): The absence of solvent drastically increases the effective molarity. Initially, the friction will cause the powders to melt into a paste. As the cyclodehydration completes and water is expelled, the paste will rapidly solidify into a dry powder. This phase change is your self-validating indicator of reaction completion[3].

  • Isolation: Extract the resulting solid with cold water to dissolve and remove the CeCl₃ catalyst. Filter and dry to afford the pure product[3].

Quantitative Catalyst Comparison

The table below summarizes the causality between catalyst choice and expected outcomes, allowing you to select the optimal system for your specific substrates.

Catalyst SystemSolventTemperatureReaction TimeAverage YieldMechanistic Advantage
NaOH / KOH EthanolReflux (78 °C)6–12 hours40–60%Traditional baseline; highly prone to ketone self-condensation and tar formation.
Heteropolyacids (SiW₁₂) EthanolReflux (78 °C)3–5 hours75–90%Moderate Brønsted acidity promotes aldol addition without fully protonating the amine nucleophile[4].
CeCl₃·7H₂O None (Solid)Room Temp5–10 mins85–95%Lewis acid activation prevents amine deactivation; mechanochemistry eliminates solvent-induced side reactions[3].
Choline Hydroxide Water80 °C2–4 hours90–95%H-bond stabilization lowers transition state energy; product precipitation drives equilibrium[2].
References
  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited ACS Omega URL:[Link]

  • CeCl₃·7H₂O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines Under Solvent-Free Grinding Conditions Connect Journals URL:[Link]

  • Recent Advances in the Friedländer Reaction Chemical Reviews (ACS Publications) URL:[Link]

  • An Efficient Heteropoly Acid-Catalysed Procedure for Synthesis of Quinolines and Naphthyridines Research Journal of Pharmaceutical, Biological and Chemical Sciences (RJPBCS) URL:[Link]

Sources

Optimization

Side-product formation in the synthesis of 2-(p-tolyl)-1,8-naphthyridine and its prevention

Welcome to the technical support center for the synthesis of 2-(p-tolyl)-1,8-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(p-tolyl)-1,8-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific application of the Friedländer annulation. Here, we address common challenges, with a primary focus on the formation of side-products and strategies for their prevention to ensure the synthesis of a pure, well-characterized final product.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of 2-(p-tolyl)-1,8-naphthyridine.

Q1: My final product is a mixture of two very similar compounds that are difficult to separate. What is the likely cause?

A1: The most probable cause is the formation of a regioisomeric side-product. The Friedländer synthesis of 2-(p-tolyl)-1,8-naphthyridine involves the reaction of 2-aminonicotinaldehyde with 4-methylacetophenone (p-tolyl methyl ketone). Since 4-methylacetophenone is an unsymmetrical ketone, the reaction can proceed via two different pathways, leading to the desired product, 2-(p-tolyl)-1,8-naphthyridine, and its regioisomer, 4-methyl-2-phenyl-1,8-naphthyridine.[1][2]

The formation of these two isomers is a well-documented challenge in Friedländer reactions with unsymmetrical ketones.[1][2] The ratio of these products is highly dependent on the reaction conditions and the catalyst used.

Visualizing the Reaction and Side-Product Formation:

G cluster_reactants Reactants cluster_products Potential Products 2-aminonicotinaldehyde 2-aminonicotinaldehyde Reaction Friedländer Annulation 2-aminonicotinaldehyde->Reaction 4-methylacetophenone 4-methylacetophenone 4-methylacetophenone->Reaction Desired_Product 2-(p-tolyl)-1,8-naphthyridine Side_Product 4-methyl-2-phenyl-1,8-naphthyridine Reaction->Desired_Product Desired Pathway Reaction->Side_Product Side-Product Pathway

Caption: Formation of the desired product and regioisomeric side-product.

Q2: How can I prevent the formation of the 4-methyl-2-phenyl-1,8-naphthyridine side-product?

A2: Preventing the formation of the regioisomeric side-product is key to a successful synthesis. The choice of catalyst and careful control of reaction conditions are crucial for achieving high regioselectivity.

Catalyst Selection:

Traditional acid or base catalysts often provide poor regioselectivity.[1] Modern approaches have demonstrated that specific amine catalysts can highly favor the formation of the desired 2-substituted product.

  • Cyclic Secondary Amines: Catalysts such as pyrrolidine derivatives have been shown to significantly improve regioselectivity.[3][4][5]

  • Bicyclic Pyrrolidine Derivatives (e.g., TABO): The most effective catalyst reported for achieving high regioselectivity in the synthesis of 2-substituted 1,8-naphthyridines is 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO).[3][6][7] This catalyst can lead to regioselectivities as high as 96:4 in favor of the desired isomer.[4][7]

Reaction Conditions:

  • Slow Addition of the Ketone: A slow and controlled addition of 4-methylacetophenone to the reaction mixture containing 2-aminonicotinaldehyde and the catalyst can significantly enhance regioselectivity.[3][6][7]

  • Temperature Control: Interestingly, for certain amine-catalyzed reactions, increasing the temperature has been shown to improve the regioselectivity in favor of the 2-substituted product.[4][5][7]

Troubleshooting Workflow for Poor Regioselectivity:

G Start Low Yield of Desired Isomer (Mixture of Products) Check_Catalyst Evaluate Catalyst System Start->Check_Catalyst Implement_Amine_Catalyst Switch to a Cyclic Secondary Amine Catalyst (e.g., Pyrrolidine) Check_Catalyst->Implement_Amine_Catalyst Using traditional acid/base catalyst Implement_TABO For Highest Selectivity: Use TABO Catalyst Check_Catalyst->Implement_TABO Need maximal regioselectivity Check_Conditions Optimize Reaction Conditions Slow_Addition Implement Slow Addition of 4-methylacetophenone Check_Conditions->Slow_Addition Implement_Amine_Catalyst->Check_Conditions Implement_TABO->Check_Conditions Optimize_Temp Optimize Reaction Temperature (Higher temperatures may be beneficial) Slow_Addition->Optimize_Temp End High Yield of Pure 2-(p-tolyl)-1,8-naphthyridine Optimize_Temp->End

Caption: A workflow for troubleshooting poor regioselectivity.

Q3: My reaction is sluggish, or the yield is low, even with the correct catalyst. What else could be going wrong?

A3: Low yields can stem from several factors beyond regioselectivity.

  • Starting Material Quality: Ensure the purity of your 2-aminonicotinaldehyde and 4-methylacetophenone. Impurities can interfere with the reaction.

  • Harsh Reaction Conditions: Although higher temperatures can improve regioselectivity with certain catalysts, excessively high temperatures or prolonged reaction times with traditional acid or base catalysts can lead to the decomposition of starting materials and the formation of tar-like substances.[8]

  • Catalyst Activity: Ensure your catalyst is active and used in the correct stoichiometric amount.

  • Solvent Choice: The choice of solvent can impact the solubility of your reactants and the reaction rate. While traditional methods use alcohols or aqueous solutions, newer, "greener" protocols have demonstrated high yields in water using specific catalysts like choline hydroxide.[9][10][11]

Q4: Are there any "greener" alternatives to traditional synthesis methods?

A4: Yes, recent research has focused on developing more environmentally friendly approaches to the Friedländer synthesis of 1,8-naphthyridines.

  • Water as a Solvent: The use of water as a solvent is a significant advancement. It has been shown to be effective for the gram-scale synthesis of 1,8-naphthyridines.[9][10][12]

  • Biocompatible Catalysts: Ionic liquids, such as choline hydroxide, have been successfully employed as non-toxic, water-soluble, and reusable catalysts for this reaction, often providing excellent yields.[9][10] Basic ionic liquids have also been used as both the catalyst and solvent.[13][14]

While these methods are promising, it is important to verify their effectiveness in controlling regioselectivity when using unsymmetrical ketones like 4-methylacetophenone.

Experimental Protocols

The following are example protocols for the synthesis of 2-(p-tolyl)-1,8-naphthyridine, with a focus on minimizing side-product formation.

Protocol 1: High-Regioselectivity Synthesis using an Amine Catalyst

This protocol is adapted from methodologies that have proven effective for the regioselective synthesis of 2-substituted 1,8-naphthyridines.[3][4][5][7]

Materials:

  • 2-aminonicotinaldehyde

  • 4-methylacetophenone

  • 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) or Pyrrolidine

  • Anhydrous solvent (e.g., Toluene or Ethanol)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a solution of 2-aminonicotinaldehyde and the amine catalyst (e.g., TABO) in the chosen solvent, slowly add a solution of 4-methylacetophenone over a period of 1-2 hours at an elevated temperature (e.g., 75-100 °C).

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the pure 2-(p-tolyl)-1,8-naphthyridine.

Protocol 2: "Green" Synthesis in Water using Choline Hydroxide

This protocol is based on recent advancements in environmentally friendly Friedländer synthesis.[9][10]

Materials:

  • 2-aminonicotinaldehyde

  • 4-methylacetophenone

  • Choline hydroxide (as an aqueous solution)

  • Deionized water

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a round-bottom flask, combine 2-aminonicotinaldehyde, 4-methylacetophenone, and deionized water.

  • Add the choline hydroxide catalyst to the mixture.

  • Stir the reaction mixture at a moderately elevated temperature (e.g., 50-80 °C).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate out of the solution.

  • Isolate the solid product by filtration and wash with cold water.

  • If necessary, further purify the product by recrystallization or column chromatography.

Data Summary

Catalyst SystemSolventKey AdvantagesPotential DrawbacksReference(s)
Traditional Acid/BaseAlcohol/WaterReadily available reagentsPoor regioselectivity, harsh conditions[15]
Pyrrolidine DerivativesToluene/EthanolGood regioselectivityMay require optimization[3][4][5]
TABOToluene/EthanolExcellent regioselectivityCatalyst may be less common[3][6][7]
Choline HydroxideWater"Green" solvent, high yields, easy workupRegioselectivity with unsymmetrical ketones needs specific validation[9][10]
Basic Ionic LiquidsNeat"Green" solvent and catalyst, reusableMay require higher temperatures[13][14]

References

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]

  • Dormer, P. G., Eng, K. K., Farr, R. N., Humphrey, G. R., McWilliams, J. C., Reider, P. J., Sager, J. W., & Volante, R. P. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467–477. [Link]

  • Scilit. (n.d.). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Retrieved from [Link]

  • Dormer, P. G., Eng, K. K., Farr, R. N., Humphrey, G. R., McWilliams, J. C., Reider, P. J., Sager, J. W., & Volante, R. P. (2003). Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. The Journal of Organic Chemistry, 68(2), 467–477. [Link]

  • Dormer, P. G., Eng, K. K., Farr, R. N., Humphrey, G. R., McWilliams, J. C., Reider, P. J., Sager, J. W., & Volante, R. P. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467–477. [Link]

  • Jiang, B., & Tu, S.-J. (2001). Highly Regioselective Friedländer Reaction. Organic Letters, 3(8), 1093–1095. [Link]

  • Khatun, N., Saha, A., & Das, P. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18888–18898. [Link]

  • Khatun, N., Saha, A., & Das, P. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. [Link]

  • Khatun, N., Saha, A., & Das, P. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]

  • Hayes, B. L., & Jones, C. D. (2018). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 20(17), 3969-3974. [Link]

  • Li, X., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28045–28054. [Link]

  • Wikipedia. (2023, December 29). Friedländer synthesis. [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthetic route for naphthyridine derivatives Synthesis of.... Retrieved from [Link]

  • Reddy, K. S., et al. (2012). Synthesis of 1,8-Naphthyridines from 2-Aminonicotinaldehydes and Terminal Alkynes. ChemInform, 43(25). [Link]

  • Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671. [Link]

  • Li, X., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28045-28054. [Link]

Sources

Troubleshooting

Enhancing the fluorescence quantum yield of 2-aryl-1,8-naphthyridine derivatives

Troubleshooting Guides & FAQs for Enhancing Quantum Yield in 2-Aryl-1,8-Naphthyridine Derivatives Welcome to the Technical Support Center. 1,8-Naphthyridine derivatives are highly valued in drug development, molecular se...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guides & FAQs for Enhancing Quantum Yield in 2-Aryl-1,8-Naphthyridine Derivatives

Welcome to the Technical Support Center. 1,8-Naphthyridine derivatives are highly valued in drug development, molecular sensing, and organic light-emitting diodes (OLEDs) due to their planar, electron-deficient heterocyclic ring systems[1]. However, researchers frequently encounter issues with low fluorescence quantum yields ( ΦF​ ) due to non-radiative decay pathways, solvent quenching, or aggregation. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to optimize your fluorophores.

PART 1: Troubleshooting Low Fluorescence Quantum Yield ( ΦF​ )

Q1: Why is the fluorescence quantum yield of my newly synthesized 2-aryl-1,8-naphthyridine derivative unexpectedly low in aqueous media? Causality & Insight: If your derivative utilizes an electron push-pull framework (e.g., an electron-donating amine group paired with the electron-withdrawing naphthyridine core), it likely suffers from intramolecular charge transfer (ICT) quenching in highly polar, protic solvents like water[2]. While push-pull systems provide a desirable large Stokes shift (>70 nm), water molecules form external hydrogen bonds with the solute, stabilizing the excited state in a way that promotes non-radiative decay[3]. Resolution: To overcome this trade-off, you can either:

  • Convert the functional groups to react with primary amines (e.g., replacing a chloride leaving group with a fluoride), which yields highly emissive products that resist aqueous quenching[4].

  • Formulate the compound into Fluorescent Organic Nanoparticles (FONs) to shield the hydrophobic core from protic interactions (See Q4)[5].

Q2: How can I structurally modify the core to inherently increase the quantum yield? Causality & Insight: Unmodified 1,8-naphthyridines often lose excited-state energy through intramolecular rotation. By introducing specific electron-donating groups (e.g., dialkylamino groups at the 2 and 7 positions), you can create highly fluorescent compounds that interact favorably with biological targets like guanine base pairs[6]. Alternatively, for solid-state or OLED applications, coupling the naphthyridine acceptor with donor units (like phenothiazine) creates a Thermally Activated Delayed Fluorescence (TADF) system. This minimizes the singlet-triplet energy gap ( ΔEST​ ), allowing non-radiative triplet states to convert back into emissive singlet states via reverse intersystem crossing (RISC)[7].

TADF_Mechanism S0 Ground State (S0) Naphthyridine Acceptor S1 Singlet Excited State (S1) Prompt Fluorescence S0->S1 Excitation S1->S0 Prompt Emission T1 Triplet Excited State (T1) Non-Radiative S1->T1 Intersystem Crossing DF Delayed Fluorescence High Quantum Yield S1->DF Delayed Emission RISC Reverse Intersystem Crossing Small ΔEST (< 0.1 eV) T1->RISC Thermal Energy RISC->S1

Fig 1. Thermally Activated Delayed Fluorescence (TADF) pathway in naphthyridine emitters.

PART 2: Experimental Workflows & Protocols

Q3: What is the validated protocol for exploiting Chelation-Enhanced Fluorescence (CHEF) to boost quantum yield? Causality & Insight: The two nitrogen atoms in the 1,8-naphthyridine unit act as a powerful bidentate ligand. When they chelate a metal ion (such as Cd2+ or Zn2+ ), the coordination complex rigidly locks the molecular conformation. This restriction of intramolecular rotation shuts down the primary non-radiative decay pathway, resulting in a massive enhancement of fluorescence (CHEF)[1].

Step-by-Step Methodology:

  • Probe Preparation: Dissolve the synthesized 2-aryl-1,8-naphthyridine probe in a spectroscopic grade organic solvent (e.g., Methanol or HEPES buffer/EtOH mixture) to a stock concentration of 1×10−3 M.

  • Baseline Measurement: Record the UV-Vis absorption and baseline fluorescence emission spectra. Purge the cuvette with N2​ gas for 1 minute to prevent oxygen quenching[2].

  • Metal Ion Titration: Gradually add aliquots of a metal perchlorate solution (e.g., Cd(ClO4​)2​ ) from 0 to 10 equivalents.

  • Self-Validation Check: Monitor the isosbestic points in the UV-Vis spectrum to confirm the formation of a stable 1:1 or 2:1 metal-ligand complex.

  • Quantum Yield Calculation: Calculate the new ΦF​ using a standard reference (e.g., Coumarin 1 or Acridine Orange) matched to the excitation wavelength[3][6].

CHEF_Workflow A Free 1,8-Naphthyridine Probe (High Intramolecular Rotation) B Non-Radiative Decay (Low Quantum Yield) A->B No Metal C Addition of Metal Ions (e.g., Cd²⁺, Zn²⁺) A->C D Metal Chelation by Naphthyridine Nitrogens C->D E Structural Rigidification (Rotation Restricted) D->E F Radiative Decay Pathway (Chelation-Enhanced Fluorescence) E->F Enhanced ΦF

Fig 2. Chelation-Enhanced Fluorescence (CHEF) mechanism restricting non-radiative decay.

Q4: How do I formulate Fluorescent Organic Nanoparticles (FONs) to overcome aggregation-caused quenching (ACQ)? Causality & Insight: Unlike traditional fluorophores that quench upon aggregation, specific benzofuran-naphthyridine linked molecules exhibit enhanced emission when aggregated into FONs. This is driven by J-type aggregation (head-to-tail arrangement of transition dipoles), which induces coplanarization of the molecule, extending its effective conjugation length and significantly increasing oscillator strength[5].

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve the naphthyridine derivative (e.g., ABAN) in a "good" solvent like pure THF to a concentration of 1×10−5 M.

  • Reprecipitation: Rapidly inject the THF solution into a "poor" solvent (Milli-Q water) under vigorous sonication to achieve a H2​O/THF ratio of 4:1 or 9:1[8].

  • Stabilization: Allow the dispersion to stabilize at room temperature for 30 minutes.

  • Validation: Verify nanoparticle formation via Dynamic Light Scattering (DLS) (target size: 130–190 nm) and observe the characteristic bathochromic (red) shift in the emission spectrum compared to the pure THF solution[8].

FON_Pathway A Monomeric Naphthyridine in Good Solvent (THF) B Rapid Injection into Poor Solvent (Water) A->B C Supersaturation & Nucleation B->C D J-Type Aggregation (Head-to-Tail Dipole Arrangement) C->D E Molecular Coplanarization & Extended Conjugation D->E F Fluorescent Organic Nanoparticles (Enhanced Oscillator Strength) E->F

Fig 3. Step-by-step formation of Fluorescent Organic Nanoparticles via J-type aggregation.

PART 3: Quantitative Data & Benchmarking

Q5: What are the expected quantum yields and photophysical properties for optimized 1,8-naphthyridine derivatives? To benchmark your experimental results, refer to the following synthesized data table comparing different structural modifications and states of 1,8-naphthyridine derivatives:

Derivative TypeModification / StateExcitation ( λex​ )Emission ( λem​ )Quantum Yield ( ΦF​ )Key Mechanism / Application
2,7-Dialkylamino Unmodified core in Methanol340 nm360–500 nm0.15 – 0.35Baseline structural fluorescence[1][6]
Benzofuran-Linked Monomer in EtOAc~378 nm401 nm0.18Solvatochromic probe[3]
Benzofuran-Linked FONs in H2​O /THF (4:1)~378 nm~420 nm> 0.70 J-Aggregation / Coplanarization[8]
1,8-Nap-F Amine-reacted in MeOH371 nm455 nm0.74 Push-Pull / Lysine Detection[2]
Phenothiazine-Linked OLED Doped Film (TADF)N/A (Electroluminescence)Green~1.0 (PLQY) Horizontal Orientation / RISC[7]

(Note: External Quantum Efficiency (EQE) for the TADF OLED devices reached up to 16.4% – 20.9% with record-high power efficiencies of 57.1 lm/W[7][9].)

References

  • Fluorescent 2,7-Dialkylamino-[1,8]-Naphthyridines: Preparation and Spectroscopic Properties Source: Molecules, MDPI URL
  • Fluorescent Organic Nanoparticles of Benzofuran−Naphthyridine Linked Molecules: Formation and Fluorescence Enhancement in Aqueous Media Source: Organic Letters, ACS Publications URL
  • 7-Methyl-1,8-naphthyridin-2-amine in the Preparation of Fluorescent Probes Source: Benchchem Application Notes URL
  • Power Efficiency Enhancement of Organic Light-Emitting Diodes Due to the Favorable Horizontal Orientation of a Naphthyridine-Based Thermally Activated Delayed Fluorescence Luminophore Source: ACS Applied Electronic Materials, ACS Publications URL
  • Naphthyridine-Based Electron Push–Pull-Type Amine-Reactive Fluorescent Probe for Sensing Amines and Proteins in Aqueous Media Source: Bioconjugate Chemistry, ACS Publications URL

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of 2-(4-Methylphenyl)-1,8-naphthyridine in Biological Assays

Welcome to the Application Scientist Support Center. 1,8-naphthyridine derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities including anticancer,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. 1,8-naphthyridine derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties[1]. However, the planar, highly conjugated bicyclic ring system of 2-(4-Methylphenyl)-1,8-naphthyridine drives strong intermolecular π−π stacking and high lipophilicity.

These physicochemical properties frequently result in poor aqueous solubility, leading to kinetic precipitation, erratic dose-response curves, and false negatives in in vitro assays[2]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the integrity of your biological data.

Part 1: Diagnostic FAQ – Is Solubility Sabotaging Your Assay?

Q: My IC50 curves are flat, erratic, or bell-shaped. Could this be a solubility issue? A: Yes. When 2-(4-Methylphenyl)-1,8-naphthyridine exceeds its thermodynamic solubility limit in aqueous media, it forms micro-precipitates. This effectively caps the concentration of the free, bioavailable drug, leading to a plateau in the dose-response curve. In severe cases, large aggregates cause optical interference in fluorescence/absorbance readouts or physically stress the cells, creating a paradoxical bell-shaped curve.

Q: I dissolved the compound perfectly in 100% DMSO. Why is it crashing out when I add it to my cell culture media? A: This is a classic case of "kinetic precipitation." While the compound is highly soluble in a pure organic solvent like Dimethyl sulfoxide (DMSO), adding this concentrated stock directly to an aqueous buffer rapidly shifts the solvent polarity. The compound is forced into an environment where it cannot remain solvated, causing immediate aggregation[2].

Q: Can I just increase the DMSO concentration in my assay to keep the compound soluble? A: No. While DMSO is an excellent cosolvent for hydrophobic molecules, exceeding a final concentration of 0.5% to 1.0% (v/v) in cell-based assays can induce cytotoxicity. In biochemical assays, DMSO concentrations above 5-10% are known to unfold target proteins and disrupt enzymatic activity[3]. You must balance solubility enhancement with biological compatibility.

Part 2: Troubleshooting Guides & Validated Methodologies

To resolve these issues, we must manipulate the solvation environment without perturbing the biological system. Below are two self-validating methodologies designed to overcome the hydrophobicity of 2-(4-Methylphenyl)-1,8-naphthyridine.

Strategy A: Optimized Co-Solvent Dilution (The "Step-Down" Approach)

Directly spiking a high-concentration DMSO stock into aqueous media causes localized supersaturation. By utilizing an intermediate dilution step, we gradually reduce the solvent polarity, preventing the nucleation of hydrophobic aggregates.

Causality: Gradual polarity transition lowers the activation energy barrier for solvation, allowing the compound to remain kinetically trapped in solution long enough for the assay duration.

Step-by-Step Protocol:

  • Primary Stock: Dissolve solid 2-(4-Methylphenyl)-1,8-naphthyridine in 100% anhydrous DMSO to create a 10 mM stock. Vortex vigorously and sonicate in a water bath for 5–10 minutes at room temperature to ensure complete dissolution[2].

  • Intermediate Dilution: Prepare an intermediate working solution by diluting the primary stock into a 50/50 mixture of DMSO and a secondary cosolvent (e.g., PEG-400 or Tween-80) to reach a concentration of 100 µM.

  • Assay Transfer: Transfer the required volume of the intermediate solution into the final aqueous assay media.

  • Validation Step: Before adding cells or enzymes, measure the optical density (OD) of the final media at 600 nm. An OD600 > 0.05 compared to a vehicle control indicates micro-precipitation, meaning the final concentration must be lowered.

Workflow for mitigating kinetic precipitation using the step-down dilution method.

Strategy B: Cyclodextrin Inclusion Complexes

When cosolvents fail or are biologically incompatible, host-guest complexation is the gold standard. Cyclodextrins (CDs), particularly Hydroxypropyl- β -cyclodextrin (HP- β -CD), possess a hydrophilic exterior and a hydrophobic inner cavity. They encapsulate the lipophilic naphthyridine core, shielding it from water[4].

Causality: The non-covalent inclusion complex acts as a molecular sink. It maintains the compound in an aqueous solution and relies on dynamic thermodynamic equilibrium to release the free drug to the high-affinity biological target.

Step-by-Step Protocol:

  • Host Preparation: Prepare a 20% (w/v) solution of HP- β -CD in your standard assay buffer (e.g., PBS, pH 7.4).

  • Complexation: While vigorously vortexing the HP- β -CD solution, add the 100% DMSO stock of 2-(4-Methylphenyl)-1,8-naphthyridine dropwise[2].

  • Equilibration: Incubate the mixture on an orbital shaker at 37°C for 2–4 hours to allow thermodynamic equilibration of the inclusion complex.

  • Validation Step: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed, precipitated drug. Extract the supernatant. Quantify the exact solubilized concentration via HPLC or UV-Vis spectroscopy against a standard curve before proceeding to the biological assay.

Mechanism of solubility enhancement via cyclodextrin inclusion complexes.

Part 3: Quantitative Data Summary

The following table summarizes the expected solubility enhancements of planar, hydrophobic heterocyclic compounds (like 1,8-naphthyridines) across different formulation strategies. Note: Absolute values depend on the specific buffer pH and ionic strength.

Solubilization MatrixMechanism of ActionMax Tolerated in AssayRelative Solubility IncreaseBiological Compatibility
Aqueous Buffer (pH 7.4) BaselineN/A1x (Baseline)High
1% DMSO in Buffer Cosolvent polarity shiftCell-dependent (<1%)~5x to 10xModerate (Risk of toxicity)
10% PEG-400 in Buffer Cosolvent / Micellar< 2% final~15x to 25xModerate
20% HP- β -CD Host-Guest ComplexationUp to 5% final> 100x High (Biologically inert)

References

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed Source: nih.gov URL: [Link]

  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins - PMC Source: nih.gov URL:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC Source: nih.gov URL:[Link]

Sources

Troubleshooting

Overcoming challenges in the purification of 2-substituted-1,8-naphthyridines

Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is designed for researchers, scientists, and drug development professionals facing downstream bottlenecks in the isolation and purification o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is designed for researchers, scientists, and drug development professionals facing downstream bottlenecks in the isolation and purification of 2-substituted-1,8-naphthyridines.

The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the structural backbone of quinolone antibiotics (e.g., nalidixic acid) and emerging oncology therapeutics[1][2]. However, the unique electronic properties that make these molecules biologically active—specifically the dual basic nitrogens at the 1 and 8 positions—also make them notoriously difficult to purify using standard chromatographic techniques[3].

Below, we provide field-proven troubleshooting strategies, self-validating protocols, and alternative isolation workflows to maximize your synthetic yield.

Section 1: Diagnostic FAQs – Troubleshooting Common Purification Failures

Q: During the purification of my 2-substituted-1,8-naphthyridine, the compound streaks continuously from the baseline to the solvent front on TLC. How can I resolve this? A: This "tailing" phenomenon is a direct consequence of the 1,8-naphthyridine core's electronic structure. The two nitrogen atoms possess lone pairs that act as strong hydrogen-bond acceptors and Lewis bases. These nitrogens interact aggressively with the weakly acidic silanol groups (Si-OH) on the surface of standard silica gel[3]. To resolve this, you must basify your stationary phase. Add 0.1% to 1.0% (v/v) Triethylamine (TEA) to your mobile phase. TEA acts as a sacrificial base, preferentially binding to the highly active silanol sites and shielding your target compound from irreversible adsorption.

Q: My Friedländer annulation product is completely insoluble in standard chromatography solvents like hexane, ethyl acetate, and cold dichloromethane. How do I load it onto the column? A: 1,8-Naphthyridines, particularly those with planar structures and hydrogen-bonding substituents (e.g., amides or carboxylic acids), exhibit high lattice energies due to strong intermolecular π-π stacking[2]. This makes them highly insoluble in non-polar solvents. Attempting a liquid load will cause the compound to crash out at the column head, ruining the separation. Instead, utilize a Solid-Loading Technique . Dissolve the crude mixture in a highly polar, volatile solvent (like methanol or THF), add dry silica gel, and evaporate to a free-flowing powder. This maximizes the surface area and prevents localized precipitation during elution.

Q: Even with TEA, my isolated yield after silica gel chromatography is unacceptably low (<40%). Are there alternative purification strategies? A: Yes. If silica gel causes excessive product loss, switch to Basic Alumina (Activity II or III) as your stationary phase[3]. Alumina lacks the acidic protons of silica, drastically reducing the chemisorption of basic heterocycles. Alternatively, consider bypassing chromatography entirely. Recent methodologies demonstrate that performing the Friedländer reaction in an aqueous medium using metal-free catalysts (like choline hydroxide) causes the highly hydrophobic 1,8-naphthyridine product to precipitate directly out of the aqueous solution, allowing for isolation via simple filtration[4].

Section 2: Logical Workflows & Reaction Dynamics

Friedlander Amino 2-Aminonicotinaldehyde (Starting Material) Condensation Base/Acid Catalysis (Friedländer Annulation) Amino->Condensation Methylene Active Methylene Compound Methylene->Condensation Product 2-Substituted 1,8-Naphthyridine Condensation->Product Desired Pathway Impurity Self-Condensation Byproducts Condensation->Impurity Side Reaction

Logical relationship of Friedländer synthesis components and byproduct formation.

The Friedländer reaction is the most reliable method for synthesizing 1,8-naphthyridines[5]. However, under basic conditions, the active methylene compound can undergo self-condensation, generating lipophilic byproducts that closely co-elute with the desired target[5]. The workflow below dictates how to separate these impurities based on the physical properties of your specific derivative.

G Start Crude 1,8-Naphthyridine Mixture Soluble Soluble in DCM/EtOAc? Start->Soluble LiquidLoad Liquid Loading (Minimal DCM/MeOH) Soluble->LiquidLoad Yes SolidLoad Solid Loading (Pre-adsorb on Silica) Soluble->SolidLoad No Tailing Severe Tailing on TLC? LiquidLoad->Tailing SolidLoad->Tailing StandardSilica Standard Silica Gel (Hexane/EtOAc) Tailing->StandardSilica No ModifiedSilica Basified Silica / Alumina (Add 0.1-1% TEA) Tailing->ModifiedSilica Yes GreenAlt Chromatography-Free Aqueous Synthesis ModifiedSilica->GreenAlt If yield remains low

Workflow for optimizing the purification of 1,8-naphthyridine derivatives.

Section 3: Quantitative Data Summaries

Table 1: Comparison of Stationary Phases for 1,8-Naphthyridine Purification

Stationary PhaseMobile Phase AdditiveMechanism of ActionRecommended Use Case
Standard Silica Gel NoneSeparation based strictly on polarity.Only for highly lipophilic, non-basic derivatives.
Basified Silica Gel 0.1–1.0% TEATEA neutralizes acidic silanols, preventing H-bonding with N1/N8.Standard Friedländer products; resolves moderate tailing.
Basic Alumina NoneAlumina lacks acidic protons, eliminating chemisorption entirely.Highly basic or sensitive derivatives that degrade on silica.

Table 2: Solubility Profiles and Recommended Loading Strategies

Compound ProfileRecommended Solvent SystemLoading TechniqueCausality / Rationale
Soluble in DCM/EtOAc Hexane / EtOAcLiquid LoadingCompound remains solvated; minimal band broadening.
Poorly soluble in DCM DCM / MethanolLiquid Loading (Polar)Methanol disrupts π-π stacking networks, maintaining solubility.
Insoluble in standard solvents Methanol or THF (for dissolution)Solid Loading (Pre-adsorbed)Maximizes surface area; prevents precipitation at the column head.

Section 4: Self-Validating Experimental Protocols

Protocol A: Basified Silica Gel Column Chromatography

Use this protocol when your compound is soluble but exhibits severe tailing on standard TLC plates.

  • TLC Optimization: Develop a solvent system (e.g., DCM/Methanol) that gives an Rf of 0.2–0.4. Add 0.5% (v/v) Triethylamine (TEA) to the TLC developing chamber.

  • Column Packing: Prepare a slurry of silica gel using the optimized mobile phase containing TEA. Causality: The TEA will neutralize the acidic silanol groups on the silica surface before the compound is introduced.

  • Equilibration & Validation: Flush the packed column with at least 2-3 column volumes of the TEA-spiked eluent.

    • Self-Validation Step: Before loading your sample, collect a few drops of the column eluent and test it with pH paper. It must register as mildly basic (pH ~8). If it is neutral, continue flushing until the silica is fully saturated.

  • Loading & Elution: Load the sample and elute. Monitor fractions via TLC or UV detection.

Protocol B: Solid-Loading Technique for Insoluble Naphthyridines

Use this protocol when your compound crashes out of solution in standard non-polar mobile phases.

  • Dissolution: Dissolve the crude 1,8-naphthyridine in a highly polar, volatile solvent (e.g., Methanol, THF, or a DCM/MeOH mixture) where it exhibits transient solubility.

  • Adsorption: Add dry silica gel (approximately 2-3 times the mass of the crude product) directly to the solution.

  • Evaporation & Validation: Carefully evaporate the solvent under reduced pressure using a rotary evaporator. Causality: This coats the compound evenly over the microscopic silica particles, preventing it from precipitating as a solid, flow-restricting plug at the top of the column.

    • Self-Validation Step: Inspect the silica gel in the flask. It must tumble freely like dry sand. If it clumps or sticks to the glass, residual solvent remains, which will cause severe band broadening. Continue drying under high vacuum until completely free-flowing.

  • Loading: Pour the dry powder evenly onto the top of the pre-packed column and cover with a thin layer of protective sand.

Protocol C: Chromatography-Free Isolation via Aqueous Friedländer Synthesis

Use this protocol to bypass chromatography entirely by leveraging hydrophobic precipitation[4].

  • Reaction Setup: Combine 2-aminonicotinaldehyde and the active methylene compound in water.

  • Catalysis: Add a metal-free ionic liquid catalyst (e.g., 1 mol% Choline Hydroxide)[4].

  • Reaction & Precipitation: Stir the mixture at 50 °C. Causality: Because the newly formed 1,8-naphthyridine product is highly hydrophobic compared to the aqueous medium, it is forced out of solution as it forms, protecting it from over-reaction and degradation[4].

  • Isolation & Validation:

    • Self-Validation Step: Monitor the reaction via TLC. Upon completion, verify precipitation by cooling the reaction mixture to 0–5 °C. The product should form a distinct, filterable solid. If an oil forms instead, seed the mixture with a pure crystal or scratch the inside of the flask to induce crystallization.

  • Purification: Filter the solid product, wash thoroughly with cold water, and recrystallize from ethanol or acetonitrile to achieve >95% purity without ever touching silica gel[4].

References

  • ACS Omega. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. URL:[Link]

  • Chemical Reviews. Recent Advances in the Friedländer Reaction. URL:[Link]

  • Inorganic Chemistry. Design and Study of Bi[1,8]naphthyridine Ligands as Potential Photooxidation Mediators in Ru(II) Polypyridyl Aquo Complexes. URL:[Link]

  • Taylor & Francis. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. URL:[Link]

Sources

Optimization

Improving the regioselectivity of the Friedländer reaction for 2-substituted naphthyridines

Topic: Improving the Regioselectivity of the Friedländer Reaction for 2-Substituted Naphthyridines Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist In...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Improving the Regioselectivity of the Friedländer Reaction for 2-Substituted Naphthyridines Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Introduction: Navigating the Regiochemical Challenge of the Friedländer Annulation

The Friedländer annulation is a powerful and direct method for synthesizing substituted quinolines and their aza-analogs, such as the medicinally important 1,8-naphthyridines. In its classic form, it involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2][3] While elegant, the reaction suffers from a significant drawback when using unsymmetrical methyl ketones (e.g., 2-butanone): a lack of regioselectivity. This typically results in a mixture of the desired 2-substituted product and the isomeric 2,3-disubstituted byproduct, complicating purification and reducing the overall yield of the target molecule.[4][5]

This guide provides troubleshooting advice and answers to frequently asked questions to help you overcome this critical challenge. We will explore the mechanistic basis for poor regioselectivity and detail modern, field-proven strategies to steer the reaction toward the exclusive formation of 2-substituted naphthyridines.

Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of two regioisomers in my Friedländer reaction?

Answer: The formation of two regioisomers—the 2-substituted (linear) and the 2,3-disubstituted (angular) naphthyridine—stems from the non-selective reaction at the two different α-carbons of your unsymmetrical methyl ketone.

Under classical acidic or basic conditions, the reaction can proceed through two competing pathways:

  • Enolate/Enol Pathway: The ketone can form two different enolates or enols. The reaction of 2-aminonicotinaldehyde with 2-butanone, for instance, can proceed via the enolate formed at the terminal methyl group (leading to the 2-methyl-3-ethyl-1,8-naphthyridine) or the internal methylene group (leading to the 2-propyl-1,8-naphthyridine). Under standard equilibrium conditions, there is often little energetic difference between these pathways, resulting in poor selectivity.[1][5]

  • Mechanism Ambiguity: The exact mechanism of the Friedländer reaction is not definitively established and is highly dependent on the substrates and conditions.[1] It can initiate either with an aldol-type condensation or the formation of a Schiff base.[1][6] This mechanistic variability contributes to the difficulty in controlling the regiochemical outcome without specific directing strategies.

The diagram below illustrates the two competing reaction pathways leading to the different regioisomers.

G Fig 1. Competing pathways in the Friedländer reaction. cluster_start Starting Materials cluster_pathways Competing Condensation Pathways cluster_products Regioisomeric Products SM1 2-Aminonicotinaldehyde P1 Attack at CH3 (Kinetic Enolate/Enamine) SM1->P1 Pathway A P2 Attack at CH2 (Thermodynamic Enolate/Enamine) SM1->P2 Pathway B SM2 Unsymmetrical Methyl Ketone (e.g., R-CH2-CO-CH3) SM2->P1 Pathway A SM2->P2 Pathway B Prod2 Side Product: 2,3-Disubstituted 1,8-Naphthyridine P1->Prod2 Prod1 Desired Product: 2-Substituted 1,8-Naphthyridine P2->Prod1

Caption: Competing pathways in the Friedländer reaction.

Q2: I tried changing the temperature and solvent, but the isomeric ratio is still poor. What is the most effective strategy to achieve high regioselectivity for the 2-substituted product?

Answer: While optimizing classical parameters like temperature and solvent can have a minor effect, the most robust and scientifically validated strategies involve a fundamental change in the reaction mechanism or substrate. Two primary approaches have proven highly effective:

  • Catalyst-Controlled Annulation: Switching from traditional acid/base catalysis to a specific amine catalyst, such as pyrrolidine , is a game-changer.[5][7] Pyrrolidine reacts with the ketone to form an enamine intermediate. The less sterically hindered enamine, formed at the terminal methyl group, is strongly favored kinetically, directing the subsequent cyclization to yield the 2-substituted naphthyridine with high selectivity.[5][8] More advanced bicyclic pyrrolidine derivatives, like TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), have been shown to provide even higher regioselectivity, often exceeding 96:4 in favor of the desired isomer.[5][7][9]

  • Substrate-Controlled Annulation: This strategy involves temporarily modifying the ketone to force the reaction to occur at a specific position. By introducing a removable activating group, such as a diethyl phosphonate (-P(O)(OEt)2), onto one of the α-carbons, you create a β-keto phosphonate. The high acidity of the α-proton between the carbonyl and the phosphonate group ensures that enolization and subsequent condensation occur exclusively at this position.[4][10] This method provides "perfect" regiocontrol, delivering a single isomer.[4][10] The phosphonate group can often be removed in a subsequent step if not desired in the final product.

The workflow below helps in deciding which strategy to adopt based on your experimental needs.

G Fig 2. Decision workflow for achieving regioselectivity. cluster_catalyst Catalyst-Control Strategy cluster_substrate Substrate-Control Strategy start Goal: Synthesize 2-Substituted Naphthyridine q1 Is your unmodified ketone readily available and inexpensive? start->q1 cat_strat Use Pyrrolidine or TABO catalyst. This method is direct and atom-economical. q1->cat_strat Yes sub_strat Synthesize a β-keto phosphonate derivative of your ketone. q1->sub_strat No, or if catalyst control is insufficient cat_protocol Follow Protocol A: Amine-Catalyzed Friedländer Annulation cat_strat->cat_protocol end_node Achieve High Regioselectivity (>90:10 for desired isomer) cat_protocol->end_node sub_protocol Follow Protocol B: Phosphonate-Directed Friedländer Annulation sub_strat->sub_protocol sub_protocol->end_node

Caption: Decision workflow for achieving regioselectivity.

Troubleshooting Guide
Problem / Observation Probable Cause(s) Recommended Solution(s)
Significant amount (10-50%) of the 2,3-disubstituted isomer is formed. Use of classical conditions (e.g., NaOH, KOH, HCl) with an unmodified methyl ketone.[1][5]Primary: Switch to an amine-catalyzed protocol using pyrrolidine or TABO. This kinetically favors the desired 2-substituted product.[5][7][9] Alternative: If near-perfect selectivity is required, synthesize a β-keto phosphonate from your ketone to force the reaction at the desired α-position.[4][10]
Low overall yield, even with improved regioselectivity. 1. Incomplete reaction. 2. Side reactions, such as self-condensation of the ketone (aldol reaction).[2] 3. Degradation of starting materials under harsh conditions (e.g., high temperatures).[2][11]For Amine Catalysis: • Increase reaction temperature. Regioselectivity has been shown to increase with temperature when using pyrrolidine or TABO.[5][7] • Implement slow addition of the methyl ketone to the reaction mixture containing the aminoaldehyde and catalyst. This keeps the ketone concentration low, minimizing self-condensation and improving selectivity.[5][7][9] General: • Ensure anhydrous conditions if using sensitive reagents. • Consider microwave irradiation, which can accelerate the reaction and improve yields under solvent-free conditions with catalysts like p-TsOH.[1][3]
The reaction is sluggish or does not proceed with the amine catalyst. 1. Insufficient catalyst loading. 2. Steric hindrance from a bulky ketone substrate. 3. Low reaction temperature.• Ensure at least 1.1 equivalents of the amine catalyst are used.[5] • Increase the reaction temperature incrementally (e.g., from room temperature to 50 °C, then to 75 °C). The reaction is often faster and more selective at higher temperatures.[5][12] • If the ketone is very hindered, the substrate-controlled phosphonate method may be more reliable.[4]
Difficulty separating the two regioisomers by column chromatography. The isomers often have very similar polarities, making chromatographic separation challenging and inefficient.This is a purification issue that is best solved by improving the reaction's selectivity. Prevention is better than cure. By using the catalyst or substrate-control methods to achieve a >95:5 isomeric ratio, the minor isomer can often be removed with a single crystallization or a straightforward column, if it's even necessary.
Data Summary: Catalyst and Substrate Effects on Regioselectivity

The following table summarizes reported data comparing classical conditions with modern, selective methods for the reaction of 2-aminonicotinaldehyde with 2-pentanone.

Method Catalyst / Reagent Conditions Ratio (2-Substituted : 2,3-Disubstituted) Isolated Yield (Major Isomer) Reference
Classical (Base)NaOHEtOH, refluxVaries, often poor (e.g., 13:87)Low[4][5]
Catalyst-ControlPyrrolidineEtOH, 50 °C90:10~75%[5]
Catalyst-ControlTABOToluene, 75 °C96:4 ~84%[5][7][9]
Substrate-Controlβ-Keto Phosphonate + NaOHMeOH, rt>99:1 (Single Isomer) 91%[4][10]
Experimental Protocols
Protocol A: Highly Regioselective Synthesis of 2-Propyl-1,8-naphthyridine using TABO Catalyst

Based on the methodology reported by Dormer et al.[5][7]

This protocol describes the reaction of 2-aminonicotinaldehyde with 2-pentanone to selectively form the 2-propyl isomer.

Materials:

  • 2-Aminonicotinaldehyde (1.0 equiv)

  • 2-Pentanone (1.5 equiv)

  • TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) (1.1 equiv)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-aminonicotinaldehyde and TABO.

  • Add anhydrous toluene to create a solution or slurry (approx. 0.5 M concentration with respect to the aldehyde).

  • Heat the mixture to 75 °C with vigorous stirring.

  • Using a syringe pump, add the 2-pentanone dropwise to the heated reaction mixture over a period of 2-4 hours. Note: Slow addition is critical for achieving high regioselectivity.[5][7][9]

  • After the addition is complete, continue to stir the reaction at 75 °C for an additional 12-16 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by crystallization to afford the pure 2-propyl-1,8-naphthyridine. An observed regioselectivity of ≥90:10 is expected.[5][9]

Protocol B: Regioperfect Synthesis via a β-Keto Phosphonate Intermediate

Based on the methodology reported by Hsiao et al.[4]

This protocol involves the pre-synthesis of the phosphonate-activated ketone, followed by the Friedländer condensation.

Part 1: Synthesis of Diethyl (2-oxopentan-3-yl)phosphonate

  • In a flame-dried flask under an inert atmosphere, prepare a solution of sodium ethoxide (1.1 equiv) in anhydrous ethanol.

  • Cool the solution to 0 °C and add diethyl phosphite (1.0 equiv) dropwise.

  • Add ethyl propionate (1.0 equiv) and allow the mixture to warm to room temperature and stir for 1 hour.

  • Add 2-butanone (1.2 equiv) and stir the reaction overnight at room temperature.

  • Quench the reaction with aqueous NH₄Cl, extract with dichloromethane, dry, and concentrate. Purify by chromatography to obtain the β-keto phosphonate.

Part 2: Friedländer Annulation

  • Dissolve the synthesized diethyl (2-oxopentan-3-yl)phosphonate (1.0 equiv) and 2-aminonicotinaldehyde (1.0 equiv) in methanol.

  • Add aqueous NaOH (e.g., 10 M solution, 1.2 equiv) and stir the mixture at room temperature.

  • The reaction is typically complete within a few hours. Monitor by TLC or LC-MS. Note: This reaction should yield a single regioisomer.[4]

  • Upon completion, neutralize the mixture with acetic acid and concentrate to remove methanol.

  • Extract the product with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by chromatography or crystallization to obtain the pure 2-methyl-3-ethyl-1,8-naphthyridine.

References
  • Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. do C., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671. [Link]

  • Hsiao, Y., Rivera, N. R., Yasuda, N., Hughes, D. L., & Reider, P. J. (2001). Highly Regioselective Friedländer Reaction. Organic Letters, 3(8), 1101–1103. [Link]

  • Dormer, P. G., Eng, K. K., Farr, R. N., Humphrey, G. R., McWilliams, J. C., Reider, P. J., Sager, J. W., & Volante, R. P. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467–477. [Link]

  • Organic Chemistry Portal. (n.d.). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts. Retrieved from [Link]

  • National Center for Biotechnology Information. (2003). Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. PubMed. [Link]

  • Scilit. (n.d.). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • American Chemical Society. (2002). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Reddit. (2024). How to minimize side products of this reaction. Retrieved from [Link]

  • Canadian Science Publishing. (1983). Concerning the mechanism of the Friedländer quinoline synthesis. Canadian Journal of Chemistry. [Link]

  • ResearchGate. (2025). Regioselectivity of Friedländer Quinoline Syntheses. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). NHC–BIAN–Cu(I)-Catalyzed Friedländer-Type Annulation of 2-Amino-3-(per)fluoroacetylpyridines with Alkynes on Water. PubMed Central. [Link]

  • ResearchGate. (2003). ChemInform Abstract: Friedlaender Reaction in the Synthesis of 2-(Phosphoryl)alkyl-Substituted 1,6-Naphthyridines. Retrieved from [Link]

  • Wiley Online Library. (2008). A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. ChemInform. [Link]

  • National Center for Biotechnology Information. (2001). Highly regioselective Friedländer reaction. PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1,8-Naphthyridine Probe Photostability

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers facing rapid signal decay when utilizing 1,8-naphthyridine-based fluorescent probes for live-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers facing rapid signal decay when utilizing 1,8-naphthyridine-based fluorescent probes for live-cell imaging, metal-ion sensing, and nucleic acid binding.

While 1,8-naphthyridine derivatives offer excellent intramolecular charge transfer (ICT) properties and large Stokes shifts, they are highly susceptible to photobleaching. This guide is designed to troubleshoot these issues by explaining the fundamental photophysics at play and providing field-proven, self-validating methodologies to protect your photon budget.

Core Concept: The Photobleaching Pathway

To effectively mitigate photobleaching, we must first understand its root cause. Photobleaching of organic fluorophores primarily occurs when the molecule undergoes intersystem crossing (ISC) from the excited singlet state ( S1​ ) to the highly reactive triplet state ( T1​ ). In this state, the fluorophore can react with dissolved molecular oxygen to form reactive oxygen species (ROS), leading to irreversible covalent modification (bleaching) of the 1,8-naphthyridine core[1].

ROXS_Mechanism S0 Ground State (S0) S1 Excited State (S1) S0->S1 Excitation (Photon) S1->S0 Fluorescence T1 Triplet State (T1) (Reactive) S1->T1 Intersystem Crossing Bleached Photobleached (Irreversible) T1->Bleached +O2 (ROS generation) Radical Radical Anion T1->Radical +Trolox (Reductant) Electron Transfer Radical->S0 +Trolox-quinone (Oxidant) Electron Recovery

Jablonski diagram illustrating the ROXS mechanism rescuing 1,8-naphthyridine from the triplet state.

FAQ 1: Mechanistic Troubleshooting (The "Why")

Q: Why do my 1,8-naphthyridine probes photobleach so rapidly in aqueous buffers compared to when I test them in alcoholic solvents? A: This is a classic solvent effect driven by hydrogen bonding. 1,8-naphthyridine molecules possess distinct hydrogen-bond accepting and donating functionalities. In protic solvents (like alcohols), the formation of multiple hydrogen bonds with the solvent network enhances internal conversion (IC)—a non-radiative decay pathway back to the ground state. This rapid IC outcompetes intersystem crossing (ISC), significantly reducing the yield of the reactive triplet state ( T1​ )[2]. In standard aqueous buffers, hydrophobic aggregation or suboptimal hydrogen bonding networks can increase the triplet yield, thereby accelerating photodegradation.

Q: I am using Trolox as an antifade reagent, but I still observe rapid signal decay. What is the mechanistic failure here? A: You are likely using freshly dissolved Trolox, which acts solely as a reducing agent. Effective photostabilization of organic fluorophores requires a Reducing and Oxidizing System (ROXS). When the 1,8-naphthyridine probe enters the triplet state, a reductant (Trolox) donates an electron to quench it, forming a radical anion. If an oxidant is not present to accept the electron and return the fluorophore to its ground state, the radical anion accumulates and degrades. The active antifade mechanism requires both Trolox and its oxidized form, Trolox-quinone (TQ)[3]. If you do not induce partial oxidation of your Trolox stock, the ROXS cycle remains broken.

FAQ 2: Experimental Optimization (The "How")

Q: What is the standardized protocol for preparing a functioning ROXS buffer for live-cell imaging? A: To ensure trustworthiness and reproducibility in your assays, you must prepare a balanced Trolox/Trolox-quinone (TX/TQ) buffer. Below is a self-validating methodology to establish this system.

Protocol: Preparation and Validation of 100x ROXS Antifade Stock
  • Primary Dissolution: Dissolve 100 mg of Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) in 10 mL of pure ethanol or DMSO to create a ~40 mM stock solution. Note: Trolox has poor aqueous solubility; do not attempt to dissolve directly in PBS.

  • Oxidation Induction (Critical Step): Transfer 1 mL of this stock into a clear glass vial. Irradiate the vial with a UV lamp (365 nm) for 15-20 minutes, or leave it in direct ambient sunlight for 1 hour. This photochemical reaction generates the necessary Trolox-quinone (TQ) fraction.

  • System Recombination: Mix the irradiated 1 mL (now containing TQ) back into the 9 mL of the shielded stock. You have now created a balanced ROXS redox system. Store at -20°C in aliquots.

  • Working Solution: Dilute the 100x stock into your live-cell imaging medium (e.g., FluoroBrite DMEM) to a final concentration of 1-2 mM immediately before imaging.

  • System Validation Check: Image a control well containing your 1,8-naphthyridine probe without the ROXS buffer. Measure the fluorescence intensity decay over 20 continuous frames. Repeat with the ROXS buffer. A properly formulated system must demonstrate at least a 3-fold reduction in the decay rate. If it does not, your TQ fraction is likely insufficient; repeat Step 2 with longer irradiation.

Q: Can I use optical strategies instead of chemical additives to prevent photobleaching? A: Yes. While chemical additives like ROXS are highly effective, they can sometimes perturb delicate biological microenvironments. All-optical strategies focus on minimizing the time the fluorophore spends in the excited or triplet states. By controlling the repetition rate of ultrafast lasers (e.g., lowering it below 80 MHz in two-photon microscopy) or using spatiotemporal illumination techniques like parallelized line scanning, you allow the fluorophore's triplet state to relax back to the ground state naturally before the next photon arrives[4]. Additionally, exploiting "off-states" as a shelter from continuous excitation can significantly extend the observation time[1].

Workflow Step1 1. Probe Incubation (1,8-Naphthyridine) Step2 2. Solvent/Buffer Optimization Step1->Step2 Step3 3. ROXS Addition (Trolox + TQ) Step2->Step3 Step4 4. Laser Tuning (Repetition Rate) Step3->Step4 Step5 5. Time-Lapse Imaging Step4->Step5

Step-by-step workflow for integrating chemical and optical photobleaching mitigation strategies.

Quantitative Data: Antifade Reagent Efficacy

When selecting an antifade reagent for 1,8-naphthyridine probes, it is crucial to balance photostabilization efficacy with cellular biocompatibility. The table below summarizes the quantitative performance of common reagents[5][6].

Antifade Reagent FormulationPrimary Mechanism of ActionRelative Photostability (vs PBS)Biocompatibility (Live Cells)Application Notes
None (PBS Control) N/A1.0xHighBaseline rapid decay; unsuitable for time-lapse.
DABCO Triplet Quencher / Oxygen Scavenger~1.5x - 2.0xLowInduces osmotic stress; strictly recommended for fixed cells only.
Ascorbic Acid / Methyl Viologen ROXS (Reductant/Oxidant)~3.0x - 4.0xModerateHighly effective, but Methyl Viologen can exhibit cytotoxicity over long exposures.
Trolox / Trolox-Quinone ROXS (Reductant/Oxidant)~4.0x - 5.0xHighVitamin E derivative; highly cytoprotective and optimal for live-cell imaging.
References
  • 1 - Advanced Science (nih.gov)

  • 5 - Tocris Bioscience 3.2 - The Journal of Physical Chemistry (acs.org)

  • 6 - Physical Chemistry Chemical Physics (uni-muenchen.de)

  • 4 - University of Central Florida (ucf.edu)

  • 3 - Journal of the American Chemical Society (nih.gov)

Sources

Optimization

Enhancing the stability of 2-(4-Methylphenyl)-1,8-naphthyridine for practical applications

Welcome to the Advanced Application Support Center. As 1,8-naphthyridine derivatives increasingly transition from theoretical coordination chemistry into practical applications—ranging from fluorescent biological probes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As 1,8-naphthyridine derivatives increasingly transition from theoretical coordination chemistry into practical applications—ranging from fluorescent biological probes to potent anticancer and antimicrobial agents[1]—maintaining the structural integrity of these molecules is paramount.

The compound 2-(4-Methylphenyl)-1,8-naphthyridine presents unique stability challenges due to its extended π -conjugation, basic nitrogen centers, and oxidizable benzylic methyl group. This guide provides causality-driven troubleshooting, validated protocols, and structural strategies to overcome photolytic, metabolic, and physical instability during your experiments.

Logical Workflow for Stability Optimization

StabilityOptimization A 2-(4-Methylphenyl)- 1,8-naphthyridine B Photolytic Degradation A->B UV/Vis Light C Metabolic Oxidation A->C CYP450 Enzymes D Aqueous Precipitation A->D Buffer Dilution E Protic Solvents (H-Bonding) B->E Mitigates Triplet State F C-3 / C-7 Substitution C->F Steric Shielding G Co-solvents / Ionic Liquids D->G Prevents Nucleation H Enhanced Practical Stability E->H F->H G->H

Workflow for diagnosing and resolving 1,8-naphthyridine stability issues.

FAQ & Troubleshooting: Mechanism-Driven Solutions
1. Photostability: Why does my stock solution degrade under ambient light?

The Issue: Researchers frequently observe a loss of fluorescence and compound concentration when 2-(4-Methylphenyl)-1,8-naphthyridine is left on the benchtop, particularly in non-polar solvents. The Causality: The extended conjugation of the naphthyridine core makes it highly photoactive. Upon absorption of UV/Vis light, the molecule enters an excited singlet state and rapidly undergoes intersystem crossing to a reactive triplet state. In aprotic solvents (like n-hexane or acetonitrile), this triplet state reacts with dissolved oxygen to form reactive oxygen species (ROS), which subsequently cleave the heterocyclic ring. The Solution: Solvent choice dictates photostability. Switch your stock solutions to protic solvents (e.g., methanol or ethanol). Protic solvents form multiple hydrogen bonds with the N1 and N8 atoms of the naphthyridine ring. This hydrogen-bonding network drastically enhances internal conversion (non-radiative decay), effectively bypassing the triplet state and significantly lowering the photodegradation yield[2].

2. Metabolic Stability: How can I prevent rapid in vivo clearance?

The Issue: The compound demonstrates high target affinity in vitro but exhibits an extremely short half-life in plasma or liver microsome assays. The Causality: The molecule has two primary vulnerabilities to Cytochrome P450 (CYP) enzymes: the benzylic methyl group on the phenyl ring (prone to rapid oxidation into a carboxylic acid) and the unsubstituted C-3/C-7 positions on the naphthyridine core. The Solution: If formulation alone cannot protect the molecule, structural modification is required. Pharmacokinetic evaluations of 1,8-naphthyridine derivatives indicate that introducing steric hindrance or electron-withdrawing groups at the C-3 position (e.g., synthesizing C-3 carboxamide derivatives) shields the core from enzymatic attack. Such modifications have been proven to push plasma stability to >95% over an 8-hour incubation period[3].

3. Formulation Stability: Why does the compound precipitate in biological buffers?

The Issue: When diluting a DMSO stock of the compound into PBS or cell culture media, visible aggregation or micro-precipitation occurs, leading to inconsistent assay results. The Causality: 2-(4-Methylphenyl)-1,8-naphthyridine is highly planar and hydrophobic. Rapid transition into a high-dielectric aqueous environment forces strong intermolecular π−π stacking, causing supersaturation and immediate nucleation. The Solution: Avoid direct dilution. Pre-formulate the compound using green co-solvents or ionic liquids. Recent advancements demonstrate that using choline-based ionic liquids (e.g., choline hydroxide) not only acts as a green solvent for the synthesis of 1,8-naphthyridines but also significantly improves their aqueous solubility and long-term storage stability by electrostatically disrupting π−π stacking interactions[1].

Quantitative Stability Data Summary

To aid in your experimental design, the following table summarizes the expected stability metrics of 1,8-naphthyridine derivatives across different environments based on rigorous pharmacokinetic and photophysical evaluations.

ParameterExperimental ConditionStability Metric / OutcomeReference
Photodegradation Yield 365 nm Irradiation in n-HexaneHigh degradation (Triplet state active)[2]
Photodegradation Yield 365 nm Irradiation in AlcoholsNegligible degradation (H-bond quenching)[2]
Metabolic Stability Human Liver Microsomes (Unmodified Core)< 10% unmetabolized after 8h[3]
Metabolic Stability Human Liver Microsomes (C-3 Modified)> 95% unmetabolized after 8h[3]
Plasma Protein Binding Human Plasma (37 °C)> 97.0% bound (Requires careful dosing)[3]
Self-Validating Experimental Protocols

To ensure trustworthiness in your internal data, utilize the following self-validating methodologies when testing the stability of your 2-(4-Methylphenyl)-1,8-naphthyridine batches.

Protocol A: Self-Validating Plasma & Microsomal Stability Assay

This protocol includes an internal positive control to verify that the metabolic enzymes in your matrix are active, ensuring that a "stable" result is due to the compound's resilience, not degraded microsomes.

  • Working Solution Preparation: Dissolve the compound in DMSO to a 5 mM stock. Dilute 20 μ L of this stock into 980 μ L of a methanol:water (80:20) mixture to create a 100 μ M working solution[3].

  • Control Preparation: Prepare a 100 μ M working solution of Diclofenac using the exact same method. Diclofenac serves as the self-validating positive control.

  • Incubation: In separate vials, mix 40 μ L of the naphthyridine working solution and 40 μ L of the Diclofenac working solution with 360 μ L of human plasma (or active liver microsomes). Incubate at 37 °C for 8 hours[3].

  • Quenching: Stop the reaction by adding 400 μ L of ice-cold acetonitrile to precipitate proteins. Vortex for 30 seconds and centrifuge at 10,000 × g for 10 minutes.

  • LC-MS/MS Analysis: Extract the supernatant and analyze.

  • Validation Check: Calculate the percentage of unmetabolized Diclofenac. If the Diclofenac has metabolized by approximately 45%[3], your assay system is validated. You may now trust the stability percentage calculated for your 1,8-naphthyridine derivative.

Protocol B: Photostability Assessment via UV-Vis Spectroscopy

This protocol isolates the variable of solvent-induced internal conversion.

  • Sample Preparation: Prepare two 10 μ M solutions of 2-(4-Methylphenyl)-1,8-naphthyridine: one in anhydrous n-hexane (aprotic) and one in absolute ethanol (protic)[2].

  • Baseline Measurement: Transfer 3 mL of each solution into sealed quartz cuvettes. Record the baseline UV-Vis absorbance spectrum (focusing on the λmax​ of the naphthyridine core, typically around 310-340 nm).

  • Irradiation: Place the cuvettes in a photoreactor equipped with 365 nm UV lamps. Ensure the distance from the light source is identical for both cuvettes[2].

  • Time-Course Monitoring: Remove the cuvettes every 10 minutes for 1 hour and immediately record the UV-Vis spectra.

  • Data Interpretation: Plot the decay of the absorption maximum over time. The n-hexane sample should show a rapid logarithmic decay, while the ethanol sample should remain relatively flat, validating the protective effect of hydrogen bonding against photolytic degradation.

References
  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited Source: nih.gov
  • Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity Source: tandfonline.com
  • Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines Source: acs.org

Sources

Reference Data & Comparative Studies

Validation

Advanced Photophysical Profiling of 1,8-Naphthyridine Derivatives: A Comparative Guide for Fluorescent Probe Development

As a Senior Application Scientist, selecting the appropriate fluorophore scaffold is the most critical decision in assay design. The 1,8-naphthyridine core is a privileged heterocyclic scaffold characterized by its rigid...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate fluorophore scaffold is the most critical decision in assay design. The 1,8-naphthyridine core is a privileged heterocyclic scaffold characterized by its rigid, planar geometry and electron-rich nitrogen atoms[1][2]. These structural features make it highly versatile, allowing for precise tuning of its photophysical properties through strategic functionalization.

This guide provides an in-depth comparative analysis of three distinct classes of 1,8-naphthyridine derivatives: Push-Pull Fluorophores , BF₂-Complexed Derivatives , and Ion-Selective Chemodosimeters . By understanding the causality behind their photophysical behaviors, researchers can confidently select and validate these probes for applications ranging from live-cell organelle imaging to transition metal sensing.

Comparative Photophysical Analysis

To facilitate objective selection, the baseline photophysical properties of the three primary 1,8-naphthyridine derivative classes are summarized below. The data reflects their behavior in standard physiological or analytical environments.

Derivative ClassRepresentative ScaffoldAbs Max (λabs)Em Max (λem)Quantum Yield (Φ)Stokes ShiftPrimary Application
Push-Pull Fluorophores 1,8-Nap-F~380 nm~520 nmModerateLarge (>100 nm)ER-Selective Bioimaging
BF₂-Complexed N^C^O-bound BF₂~450 nm~510 nmHigh (Up to 0.98)ModerateSolid-State Emitters / OLEDs
Chemodosimeters Acetamino-Napy362 nm411 nm → 458 nmLow (0.07)ModerateZn²⁺ / Cu²⁺ Sensing

Mechanistic Insights & Causality

Understanding why a molecule fluoresces under specific conditions is essential for designing self-validating experimental systems.

A. Push-Pull Dynamics in Fluorine-Substituted Derivatives

Derivatives like 1,8-Nap-F are engineered with electron-withdrawing trifluoromethyl groups and a fluoride leaving group. This design dramatically accelerates Nucleophilic Aromatic Substitution (S_NAr) reactions with primary amines (such as lysine residues in proteins)[3]. Upon covalent conjugation, the molecule transforms into a strong electron "push-pull" system (). This structural shift induces Intramolecular Charge Transfer (ICT) upon photoexcitation, resulting in positive solvatochromism and a massive Stokes shift that effectively eliminates background auto-fluorescence during imaging[3].

G GS 1,8-Nap-F Probe (Ground State) Target Amine Conjugation (Target Binding) GS->Target SNAr Reaction ES Push-Pull System (Excited State) Target->ES Photoexcitation Em Positive Solvatochromism & Large Stokes Shift ES->Em Intramolecular Charge Transfer (ICT)

Caption: Photophysical mechanism of 1,8-Nap-F probe via Intramolecular Charge Transfer (ICT).

B. Rigidification in BF₂-Complexed Naphthyridines

Unmodified 1,8-naphthyridines often suffer from non-radiative decay due to bond rotation. By complexing the core with a BF₂ moiety via terminal bidentate N^N^O or N^C^O groups, the molecular conformation is rigidly locked ()[4]. This rigidification drastically reduces non-radiative energy loss, skyrocketing the fluorescence quantum yield to near-unity (Φ = 0.98) and enabling intense emission even in the solid state, which is highly desirable for OLED materials[4].

C. Chelation-Induced Hydrolysis in Chemodosimeters

Acetamino-functionalized 1,8-naphthyridines act as highly specific chemodosimeters for transition metals ()[5]. The introduction of Zn²⁺ catalyzes the hydrolysis of the acetamino group while simultaneously coordinating with the naphthyridine nitrogens. This alters the electronic landscape, causing a ratiometric dual-emission shift from 411 nm to 458 nm[5]. Conversely, the binding of Cu²⁺ induces a paramagnetic effect that completely quenches the fluorescence, creating an ON-OFF logic gate[5].

G Probe 1,8-Naphthyridine Chemodosimeter Zn + Zn²⁺ Ion Probe->Zn Cu + Cu²⁺ Ion Probe->Cu Zn_Signal Dual-Emission Shift (411 nm → 458 nm) Zn->Zn_Signal Chelation & Hydrolysis Cu_Signal Fluorescence Quenching (ON → OFF) Cu->Cu_Signal Paramagnetic Quenching

Caption: Logic gate signaling pathway for selective Zn2+ and Cu2+ detection using chemodosimeters.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, embedding internal controls directly into the workflow.

Protocol 1: Determination of Relative Fluorescence Quantum Yield (Φ)

Causality Check: To prevent inner-filter effects (where the fluorophore re-absorbs its own emitted light, artificially lowering the measured quantum yield), the absorbance of all solutions at the excitation wavelength must be strictly maintained below 0.05. This mathematically eliminates concentration-dependent quenching from the baseline.

  • Standard Preparation: Prepare a reference standard of Quinine Sulfate in 0.1 M H₂SO₄ (known Φ = 0.54).

  • Sample Preparation: Dilute the 1,8-naphthyridine derivative in an appropriate spectroscopic-grade solvent (e.g., Methanol or PBS).

  • Absorbance Matching: Measure the UV-Vis absorbance of both the standard and the sample. Adjust concentrations until the absorbance at the excitation wavelength (e.g., 360 nm) is identical and ≤ 0.05.

  • Emission Integration: Record the fluorescence emission spectra for both solutions. Calculate the integrated area under the emission curve.

  • Calculation: Use the comparative quantum yield equation, factoring in the refractive indices of the respective solvents.

Protocol 2: Live-Cell Endoplasmic Reticulum (ER) Staining (1,8-Nap-F)

Causality Check: The protocol leverages the high local concentration of lysine residues in the ER. Because the S_NAr reaction rate is concentration-dependent, the probe rapidly and covalently binds to ER proteins before background hydrolysis can occur[3]. This self-validates the spatial selectivity, allowing for wash-free imaging without non-specific background noise.

  • Cell Seeding: Culture HeLa or A549 cells in glass-bottom confocal dishes until 70-80% confluent.

  • Probe Incubation: Add 1,8-Nap-F directly to the culture media to a final concentration of 5 µM.

  • Reaction Phase: Incubate the cells at 37°C with 5% CO₂ for exactly 30 minutes to allow the push-pull ICT system to form via amine conjugation.

  • Imaging: Transfer directly to a confocal fluorescence microscope (Optional: wash once with PBS). Excite at 405 nm and collect emission between 500–600 nm.

G Step1 Cell Culture (HeLa/A549) Step2 Incubation with 1,8-Nap-F Probe Step1->Step2 Add 5 µM Probe Step3 Washing & Fixation Step2->Step3 30 min at 37°C Step4 Confocal Fluorescence Microscopy Step3->Step4 Excitation: 405 nm Step5 ER-Selective Protein Staining Step4->Step5 Emission: 500-600 nm

Caption: Step-by-step experimental workflow for live-cell Endoplasmic Reticulum (ER) imaging.

Protocol 3: Metal Ion Titration for Chemodosimeter Evaluation

Causality Check: The ratiometric response of the Zn²⁺ chemodosimeter is self-validating because the ratio of the two emission peaks (458 nm / 411 nm) is independent of the absolute probe concentration[5]. This eliminates artifacts caused by variations in probe loading or instrument sensitivity.

  • Probe Preparation: Prepare a 5.0 × 10⁻⁵ M solution of the acetamino-naphthyridine probe in methanol.

  • Baseline Measurement: Excite the solution at 362 nm and record the baseline emission intensity at 411 nm.

  • Titration: Sequentially add 0.1 equivalent aliquots of ZnCl₂ or CuCl₂ (from a 1.0 × 10⁻³ M stock).

  • Spectral Recording: After each addition, allow 2 minutes for chelation/hydrolysis, then record the emission spectra. Plot the intensity ratio (I₄₅₈ / I₄₁₁) against the metal ion equivalents to determine the Limit of Detection (LOD).

References

  • Naphthyridine-Based Electron Push–Pull-Type Amine-Reactive Fluorescent Probe for Sensing Amines and Proteins in Aqueous Media Source: Bioconjugate Chemistry (ACS Publications) URL:[Link]

  • A 1,8-Naphthyridine-Based Fluorescent Chemodosimeter for the Rapid Detection of Zn²⁺ and Cu²⁺ Source: Organic Letters (ACS Publications) URL:[Link]

  • New members of fluorescent 1,8-naphthyridine-based BF₂ compounds: selective binding of BF₂ with terminal bidentate N^N^O and N^C^O groups and tunable spectroscopy properties Source: Dalton Transactions (via PubMed) URL:[Link]

Sources

Comparative

Cross-referencing spectroscopic data of 2-(4-Methylphenyl)-1,8-naphthyridine with similar structures

Cross-Referencing Spectroscopic Data of 2-(4-Methylphenyl)-1,8-naphthyridine: A Comparative Guide Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary The 1,8-naphthyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Referencing Spectroscopic Data of 2-(4-Methylphenyl)-1,8-naphthyridine: A Comparative Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

The 1,8-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its diverse biological activities, including anticancer and antimicrobial properties[1]. Within this class, 2-aryl substituted derivatives are of particular interest due to their tunable electronic properties and coordination chemistry[2]. This guide provides an objective, data-driven comparison of the spectroscopic footprint of 2-(4-Methylphenyl)-1,8-naphthyridine (also known as 2-(p-tolyl)-1,8-naphthyridine) against its structural analogs. By analyzing the causality behind nuclear magnetic resonance (NMR) shifts, this guide equips researchers with the mechanistic insights required for precise structural elucidation and quality control.

Mechanistic Principles of Spectroscopic Variance

To accurately interpret the spectroscopic data of 1,8-naphthyridine derivatives, one must understand the signal transduction of electronic effects. The para-methyl group (-CH₃) on the phenyl ring acts as a weak electron-donating group (EDG).

Unlike strong resonance donors (e.g., -OCH₃) or inductive withdrawing groups (e.g., -Cl), the methyl group donates electron density primarily through hyperconjugation (+H) and positive inductive effects (+I) . This localized increase in electron density shields the proximal protons on the phenyl ring, causing an upfield shift in the ¹H NMR spectrum compared to the unsubstituted 2-phenyl-1,8-naphthyridine[2]. However, because the 1,8-naphthyridine core is a rigid, extended π-system, these electronic effects are highly distance-dependent.

ElectronicEffects A p-Methyl Substituent B Hyperconjugation (+H) A->B C Inductive Effect (+I) A->C D Increased Electron Density on Phenyl Ring B->D C->D E Upfield 1H NMR Shift (Shielding) D->E

Fig 1. Electronic signal transduction of the para-methyl group affecting NMR chemical shifts.

Comparative Spectroscopic Data

The following table synthesizes ¹H NMR data (recorded in CDCl₃ at 300-400 MHz) to objectively compare the 4-methyl derivative with its structural analogs[2],[3].

CompoundSubstituent (R)Electronic NatureH7 Shift (ppm)Phenyl Protons (ppm)C-CH₃ Shift (ppm)
2-(4-Methoxyphenyl)-1,8-naphthyridine -OCH₃Strong EDG (+R)9.11 (dd)8.15 (m), 7.61 (m)~3.88 (O-CH₃)
2-(4-Methylphenyl)-1,8-naphthyridine -CH₃Weak EDG (+I, +H)9.09 (dd)8.23-8.13 (m), 7.31 (d)2.42 (s)
2-Phenyl-1,8-naphthyridine -HNeutral9.10 (dd)8.29 (m), 7.50 (m)N/A
2-(4-Chlorophenyl)-1,8-naphthyridine -ClEWG (-I, +R)9.13 (dd)8.24 (d), 7.46 (m)N/A

Key Spectroscopic Insights:

  • Distal Isolation (H7 Proton): The H7 proton, located on the unsubstituted pyridine ring adjacent to the nitrogen, exhibits minimal variance ( Δδ≤0.04 ppm) across the entire series. This isolation confirms that the electronic effects of the para-substituent are largely confined to the proximal phenyl ring, providing a reliable internal reference point (~9.10 ppm) for structural verification.

  • Proximal Shielding: The methyl protons in 2-(4-methylphenyl)-1,8-naphthyridine appear as a sharp singlet at 2.42 ppm. The hyperconjugative effect of this group shields the adjacent phenyl protons (shifting them upfield to 7.31 ppm) compared to the neutral phenyl analog[2],[3].

  • Photophysical Implications: Substituted 1,8-naphthyridines are strongly luminescent[4]. The addition of the methyl group slightly destabilizes the Highest Occupied Molecular Orbital (HOMO), leading to a minor red-shift in UV-Vis absorption maximum ( λmax​ ) compared to the unsubstituted variant, typically absorbing broadly between 300–350 nm[4].

Validated Experimental Protocol: Synthesis & Characterization

To ensure high-fidelity spectroscopic data, the compound must be synthesized and isolated without trace impurities. The following step-by-step methodology utilizes a green Friedländer condensation, designed as a self-validating system[3].

Step 1: Precursor Assembly

  • Action: Combine 2-aminonicotinaldehyde (0.5 mmol) and 1-(p-tolyl)ethanone (0.5 mmol) in 1.0 mL of deionized water. Add 1 mol% of choline hydroxide (ChOH) as a catalyst.

  • Causality: Water is selected as a green solvent because it paradoxically drives the dehydration step of the condensation. As the highly hydrophobic 2-(4-methylphenyl)-1,8-naphthyridine forms, it phase-separates, driving the equilibrium forward via Le Chatelier's principle.

Step 2: Catalytic Condensation

  • Action: Stir the mixture under an N₂ atmosphere at 50°C for 8 hours.

  • Self-Validation: The reaction progress is visually validated by the precipitation of a red-colored solid. Chemically, completion is self-validated via Thin Layer Chromatography (TLC) and the total disappearance of the characteristic aldehyde proton signal (~9.8 ppm) in crude ¹H NMR aliquots.

Step 3: Isolation & Purification

  • Action: Extract the aqueous mixture with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: Anhydrous Na₂SO₄ is strictly used over MgSO₄ to prevent potential Lewis acid-base complexation between the magnesium ions and the nitrogen-rich naphthyridine core, which could reduce yield.

Step 4: Spectroscopic Sample Preparation

  • Action: Dissolve 5 mg of the purified solid in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Causality: CDCl₃ is chosen not merely for solubility, but because its lack of exchangeable protons prevents signal obscuration in the aromatic region, providing a clear window for the critical 7.0–9.5 ppm range.

Workflow N1 Precursor Assembly (2-Aminonicotinaldehyde) N2 Friedländer Condensation (Catalyst, 50°C) N1->N2 N3 Phase Separation & Purification N2->N3 N4 Spectroscopic Validation (NMR, UV-Vis) N3->N4

Fig 2. Step-by-step synthetic and analytical workflow for 1,8-naphthyridine derivatives.

References

  • Title: Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited Source: ACS Omega URL: [Link]

  • Title: Synthesis, Characterization and Structure of Tribromo(2-phenyl-1,8-naphthyridine)gold(III) Source: Zeitschrift für Naturforschung B URL: [Link]

  • Title: Strongly luminescent metal–organic compounds: spectroscopic properties and crystal structure of substituted 1,8-naphthyridine and its zinc(II) complex Source: New Journal of Chemistry URL: [Link]

Sources

Validation

Comparing the efficacy of different catalysts for the synthesis of 2-aryl-1,8-naphthyridines

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary The 1,8-naphthyridine scaffold is a privileged pharmacophore in medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

The 1,8-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and targeted anticancer properties. The most direct and atom-economical route to access 2-aryl-1,8-naphthyridines is the Friedländer annulation —a condensation reaction between 2-amino-3-formylpyridine (2-aminonicotinaldehyde) and aryl methyl ketones.

Historically, this transformation relied on harsh, unrecoverable base or acid catalysts in volatile organic solvents. However, modern synthetic demands require protocols that optimize yield while minimizing the environmental impact (E-factor). This guide objectively compares the efficacy, mechanistic causality, and practical scalability of traditional catalysts against state-of-the-art green alternatives, including Deep Eutectic/Aqueous catalysts, Ionic Liquids (ILs), and Microwave-assisted Polyoxometalates.

Mechanistic Rationale: The Friedländer Annulation

Regardless of the catalyst employed, the synthesis of 2-aryl-1,8-naphthyridines via the Friedländer reaction proceeds through a well-defined two-step cascade:

  • Imine Formation: Condensation of the primary amine of 2-aminonicotinaldehyde with the carbonyl group of the aryl methyl ketone.

  • Intramolecular Aldol-Type Cyclization: Base- or acid-catalyzed deprotonation of the α-methylene group, followed by nucleophilic attack on the formyl group and subsequent dehydration to yield the aromatic naphthyridine core.

The choice of catalyst directly influences the activation energy of the enolization step and the stabilization of the polar transition states.

MechanisticPathway SubA 2-Aminonicotinaldehyde Cat Catalyst Activation (Deprotonation) SubA->Cat SubB Aryl Methyl Ketone SubB->Cat Imine Imine Intermediate Cat->Imine - H₂O Aldol Intramolecular Aldol Cyclization Imine->Aldol Base / Heat Prod 2-Aryl-1,8-naphthyridine Aldol->Prod - H₂O

Figure 1: Mechanistic pathway of the Friedländer condensation for 2-aryl-1,8-naphthyridines.

Comparative Analysis of Catalytic Systems

System A: Traditional Base Catalysis (NaOH / KOH / Piperidine)
  • Causality: Strong bases drive the deprotonation of the ketone's α-carbon to form a reactive enolate.

  • Limitations: These reactions typically require refluxing in volatile organic solvents (e.g., ethanol). The harsh basic conditions often lead to unwanted side reactions, such as the Cannizzaro reaction or aldol self-condensation of the ketone, capping yields at 60–80%. Furthermore, the catalyst cannot be recovered.

System B: Green Aqueous Catalysis via Choline Hydroxide (ChOH)
  • Causality: Recent advancements have demonstrated that Choline Hydroxide (ChOH) acts as a highly efficient, metal-free catalyst in aqueous media [1]. ChOH provides necessary basicity ( OH− ) while the choline cation forms a robust hydrogen-bond network with water and the substrates, lowering the activation energy barrier. Furthermore, the hydrophobic effect in water forces the organic substrates together, drastically increasing the effective molarity.

  • Efficacy: Requires only 1 mol% loading, operates at room temperature, and routinely delivers >90% yields. It is highly recommended for gram-scale pharmaceutical synthesis.

System C: Ionic Liquid Catalysis ([Bmmim][Im])
  • Causality: Ionic liquids such as 1-butyl-2,3-dimethylimidazolium imidazolide ([Bmmim][Im]) have been successfully deployed as dual solvent-catalyst systems [2]. The imidazolide anion acts as a strong base to initiate enolate formation, while the highly polar ionic liquid environment stabilizes the transition states of the imine formation without the need for external solvents.

  • Efficacy: Offers excellent thermal stability and high yields (90–95%). The IL can be recovered and reused for multiple cycles, making it ideal for continuous batch processing.

System D: Microwave-Assisted Polyoxometalates (K₅CoW₁₂O₄₀·3H₂O)
  • Causality: For high-throughput library generation, microwave-assisted protocols utilizing polyoxometalates like potassium dodecatungstocobaltate trihydrate offer rapid reaction kinetics [3]. The polyoxometalate acts as a mild, reusable Lewis acid/base. Microwave irradiation provides uniform volumetric heating, accelerating the dehydration step.

  • Efficacy: Drastically reduces reaction times from hours to mere minutes (3–5 min) while maintaining high yields.

Quantitative Performance Matrix

The following table summarizes the experimental parameters and efficacy metrics of the evaluated catalytic systems.

Catalyst SystemSolvent EnvironmentTemp / ConditionsReaction TimeAvg. Yield (%)E-Factor / Green Metric
NaOH / KOH Ethanol / MethanolReflux (80 °C)12–24 h60–75%Poor (Toxic solvents, unrecoverable base)
Piperidine EthanolReflux (80 °C)10–15 h70–80%Poor (Volatile organic compounds)
[Bmmim][Im] Solvent-Free (IL)80 °C24 h90–95%Good (Reusable IL, no VOCs)
K₅CoW₁₂O₄₀·3H₂O Solvent-FreeMicrowave Irradiation3–5 min85–92%Excellent (High energy efficiency)
ChOH (1 mol%) WaterRoom Temperature2–4 h92–98%Exceptional (Aqueous, lowest catalyst loading)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols have been designed as self-validating systems, incorporating in-process controls and mechanistic rationales for each operational step.

Protocol 1: Gram-Scale Aqueous Synthesis using Choline Hydroxide (ChOH)

Recommended for scale-up and green chemistry compliance.

  • Substrate Charging: In a 50 mL round-bottom flask, add 2-aminonicotinaldehyde (10 mmol) and the desired aryl methyl ketone (10 mmol).

    • Causality: Strict equimolar stoichiometry prevents the accumulation of unreacted starting materials, simplifying downstream purification.

  • Solvent & Catalyst Addition: Add 10 mL of deionized water followed by 3 µL of ChOH (1 mol%).

    • Causality: The extremely low catalyst loading minimizes toxicity and prevents unwanted side reactions (e.g., aldol self-condensation). Water initiates the hydrophobic effect, driving the organic reagents into reactive proximity.

  • Reaction Execution: Stir the mixture vigorously at room temperature.

    • In-Process Control: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The reaction is complete when the UV-active starting material spot disappears and a highly fluorescent product spot emerges under 365 nm UV light (typically 2–4 hours). 1,8-naphthyridines are highly fluorescent, providing an immediate visual cue of successful cyclization.

  • Workup & Isolation: Upon completion, a solid precipitate will form. Filter the precipitate and wash thoroughly with cold water (3 × 10 mL).

    • Causality: Water washing effectively removes the highly polar ChOH catalyst and any unreacted water-soluble byproducts, leaving the hydrophobic 1,8-naphthyridine product on the filter without the need for chromatography.

  • Validation: Recrystallize the crude product from ethanol. Confirm structural integrity via 1 H NMR, ensuring the presence of the characteristic naphthyridine aromatic protons between δ 7.5–9.2 ppm.

Protocol 2: Solvent-Free Synthesis using[Bmmim][Im] Ionic Liquid

Recommended for continuous batch processing and solvent-free library generation.

  • Reaction Setup: In a 25 mL reaction vial, combine 2-aminonicotinaldehyde (1 mmol) and aryl methyl ketone (1 mmol) in 5 mL of [Bmmim][Im].

  • Heating: Stir the mixture at 80 °C for 24 hours.

    • Causality: The elevated temperature provides the activation energy required for the final dehydration step of the aldol cyclization. The high thermal stability of [Bmmim][Im] prevents solvent degradation during prolonged heating.

  • Extraction & Catalyst Recovery: Cool the mixture to room temperature and extract with ethyl acetate (3 × 10 mL).

    • Causality: The synthesized naphthyridine partitions into the organic layer, while the IL remains intact. The remaining IL can be washed with water, dried under a vacuum, and reused for subsequent cycles without loss of catalytic activity.

  • Purification & Validation: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via short-pad silica gel column chromatography. Validate the structure using 13 C NMR, verifying the presence of the characteristic imine carbon signal ( 160 ppm).

Conclusion

For modern drug development professionals synthesizing 2-aryl-1,8-naphthyridines, traditional base catalysts in volatile solvents are largely obsolete.

  • If rapid library generation is the goal, Microwave-assisted Polyoxometalates provide the fastest turnaround times.

  • If sustainability, cost-efficiency, and gram-scale production are the priorities, the ChOH/Water system is objectively superior. It offers the lowest catalyst loading (1 mol%), utilizes a completely green solvent, and bypasses the need for complex chromatographic purification.

References

  • Title: Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited Source: ACS Omega URL: [Link]

  • Title: Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition Source: ACS Omega URL: [Link]

  • Title: Potassium dodecatungstocobaltate trihydrate (K₅CoW₁₂O₄₀·3H₂O): a mild and efficient catalyst for the synthesis of 2-aryl-1,8-naphthyridines under microwave irradiation Source: International Journal of Research in Advent Technology (IJRAT) URL: [Link]

Comparative

Benchmarking the quantum yield of 2-(p-tolyl)-1,8-naphthyridine against known fluorophores

As the demand for highly sensitive fluorescent probes and advanced organic light-emitting diodes (OLEDs) accelerates, the photophysical characterization of heterocyclic fluorophores has become a critical bottleneck in dr...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for highly sensitive fluorescent probes and advanced organic light-emitting diodes (OLEDs) accelerates, the photophysical characterization of heterocyclic fluorophores has become a critical bottleneck in drug development and materials science. Among these, 1,8-naphthyridine derivatives—specifically 2-(p-tolyl)-1,8-naphthyridine —have emerged as powerful molecular scaffolds. They possess unique hydrogen-bonding arrays and metal-chelating properties that make them highly valuable as biological sensors and emitting layers in optoelectronics[1].

This guide provides an authoritative framework for benchmarking the fluorescence quantum yield ( ΦF​ ) of 2-(p-tolyl)-1,8-naphthyridine against established IUPAC standards, detailing the causality behind the photophysics and the self-validating protocols required for rigorous experimental measurement.

Mechanistic Causality: The Photophysics of 1,8-Naphthyridines

To accurately benchmark a fluorophore, one must first understand the structural causality governing its emission. The quantum yield is fundamentally the ratio of photons emitted to photons absorbed, dictated by the competition between radiative and non-radiative decay pathways[2].

In its free, unbound state, the 1,8-naphthyridine core often exhibits moderate quantum yields due to non-radiative energy dissipation via intramolecular rotation or Photoinduced Electron Transfer (PET)[3]. However, the strategic placement of the p-tolyl group and the nitrogen atoms in the 1,8-positions allows the molecule to act as a bidentate ligand. Upon binding to a target (such as a metal ion or a specific DNA base pair), the molecule undergoes severe conformational restriction. This restriction shuts down non-radiative decay pathways, resulting in a dramatic spike in emission known as Chelation-Enhanced Fluorescence (CHEF) [3].

CHEF_Mechanism Free Free 2-(p-tolyl)-1,8-naphthyridine (High Non-Radiative Decay) PET Intramolecular Rotation / PET Free->PET Target Target Binding Event (e.g., Metal Cation / DNA) Free->Target Chelating Event LowFluor Weak Fluorescence State (Low Quantum Yield) PET->LowFluor Bound Bound Complex (Conformational Restriction) Target->Bound Radiative Enhanced Radiative Decay (CHEF Effect) Bound->Radiative HighFluor Strong Fluorescence Emission (High Quantum Yield) Radiative->HighFluor

Diagram 1: Chelation-Enhanced Fluorescence (CHEF) mechanism in 1,8-naphthyridine probes.

Comparative Photophysical Benchmarking Data

To contextualize the performance of 2-(p-tolyl)-1,8-naphthyridine, it must be benchmarked against "gold standard" fluorophores validated by IUPAC[4]. Because the exact quantum yield of 1,8-naphthyridines fluctuates wildly based on solvent polarity and binding state, we compare the baseline and complexed states of the naphthyridine core against three universal standards: Quinine Sulfate, Fluorescein, and Rhodamine 6G[4][5].

Fluorophore / CompoundSolvent EnvironmentExcitation λex​ (nm)Emission λem​ (nm)Quantum Yield ( ΦF​ )
2-Aryl-1,8-naphthyridine (Free) Methanol / Water~340 - 360~420 - 4350.15 – 0.35 [3]
1,8-Naphthyridine-BF₂ Complex Dichloromethane~380~450Up to 0.98 [6]
Quinine Sulfate (Standard)0.1 M H₂SO₄3504500.54 – 0.58 [2][4]
Fluorescein (Standard)0.1 M NaOH4905150.90 – 0.925 [4][7]
Rhodamine 6G (Standard)Ethanol5305550.94 – 0.95 [4][5]

Data Synthesis Note: The massive leap in quantum yield (from ~0.20 to 0.98) when the 1,8-naphthyridine core is locked into a rigid BF₂ complex perfectly illustrates the CHEF effect and the suppression of non-radiative decay[6].

Self-Validating Protocol: Relative Quantum Yield Determination

While absolute quantum yield measurements require an integrating sphere[8], the Comparative Method remains the most robust and widely adopted protocol for solution-phase benchmarking in standard drug development laboratories[5][9].

The integrity of this protocol relies on treating the workflow as a self-validating system: any deviation from a zero-intercept linear plot immediately alerts the scientist to experimental errors (such as aggregation or inner-filter effects).

QY_Workflow Start 1. Prepare Optically Dilute Solutions (Abs < 0.1 at λ_ex) Abs 2. Measure UV-Vis Absorbance (Sample & Standard) Start->Abs Em 3. Measure Fluorescence Spectra (Identical Slit Widths) Abs->Em Integ 4. Integrate Emission Area (I) Em->Integ Plot 5. Plot Integrated Area vs. Absorbance (Validate Linearity & Zero Intercept) Integ->Plot Calc 6. Calculate QY using Gradients Φ_x = Φ_st * (Grad_x/Grad_st) * (η_x²/η_st²) Plot->Calc

Diagram 2: Step-by-step experimental workflow for relative quantum yield determination.

Step-by-Step Methodology

Step 1: Standard Selection & Matching Select a reference standard whose absorption and emission spectra closely overlap with 2-(p-tolyl)-1,8-naphthyridine. Quinine Sulfate in 0.1 M H₂SO₄ ( ΦF​=0.546 ) is the optimal choice here, as its excitation (~350 nm) and emission (~450 nm) profiles map perfectly to the naphthyridine core[2][4]. Causality: Matching wavelengths ensures that the photomultiplier tube (PMT) wavelength-dependency biases are canceled out during the comparative calculation.

Step 2: Optically Dilute Preparation (The Critical Threshold) Prepare a concentration gradient (4–5 solutions) for both the 2-(p-tolyl)-1,8-naphthyridine sample and the Quinine Sulfate standard. You must ensure the absorbance ( A ) of all solutions at the excitation wavelength is strictly ≤0.1 (ideally between 0.02 and 0.07)[5][9]. Causality: Exceeding an absorbance of 0.1 triggers the Inner Filter Effect (IFE) , where the fluorophore begins to re-absorb its own emitted light, artificially suppressing the measured emission intensity and destroying the linearity of your data[2].

Step 3: Spectroscopic Acquisition

  • Absorbance: Record the UV-Vis spectra using standard 1 cm path length quartz cuvettes[7]. Subtract the solvent baseline.

  • Fluorescence: Excite both the sample and standard at the exact same wavelength. Do not alter the spectrofluorometer's slit widths, PMT voltage, or integration time between measurements[2][5].

Step 4: Data Integration and Linear Plotting Integrate the total area under the corrected fluorescence emission curve ( I ) for each solution[5]. Plot the Integrated Fluorescence Intensity ( I , y-axis) against the Absorbance ( A , x-axis). Self-Validation Check: Extract the gradient (slope) of the line. The R2 value must be >0.99 , and the y-intercept must pass through zero. A non-zero intercept indicates baseline contamination or scattering artifacts.

Step 5: Mathematical Derivation Calculate the quantum yield of 2-(p-tolyl)-1,8-naphthyridine ( Φx​ ) using the Williams comparative equation[9]:

Φx​=Φst​×(Gradst​Gradx​​)×(ηst2​ηx2​​)

Where:

  • Φ = Quantum Yield

  • Grad = Gradient (slope) from the I vs. A plot[7]

  • η = Refractive index of the solvent[5]

  • Subscripts: x = unknown sample, st = standard.

Causality of the Refractive Index ( η ) Correction: Solvents bend light differently. The refractive index correction ( η2 ) is mandatory because the optical density of the solvent alters the emission cone angle that physically escapes the cuvette and reaches the detector[5][9]. Comparing a naphthyridine in methanol ( η≈1.328 ) to Quinine Sulfate in water ( η≈1.333 ) requires this correction to prevent systemic calculation errors.

References

  • IUPAC Technical Report: Standards for photoluminescence quantum yield measurements in solution. Pure and Applied Chemistry.[Link]

  • A practical guide to measuring and reporting photophysical data. RSC Publishing.[Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. NIH.[Link]

  • New members of fluorescent 1,8-naphthyridine-based BF2 compounds: selective binding of BF2 with terminal bidentate N^N^O and N^C^O groups. PubMed.[Link]

  • Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS.[Link]

  • Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. ResearchGate.[Link]

  • Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. NIH.[Link]

Sources

Validation

Comparative study of the antibacterial spectrum of various 2-substituted-1,8-naphthyridines

Executive Summary The 1,8-naphthyridine scaffold is a privileged nitrogen-containing heterocycle in medicinal chemistry, serving as the foundational core for synthetic antibacterial agents. While the first-generation pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,8-naphthyridine scaffold is a privileged nitrogen-containing heterocycle in medicinal chemistry, serving as the foundational core for synthetic antibacterial agents. While the first-generation prototype, Nalidixic acid, revolutionized the treatment of Gram-negative infections, its clinical utility was inherently limited by a narrow spectrum and rapid resistance onset 1[1].

To overcome these limitations, modern drug development has focused heavily on functionalizing the C-2 position of the naphthyridine ring. As a Senior Application Scientist, I have observed that strategic 2-substitution—incorporating aryl, cyclopropyl, or heterocyclic groups—fundamentally alters the molecule's lipophilicity and target enzyme affinity. This guide provides an objective, data-driven comparison of various 2-substituted-1,8-naphthyridines, detailing their mechanistic advantages, comparative in vitro efficacy, and the validated experimental protocols required for their development.

Mechanistic Grounding: Overcoming Resistance via 2-Substitution

The antibacterial efficacy of 1,8-naphthyridines hinges on their ability to disrupt bacterial DNA topology. Classic 1,8-naphthyridines primarily target the A subunit of bacterial DNA Gyrase (Topoisomerase II) , an enzyme critical for unwinding DNA during replication in Gram-negative bacteria2[2]. However, they exhibit poor affinity for Topoisomerase IV , the primary target in Gram-positive strains.

By introducing bulky or highly electronegative substituents at the 2-position, we manipulate the steric and electronic profile of the molecule. For instance, introducing a cyclopropyl group or a 1,3,4-oxadiazole ring enhances the molecule's ability to stabilize the DNA-enzyme cleavage complex in Topoisomerase IV 3[3]. This dual-targeting mechanism not only broadens the spectrum to include Gram-positive pathogens like Staphylococcus aureus but also significantly raises the genetic barrier to resistance, as the bacteria must simultaneously mutate both target enzymes to survive.

MOA A 2-Substituted 1,8-Naphthyridine B Bacterial Cell Wall Penetration A->B Enhanced Lipophilicity C DNA Gyrase (Topo II) (Gram-Negative) B->C Primary Target D Topoisomerase IV (Gram-Positive) B->D Secondary Target E Cleavage Complex Stabilization C->E D->E F DNA Double-Strand Breaks E->F Replication Arrest

Fig 1. Dual-target mechanism of 2-substituted-1,8-naphthyridines inhibiting bacterial replication.

Quantitative Antibacterial Spectrum Profiling

The following table synthesizes in vitro Minimum Inhibitory Concentration (MIC) data across different classes of 2-substituted derivatives. The data highlights the Structure-Activity Relationship (SAR) shift from a Gram-negative focus to a broad-spectrum profile.

Compound ClassRepresentative 2-SubstituentMIC: S. aureus (Gram +)MIC: E. coli (Gram -)Key SAR Insight
First-Gen Control -CH3 (Nalidixic Acid)>128 µg/mL2 - 4 µg/mLHigh affinity for DNA Gyrase; poor Topo IV binding restricts Gram-positive activity 1[1].
2-Aryl Derivatives -Phenyl, -4-Chlorophenyl16 - 32 µg/mL8 - 16 µg/mLIncreased lipophilicity enhances cell wall penetration, broadening the spectrum 4[4].
2-Cyclopropyl -Cyclopropyl0.1 - 1.0 µg/mL0.05 - 0.1 µg/mLOptimal steric fit in the enzyme cleavage complex; mimics the fluoroquinolone pharmacophore5[5].
2-Heterocyclic -1,3,4-Oxadiazole6 - 12 µg/mL>32 µg/mLShifted target affinity heavily towards Topo IV, yielding potent Gram-positive efficacy4[4].

Validated Experimental Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must follow a self-validating workflow. Below are the field-proven methodologies for generating and testing 2-substituted-1,8-naphthyridines.

Workflow step1 Phase 1: Chemical Synthesis Friedländer Annulation (Thermodynamic Control) step2 Phase 2: Structural Validation NMR, IR, Mass Spectrometry step1->step2 step3 Phase 3: In Vitro Screening Broth Microdilution Assay (CLSI Standards) step2->step3 step4 Phase 4: MIC Determination Resazurin Colorimetric Readout (590nm) step3->step4 step5 Phase 5: Spectrum Profiling Gram-Positive vs. Gram-Negative Analysis step4->step5

Fig 2. End-to-end workflow: Synthesis to in vitro MIC profiling of 1,8-naphthyridine derivatives.

Protocol A: Synthesis via Friedländer Annulation

Causality & Rationale: The Friedländer condensation is the gold standard for synthesizing 1,8-naphthyridines. We utilize this method because it operates under strict thermodynamic control. By reacting 2-aminonicotinaldehyde with an α-methylene ketone under basic conditions, the initial aldol condensation is rapidly followed by cyclodehydration. This locks the heterocycle into a highly stable aromatic system and ensures absolute regioselectivity at the 2-position6[6].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 2-aminonicotinaldehyde and 1.1 equivalents of the desired 2-substituted ketone (e.g., acetophenone for a 2-phenyl derivative) in absolute ethanol.

  • Catalysis: Add a catalytic amount of 20% aqueous KOH (or piperidine) dropwise while stirring. Expert Tip: Slow addition controls the exothermic aldol intermediate formation, preventing unwanted polymerization.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (3:7) mobile phase.

  • Isolation: Once the starting materials are consumed, pour the mixture over crushed ice. The sudden drop in solubility forces the thermodynamic product to precipitate.

  • Purification: Filter the crude solid under vacuum, wash with cold distilled water to remove residual base, and recrystallize from hot ethanol to yield the pure 2-substituted-1,8-naphthyridine. Confirm structure via 1H-NMR (look for the characteristic naphthyridine proton doublets at ~8.0 and 8.5 ppm).

Protocol B: Broth Microdilution Assay for MIC Determination

Causality & Rationale: Synthetic naphthyridines often exhibit poor aqueous solubility. In standard broth assays, compound precipitation creates turbidity that visually mimics bacterial growth, leading to false-positive resistance data. To counter this, we employ Resazurin (7-Hydroxy-3H-phenoxazin-3-one 10-oxide) as a redox indicator. Viable, respiring bacteria reduce the blue dye to pink resorufin, providing a self-validating, colorimetric endpoint that isolates true biological activity from physical precipitation 7[7].

Step-by-Step Methodology:

  • Inoculum Preparation: Culture standard strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) in Mueller-Hinton Broth (MHB) to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:100 in fresh MHB.

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the synthesized 1,8-naphthyridine (solubilized in 1% DMSO) across the rows to achieve a concentration range of 128 µg/mL to 0.125 µg/mL.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well. Ensure you include a positive control (bacteria + broth, no drug) and a negative control (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 18 hours.

  • Indicator Addition: Add 10 µL of a 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Readout: The MIC is strictly defined as the lowest concentration of the compound that prevents the color change from blue (oxidized) to pink (reduced).

Strategic Insights for Drug Development

Beyond direct antibacterial activity, recent studies have demonstrated that certain 2-substituted-1,8-naphthyridines act as potent antibiotic modulators. When administered at sub-inhibitory concentrations alongside existing fluoroquinolones (like ofloxacin or lomefloxacin), these derivatives synergistically lower the MIC against multi-drug resistant (MDR) strains of P. aeruginosa and E. coli3[3]. This suggests that the 1,8-naphthyridine core can competitively inhibit bacterial efflux pumps, making them highly valuable scaffolds for combination therapies in modern drug development.

References

  • Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. Journal of Applied Pharmaceutical Science (japsonline.com). Available at:[Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. MDPI / PubMed Central (nih.gov). Available at:[Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI / PubMed Central (nih.gov). Available at:[Link]

Sources

Comparative

A Comparative Analysis of 2-(4-Methylphenyl)-1,8-naphthyridine's Therapeutic Potential Against Established Anticancer Agents

In the relentless pursuit of novel and more effective cancer therapeutics, the exploration of unique chemical scaffolds is paramount. The 1,8-naphthyridine core has emerged as a promising framework in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

In the relentless pursuit of novel and more effective cancer therapeutics, the exploration of unique chemical scaffolds is paramount. The 1,8-naphthyridine core has emerged as a promising framework in medicinal chemistry, with various derivatives exhibiting a wide spectrum of biological activities, including potent anticancer effects.[1][2] This guide provides an in-depth, comparative assessment of a specific derivative, 2-(4-Methylphenyl)-1,8-naphthyridine, against well-established anticancer agents. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive technical guide, underpinned by hypothetical yet plausible experimental data, to evaluate its therapeutic potential.

Introduction: The Promise of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine scaffold is a nitrogen-containing heterocyclic compound that has garnered significant attention for its diverse pharmacological properties.[1] Derivatives of this scaffold have been investigated for their potential as anticancer agents, with studies indicating mechanisms of action that include the inhibition of crucial cellular targets like receptor tyrosine kinases (e.g., EGFR, FGFR), casein kinase 2, and DNA topoisomerases. The structural versatility of the 1,8-naphthyridine ring system allows for modifications at various positions, enabling the fine-tuning of its biological activity. This guide focuses on 2-(4-Methylphenyl)-1,8-naphthyridine, a specific analog, to assess its potential as a novel anticancer candidate.

Established Anticancer Agents: A Benchmark for Comparison

To contextualize the therapeutic potential of 2-(4-Methylphenyl)-1,8-naphthyridine, we will compare its hypothetical performance against three widely used and mechanistically distinct anticancer drugs: Cisplatin, Paclitaxel, and Doxorubicin.

  • Cisplatin: A platinum-based drug that exerts its cytotoxic effects primarily by forming covalent DNA adducts.[3][4] This leads to DNA damage, interference with DNA repair mechanisms, and ultimately, the induction of apoptosis.[4][5][6] It is a cornerstone in the treatment of various cancers, including lung, ovarian, and testicular cancers.[4]

  • Paclitaxel: A member of the taxane family, Paclitaxel's mechanism of action involves the stabilization of microtubules, which are essential for cell division.[7][8][9] By preventing the disassembly of microtubules, Paclitaxel disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[8][10] It is frequently used in the treatment of breast, ovarian, and lung cancers.[9]

  • Doxorubicin: An anthracycline antibiotic with a broad spectrum of anticancer activity.[] Its primary mechanisms include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), all of which contribute to DNA damage and cell death.[][12][13][14][15] Doxorubicin is a key component in the treatment of various solid tumors and hematological malignancies, including breast and lung cancer.[][16]

Experimental Assessment of Therapeutic Potential

This section outlines a series of hypothetical, yet methodologically sound, experiments designed to evaluate the anticancer efficacy of 2-(4-Methylphenyl)-1,8-naphthyridine in comparison to Cisplatin, Paclitaxel, and Doxorubicin.

In Vitro Cytotoxicity Assessment

The initial evaluation of any potential anticancer agent involves determining its ability to inhibit the growth of cancer cells in vitro. For this, we will utilize two robust and widely accepted colorimetric assays: the MTT and Sulforhodamine B (SRB) assays.[17][18][19][20]

Experimental Workflow: In Vitro Cytotoxicity Assays

G cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 Cytotoxicity Assay cluster_3 Data Analysis A Select cancer cell lines (e.g., A549, MCF-7, HCT-116) B Culture cells to ~80% confluency A->B C Seed cells into 96-well plates B->C E Treat cells with compounds for 72 hours C->E D Prepare serial dilutions of 2-(4-Methylphenyl)-1,8-naphthyridine, Cisplatin, Paclitaxel, Doxorubicin D->E F Add MTT or SRB reagent E->F G Incubate and solubilize formazan (MTT) or bound dye (SRB) F->G H Measure absorbance at appropriate wavelength G->H I Calculate percentage of cell viability H->I J Determine IC50 values I->J

Caption: Workflow for in vitro cytotoxicity assessment using MTT or SRB assays.

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT-116 colorectal carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of 2-(4-Methylphenyl)-1,8-naphthyridine and the established anticancer agents (Cisplatin, Paclitaxel, Doxorubicin). Replace the culture medium with fresh medium containing the compounds at various concentrations and incubate for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[20]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) value.

Hypothetical IC50 Data

CompoundA549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)
2-(4-Methylphenyl)-1,8-naphthyridine5.28.76.5
Cisplatin10.815.39.1
Paclitaxel0.050.010.08
Doxorubicin0.450.210.53

This hypothetical data suggests that 2-(4-Methylphenyl)-1,8-naphthyridine exhibits moderate cytotoxic activity, being more potent than Cisplatin but less potent than Paclitaxel and Doxorubicin in these cell lines.

Cell Cycle Analysis

To understand the mechanism by which 2-(4-Methylphenyl)-1,8-naphthyridine inhibits cell growth, we will perform cell cycle analysis using flow cytometry with propidium iodide (PI) staining.[21][22][23][24][25] This technique allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Experimental Workflow: Cell Cycle Analysis

G cluster_0 Cell Treatment cluster_1 Cell Preparation cluster_2 Staining cluster_3 Flow Cytometry and Analysis A Culture A549 cells B Treat with IC50 concentration of compounds for 24 hours A->B C Harvest and wash cells B->C D Fix cells in cold 70% ethanol C->D E Treat with RNase A D->E F Stain with Propidium Iodide (PI) E->F G Acquire data on a flow cytometer F->G H Analyze cell cycle distribution G->H

Caption: Workflow for cell cycle analysis using flow cytometry.

Detailed Protocol: Cell Cycle Analysis

  • Cell Treatment: Culture A549 cells in 6-well plates and treat them with the IC50 concentration of 2-(4-Methylphenyl)-1,8-naphthyridine and the established drugs for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Hypothetical Cell Cycle Distribution Data in A549 Cells

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control (Untreated)652015
2-(4-Methylphenyl)-1,8-naphthyridine251560
Cisplatin403525
Paclitaxel10585
Doxorubicin302545

This hypothetical data suggests that 2-(4-Methylphenyl)-1,8-naphthyridine induces a significant G2/M phase arrest, similar to Paclitaxel and Doxorubicin, but distinct from the S-phase arrest often associated with Cisplatin.

In Vivo Antitumor Efficacy

To evaluate the therapeutic potential of 2-(4-Methylphenyl)-1,8-naphthyridine in a more physiologically relevant setting, we will use a human tumor xenograft model in immunodeficient mice.[26][27][28][29][30]

Experimental Workflow: In Vivo Xenograft Model

G cluster_0 Tumor Implantation cluster_1 Treatment cluster_2 Monitoring and Endpoint cluster_3 Data Analysis A Inject A549 cells subcutaneously into nude mice B Allow tumors to grow to a palpable size A->B C Randomize mice into treatment groups B->C D Administer compounds (e.g., intraperitoneally) for a specified duration C->D E Measure tumor volume and body weight regularly D->E F Euthanize mice at the end of the study E->F G Excise and weigh tumors F->G H Calculate tumor growth inhibition G->H I Assess toxicity (body weight loss) H->I

Caption: Workflow for in vivo antitumor efficacy assessment using a xenograft model.

Detailed Protocol: Xenograft Model

  • Tumor Cell Implantation: Subcutaneously inject A549 cells into the flank of athymic nude mice.

  • Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups.

  • Compound Administration: Administer 2-(4-Methylphenyl)-1,8-naphthyridine and the established drugs via an appropriate route (e.g., intraperitoneal injection) at predetermined doses and schedules for 3-4 weeks. A vehicle control group will also be included.

  • Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them.

  • Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

Hypothetical In Vivo Antitumor Efficacy Data

Treatment GroupAverage Final Tumor Weight (mg)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control1250-+2
2-(4-Methylphenyl)-1,8-naphthyridine50060-5
Cisplatin62550-15
Paclitaxel37570-10
Doxorubicin45064-12

This hypothetical data indicates that 2-(4-Methylphenyl)-1,8-naphthyridine demonstrates significant in vivo antitumor activity, comparable to Doxorubicin and superior to Cisplatin, with a potentially better toxicity profile (less body weight loss).

Comparative Discussion and Mechanistic Insights

The collective hypothetical data paints a compelling picture of 2-(4-Methylphenyl)-1,8-naphthyridine as a promising anticancer candidate.

  • Potency and Selectivity: While not as potent as Paclitaxel or Doxorubicin in vitro, it shows superior activity to the widely used Cisplatin. Further studies would be necessary to assess its selectivity for cancer cells over normal cells.

  • Mechanism of Action: The induction of a G2/M phase arrest suggests that 2-(4-Methylphenyl)-1,8-naphthyridine may interfere with microtubule dynamics or other critical processes in mitosis, a mechanism shared by Paclitaxel and Doxorubicin. This contrasts with the DNA-damaging effects of Cisplatin. This finding aligns with the known activities of some 1,8-naphthyridine derivatives that act as inhibitors of protein kinases involved in cell cycle regulation.[2]

Hypothetical Signaling Pathway Targeted by 2-(4-Methylphenyl)-1,8-naphthyridine

G A Growth Factor B Receptor Tyrosine Kinase A->B C PI3K B->C D Akt C->D E CDK1/Cyclin B D->E Activates F G2/M Transition E->F Promotes G Apoptosis F->G Inhibition leads to H 2-(4-Methylphenyl)-1,8-naphthyridine H->E Inhibits

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Safety & Regulatory Compliance

Safety

2-(4-Methylphenyl)-1,8-naphthyridine: Comprehensive Safety, Handling, and Disposal Guide

As a valuable scaffold in drug discovery and coordination chemistry, 2-(4-Methylphenyl)-1,8-naphthyridine offers unique pharmacological and photophysical properties. However, its heterocyclic nitrogen core and lipophilic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a valuable scaffold in drug discovery and coordination chemistry, 2-(4-Methylphenyl)-1,8-naphthyridine offers unique pharmacological and photophysical properties. However, its heterocyclic nitrogen core and lipophilic substituents necessitate rigorous safety and disposal protocols.

This guide provides researchers and laboratory managers with a definitive, self-validating operational framework for handling and disposing of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Physicochemical & Toxicity Profile

Understanding the physical and toxicological properties of a chemical is the first step in designing an effective safety protocol. The 1,8-naphthyridine core acts as a strong metal chelator, while the 4-methylphenyl substitution significantly increases the molecule's lipophilicity (LogP), enhancing its ability to penetrate biological membranes.

Property / HazardDescription / Classification
Chemical Class Substituted 1,8-naphthyridine (Heterocyclic aromatic)
Physical State Solid (Crystalline / Powder)
Solubility Profile Low aqueous solubility; highly soluble in DMSO, DCM, and Ethanol
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)
Skin/Eye Irritation Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)
Specific Target Organ Toxicity STOT SE 3 (Respiratory Tract Irritation, H335)
EPA Waste Code Unlisted (Handled as Characteristic Toxic Organic Waste)

Safety & Handling Protocols

Laboratory safety is not achieved through blind compliance, but through understanding the mechanistic causality behind each precaution.

  • Ventilation & Respiratory Protection: Always handle the dry powder in a Class II Biological Safety Cabinet or a ducted chemical fume hood.

    • Causality: 1,8-naphthyridine derivatives are classified as [1]. Aerosolized micro-particles generated during weighing or transfer can cause acute respiratory distress and mucosal sensitization.

  • Dermal Protection (PPE): Utilize double-layered nitrile gloves, a fully buttoned lab coat, and wrap-around safety goggles.

    • Causality: The lipophilic 4-methylphenyl group enhances the compound's dermal penetration compared to the parent naphthyridine. Nitrile provides superior chemical resistance against heterocyclic aromatics, whereas latex is highly permeable to such structures and must be avoided [2].

Step-by-Step Disposal Workflows

To ensure environmental compliance and prevent cross-contamination, all waste must be segregated. The following protocols are designed as self-validating systems to guarantee operational integrity.

Protocol A: Solid Waste Disposal
  • Collection: Gather all unreacted powder, contaminated weigh boats, spatulas, and filter papers.

  • Containment: Place the materials into a sealable, halogen-free high-density polyethylene (HDPE) container.

  • Labeling: Cap the container tightly and apply a GHS-compliant "Toxic Solid / Organic Waste" label.

  • System Validation: Gently invert the sealed container over a clean white tissue. Inspect the tissue to ensure no particulate leakage is occurring from the lid threads.

Protocol B: Liquid Waste Disposal
  • Segregation: Identify the solvent used to dissolve the compound.

    • If dissolved in DMSO, Methanol, or Ethanol: Route to the Non-Halogenated Organic Waste carboy.

    • If dissolved in Dichloromethane (DCM) or Chloroform: Route to the Halogenated Organic Waste carboy.

  • Transfer: Use a grounded safety funnel equipped with a particulate filter to pour the liquid waste, preventing aerosolization and static discharge.

  • System Validation: Inspect the secondary containment bin beneath the carboy 15 minutes after transfer. Verify there are no signs of pooling, heat generation, or gas evolution, which would indicate a chemical incompatibility.

Protocol C: Consumable & PPE Waste
  • Bagging: Place all contaminated gloves, bench covers, and cleaning wipes into a heavy-duty bio/chem hazard bag.

  • Sealing: Expel excess air (pointing away from the face) and tie the bag using a secure gooseneck knot. Place it in a designated solid hazardous waste drum.

DisposalWorkflow Start Waste Generation: 2-(4-Methylphenyl)-1,8-naphthyridine Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid PPE Contaminated PPE & Consumables Start->PPE Solid_Cont Seal in Halogen-Free Compatible Container Solid->Solid_Cont Liquid_Cont Segregate into Organic Waste Carboy Liquid->Liquid_Cont PPE_Cont Double-Bag in Bio/Chem Hazard Bags PPE->PPE_Cont Labeling Apply EPA/GHS Hazardous Waste Labels Solid_Cont->Labeling Liquid_Cont->Labeling PPE_Cont->Labeling Incineration High-Temperature Incineration (EPA Approved Facility) Labeling->Incineration

Workflow for the segregation, containment, and disposal of 1,8-naphthyridine derivative waste.

Spill Response & Decontamination

In the event of an accidental spill on the benchtop or floor, immediate and calculated action is required to prevent exposure.

  • Isolation: Immediately restrict access to the spill area. Do not attempt to dry-sweep the powder.

    • Causality: Dry sweeping or brushing will aerosolize the fine crystalline powder, directly exposing the responder to a concentrated respiratory irritant.

  • Wet Containment: Cover the spilled powder with heavy-duty paper towels. Gently pour 70% ethanol (or isopropanol) over the towels to dampen them.

    • Causality: The alcohol dampens the powder to suppress dust generation and begins dissolving the lipophilic compound, which is poorly soluble in plain water.

  • Collection: Carefully fold the damp towels inward, trapping the chemical inside, and transfer them directly to a solid hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a mild detergent solution, followed by a final wipe using pure ethanol to remove any residual lipophilic traces.

  • System Validation: Perform a final swipe of the area with a clean, dry white tissue. The tissue must show absolutely no visible residue, discoloration, or particulate matter.

Regulatory Compliance & EPA Guidelines

While 2-(4-Methylphenyl)-1,8-naphthyridine does not possess a specific "P" or "U" listed waste code under the [3], it strictly falls under the category of a characteristic hazardous waste due to its acute toxicity profile.

Under no circumstances should this compound or its solutions be discharged into municipal wastewater systems or standard trash. Final disposal must be executed via high-temperature incineration (typically >1,000°C) at an EPA-approved hazardous waste management facility to ensure the complete thermal destruction of the heterocyclic nitrogen ring, preventing the release of toxic nitrogen oxides (NOx) into the environment.

References

  • National Center for Biotechnology Information. "1,8-Naphthyridine" PubChem Compound Summary for CID 136069. Available at:[Link]

  • Fisher Scientific. "Safety Data Sheet: 1,8-Naphthyridine-2-carbaldehyde (Derivative Analog)". Available at: [Link]

  • United States Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes". Available at:[Link]

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